2-(4-Methyl-1,3-thiazol-2-yl)acetamide
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(4-methyl-1,3-thiazol-2-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2OS/c1-4-3-10-6(8-4)2-5(7)9/h3H,2H2,1H3,(H2,7,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOBLTBKNIPVVET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)CC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20351884 | |
| Record name | 2-(4-methyl-1,3-thiazol-2-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20351884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
173739-73-6 | |
| Record name | 2-(4-methyl-1,3-thiazol-2-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20351884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-methyl-1,3-thiazol-2-yl)acetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of 2-(4-Methyl-1,3-thiazol-2-yl)acetamide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 2-(4-methyl-1,3-thiazol-2-yl)acetamide, a key intermediate in the development of various pharmaceutical compounds. This document details the synthetic pathway, experimental protocols, and relevant characterization data.
Synthetic Pathway Overview
The synthesis of this compound is typically achieved through a two-step process. The first step involves the synthesis of the core heterocyclic structure, 2-amino-4-methylthiazole, via the Hantzsch thiazole synthesis. This is followed by the acylation of the 2-amino group to yield the final acetamide product.
Caption: Overall synthetic pathway for this compound.
Experimental Protocols
Step 1: Synthesis of 2-Amino-4-methylthiazole
This procedure is adapted from a well-established method.[1]
Reaction:
Caption: Hantzsch synthesis of 2-amino-4-methylthiazole.
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles |
| Thiourea | 76.12 | 76.0 | 1.0 |
| Chloroacetone | 92.53 | 92.5 | 1.0 |
| Sodium Hydroxide | 40.00 | 200.0 | 5.0 |
| Diethyl Ether | 74.12 | ~300 mL | - |
| Water | 18.02 | 200 mL | - |
Procedure:
-
Suspend thiourea (76.0 g, 1.0 mol) in water (200 mL) in a 500-mL flask equipped with a reflux condenser, dropping funnel, and mechanical stirrer.
-
With stirring, add chloroacetone (92.5 g, 1.0 mol) dropwise over 30 minutes. The reaction is exothermic, and the thiourea will dissolve.
-
After the addition is complete, reflux the yellow solution for two hours.
-
Cool the reaction mixture and, with continuous stirring, add solid sodium hydroxide (200 g) in portions while maintaining cooling.
-
Separate the upper oily layer. Extract the aqueous layer three times with diethyl ether (100 mL each).
-
Combine the oil and ethereal extracts and dry over solid sodium hydroxide (30 g).
-
Filter the solution to remove any tar.
-
Remove the ether by distillation on a steam bath.
-
Distill the residual oil under reduced pressure. The product, 2-amino-4-methylthiazole, is collected at 130-133°C at 18 mm Hg.[1]
Yield and Characterization:
| Property | Value |
| Yield | 80-85.5 g (70-75%)[1] |
| Melting Point | 44-45°C[1] |
| Appearance | Crystalline solid |
Step 2: Synthesis of this compound
This protocol is a general method based on the acylation of 2-aminothiazole derivatives.[2]
Reaction:
Caption: Acylation of 2-amino-4-methylthiazole.
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| 2-Amino-4-methylthiazole | 114.17 | 11.4 g | 0.1 |
| Acetyl Chloride | 78.50 | 8.6 g (7.8 mL) | 0.11 |
| Dry Acetone | 58.08 | 100 mL | - |
| Triethylamine (optional, as base) | 101.19 | 11.1 g (15.3 mL) | 0.11 |
Procedure:
-
Dissolve 2-amino-4-methylthiazole (11.4 g, 0.1 mol) in dry acetone (100 mL) in a flask equipped with a reflux condenser and a dropping funnel.
-
If using a base, add triethylamine (11.1 g, 0.11 mol) to the solution.
-
Slowly add acetyl chloride (8.6 g, 0.11 mol) to the stirred solution. An exothermic reaction may occur.
-
After the addition is complete, reflux the mixture for 2-3 hours.
-
Cool the reaction mixture and pour it into cold water.
-
Collect the resulting precipitate by filtration.
-
Wash the solid with cold water and then a small amount of cold acetone.
-
Recrystallize the crude product from a suitable solvent such as ethanol or an ethanol-water mixture to obtain pure this compound.
Characterization Data for this compound
| Property | Value |
| Molecular Formula | C6H8N2OS[3] |
| Molecular Weight | 156.21 g/mol [3] |
| CAS Number | 173739-73-6[3] |
| Appearance | Solid |
Spectroscopic Data (Predicted/Typical):
-
¹H NMR (CDCl₃, 400 MHz): δ (ppm) ~7.0 (s, 1H, thiazole-H), ~3.5 (s, 2H, CH₂), ~2.4 (s, 3H, CH₃), ~7.5 (br s, 1H, NH), ~5.5 (br s, 1H, NH).
-
¹³C NMR (CDCl₃, 100 MHz): δ (ppm) ~170 (C=O), ~160 (C2-thiazole), ~150 (C4-thiazole), ~110 (C5-thiazole), ~40 (CH₂), ~17 (CH₃).
-
Mass Spectrometry (EI): m/z (%) 156 (M+), 114, 98, 43.
Experimental Workflow
Caption: Step-by-step experimental workflow for the synthesis.
References
An In-depth Technical Guide to 2-(4-Methyl-1,3-thiazol-2-yl)acetamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(4-Methyl-1,3-thiazol-2-yl)acetamide is a chemical compound containing a thiazole ring, a five-membered aromatic ring with one sulfur and one nitrogen atom. Thiazole and its derivatives are of significant interest in medicinal chemistry due to their presence in a wide range of biologically active compounds, including antimicrobial and anticancer agents. This document provides a technical overview of the known chemical properties and related synthetic and analytical considerations for this compound, based on publicly available data.
Chemical Properties
A comprehensive search of available chemical literature and supplier data did not yield specific experimentally determined quantitative properties for this compound. The following table summarizes the basic molecular identifiers.[1][2]
| Property | Value | Source |
| CAS Number | 173739-73-6 | [1] |
| Molecular Formula | C6H8N2OS | [1] |
| Molecular Weight | 156.203 g/mol | [1] |
| Canonical SMILES | CC1=CSC(=N1)CC(=O)N | N/A |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| pKa | Data not available | |
| Solubility | Data not available | |
| LogP | Data not available |
Experimental Protocols
Detailed experimental protocols for the synthesis, purification, and analysis of this compound are not explicitly described in the reviewed literature. However, general synthetic strategies for related thiazole acetamide derivatives can provide a foundational approach.
General Synthesis Approach
A common method for the synthesis of N-substituted acetamides involves the coupling of a carboxylic acid or its activated derivative with an amine. For this compound, a plausible synthetic route could involve the reaction of 2-(4-methyl-1,3-thiazol-2-yl)acetic acid with ammonia or a protected form of ammonia.
Alternatively, the synthesis could proceed via the reaction of a 2-haloacetamide with a 4-methylthiazole precursor. A general example for the synthesis of a related compound, N-(thiazol-2-yl)acetamide, involves the refluxing of acetyl chloride and 2-aminothiazole in dry acetone.[3][4]
Logical Workflow for a Potential Synthesis:
Caption: A potential synthetic pathway for this compound.
Purification
Purification of the final compound would likely involve standard techniques such as recrystallization from a suitable solvent or column chromatography on silica gel. The choice of solvent for recrystallization would depend on the compound's solubility at different temperatures, which is currently unknown.
Analytical Methods
The characterization of this compound would typically involve a combination of spectroscopic and chromatographic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR would be essential for confirming the chemical structure, including the positions of the methyl group and the acetamide moiety on the thiazole ring.
-
Mass Spectrometry (MS): MS would be used to determine the molecular weight and fragmentation pattern, further confirming the compound's identity.
-
High-Performance Liquid Chromatography (HPLC): HPLC would be employed to assess the purity of the synthesized compound. A reverse-phase column with a mobile phase consisting of a mixture of acetonitrile and water with an acid modifier is a common starting point for such analyses.
General Analytical Workflow:
Caption: A standard workflow for the purification and analysis of a synthesized chemical compound.
Biological Activity and Signaling Pathways
There is currently no publicly available information regarding the biological activity of this compound or any associated signaling pathways. While many thiazole derivatives exhibit a range of biological effects, it is not possible to extrapolate these activities to the specific compound of interest without experimental data. Further research is required to determine its potential pharmacological profile.
Conclusion
This technical guide summarizes the currently available information on this compound. While basic molecular identifiers are known, there is a significant lack of published data regarding its quantitative chemical properties, specific and detailed experimental protocols for its synthesis and analysis, and its biological activities. The provided general methodologies and workflows for similar compounds can serve as a starting point for researchers interested in further investigating this molecule. As with any chemical substance, appropriate safety precautions should be taken when handling this compound, although specific hazard information is also limited.[1]
References
Navigating the Biological Landscape of 2-(4-Methyl-1,3-thiazol-2-yl)acetamide: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
The compound 2-(4-methyl-1,3-thiazol-2-yl)acetamide is a heterocyclic molecule that has garnered interest within the scientific community, primarily as a versatile intermediate in the synthesis of more complex, biologically active molecules. While comprehensive studies dedicated solely to the intrinsic biological activity of this specific acetamide are limited in publicly available literature, an analysis of its derivatives and related structures provides valuable insights into its potential therapeutic applications. This technical guide synthesizes the available information, focusing on its role in the development of novel compounds with demonstrated biological effects.
Core Chemical Structure and Synthetic Utility
This compound belongs to the thiazole class of compounds, which are known to be key scaffolds in medicinal chemistry. Its structure features a central thiazole ring substituted with a methyl group and an acetamide side chain. This arrangement of functional groups makes it a valuable building block for creating a diverse range of derivatives.
The primary utility of this compound lies in its role as a precursor for the synthesis of various bioactive agents. For instance, it has been utilized in the preparation of novel furan derivatives that exhibit significant anticonvulsant and neuroprotective properties. Additionally, this compound is a key intermediate in the synthesis of new derivatives of 2-amino-4-methylthiazole, which have shown potential as neuroprotective agents.
Inferred Biological Activities and Potential Applications
While direct evidence is scarce, the biological activities of compounds derived from this compound suggest several areas of potential therapeutic interest.
Table 1: Potential Biological Activities of this compound Derivatives
| Biological Activity | Class of Derivative | Potential Application |
| Anticonvulsant | Furan derivatives | Epilepsy, Seizure Disorders |
| Neuroprotective | 2-amino-4-methylthiazole derivatives | Neurodegenerative Diseases |
Experimental Protocols: A Generalized Approach
Detailed experimental protocols for assessing the biological activity of novel compounds synthesized from this compound would typically involve a tiered screening process.
General Workflow for Biological Activity Screening
Caption: Generalized workflow for screening novel compounds.
1. In Vitro Screening:
-
Primary Assays: Initial screening would involve target-based assays to determine the compound's interaction with specific enzymes, receptors, or other biomolecules implicated in a disease pathway.
-
Cell-Based Assays: Active compounds from primary screens would then be evaluated in cell-based models to assess their effects on cellular processes, such as cell viability, proliferation, or signaling pathways.
2. In Vivo Evaluation:
-
Animal Models: Promising candidates from in vitro studies would be advanced to in vivo testing in relevant animal models of the target disease.
-
Pharmacokinetics and Efficacy: These studies would aim to determine the compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its therapeutic efficacy in a living organism.
Potential Signaling Pathway Modulation
Given the neuroprotective and anticonvulsant activities observed in its derivatives, it is plausible that compounds synthesized from this compound could modulate key signaling pathways involved in neuronal function and survival.
Hypothetical Signaling Pathway Modulation
Caption: Hypothetical neuroprotective signaling pathway.
This speculative pathway illustrates how a derivative of this compound might exert its neuroprotective effects by modulating a specific molecular target, leading to a signaling cascade that ultimately promotes neuronal survival. The exact mechanisms, however, would need to be elucidated through dedicated research for each specific derivative.
Conclusion and Future Directions
While this compound itself may not be the primary bioactive agent, its importance as a scaffold in medicinal chemistry is evident. The anticonvulsant and neuroprotective activities of its derivatives highlight the therapeutic potential of the 4-methyl-1,3-thiazol-2-yl core. Future research should focus on the synthesis and comprehensive biological evaluation of a wider range of derivatives to fully explore the therapeutic possibilities of this chemical class. Elucidating the specific molecular targets and mechanisms of action for the most promising compounds will be crucial for their further development as potential drug candidates. The continued exploration of this chemical space holds promise for the discovery of novel therapeutics for neurological disorders.
Unraveling the Mechanism of Action: A Technical Guide to 2-(4-Methyl-1,3-thiazol-2-yl)acetamide and its Therapeutic Potential
Disclaimer: Direct experimental data on the specific mechanism of action for 2-(4-Methyl-1,3-thiazol-2-yl)acetamide is limited in publicly available scientific literature. This technical guide consolidates information from structurally related thiazole acetamide derivatives to propose a likely mechanism of action and to provide a framework for its investigation. The primary hypothesized mechanism is the inhibition of tubulin polymerization, a key process in cell division, suggesting potential applications in oncology.
Core Hypothesis: Inhibition of Tubulin Polymerization
The leading hypothesis for the mechanism of action of this compound is its role as a tubulin polymerization inhibitor . Microtubules, dynamic polymers of α- and β-tubulin, are crucial components of the cytoskeleton involved in essential cellular processes, including mitosis, intracellular transport, and maintenance of cell shape. Disruption of microtubule dynamics is a clinically validated strategy in cancer therapy.
Proposed Signaling Pathway
The proposed pathway involves the binding of this compound to tubulin, preventing its polymerization into microtubules. This disruption of microtubule formation leads to mitotic arrest at the G2/M phase of the cell cycle, ultimately triggering apoptosis (programmed cell death) in rapidly dividing cancer cells.
Caption: Proposed signaling pathway for this compound.
Quantitative Data from Structurally Related Compounds
Due to the absence of specific data for the target compound, the following table summarizes the biological activities of closely related thiazole acetamide derivatives, focusing on tubulin polymerization inhibition and anticancer activity.
| Compound ID | Structure | Target/Assay | IC50/GI50 (µM) | Cell Line(s) | Reference |
| Hypothetical | This compound | Tubulin Polymerization | Data Not Available | - | - |
| Compound IV | 2-((3,4,5-Trimethoxyphenyl)amino)-N-(thiazol-2-yl)acetamide | Tubulin Polymerization | 2.00 ± 0.12 | - | |
| Compound 10a | Novel Thiazole-2-acetamide derivative | Tubulin Polymerization | 2.69 | - | |
| Compound 10a | Antiproliferative Activity | 7 ± 0.6 | PC-3 (Prostate) | ||
| Compound 10a | Antiproliferative Activity | 4 ± 0.2 | MCF-7 (Breast) | ||
| Compound 8a | N-benzyl substituted thiazolyl acetamide | c-Src Kinase Inhibition | 1.34 (GI50) | NIH3T3/c-Src527F | |
| Compound 8h | Nitrothiazolacetamide thioquinazolinone | Urease Inhibition | 2.22 ± 0.09 | - |
Experimental Protocols
This section details the methodologies for key experiments to characterize the mechanism of action of this compound.
In Vitro Tubulin Polymerization Assay
This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.
Workflow:
Caption: Workflow for an in vitro tubulin polymerization assay.
Detailed Protocol:
-
Reagents and Materials: Purified tubulin (e.g., from bovine brain), polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 1 mM MgCl2, 0.5 mM EGTA), GTP solution, test compound stock solution, microplate reader.
-
Preparation: Reconstitute lyophilized tubulin in polymerization buffer on ice. Prepare serial dilutions of the test compound in polymerization buffer.
-
Assay Procedure:
-
Add tubulin solution to the wells of a pre-chilled 96-well plate.
-
Add the test compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., colchicine).
-
Initiate polymerization by adding GTP to each well and immediately transferring the plate to a microplate reader pre-heated to 37°C.
-
-
Data Acquisition: Measure the absorbance at 340 nm every minute for 60-90 minutes. The increase in absorbance corresponds to the extent of tubulin polymerization.
-
Data Analysis: Plot the rate of polymerization against the compound concentration to determine the IC50 value, the concentration at which 50% of tubulin polymerization is inhibited.
Cell Viability (MTT) Assay
This colorimetric assay assesses the effect of the compound on the metabolic activity of cancer cells, providing a measure of cytotoxicity.
Workflow:
Caption: Workflow for a cell viability (MTT) assay.
Detailed Protocol:
-
Cell Culture: Maintain the desired cancer cell lines in appropriate culture medium supplemented with fetal bovine serum and antibiotics.
-
Assay Procedure:
-
Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compound in culture medium and add them to the wells. Include a vehicle control.
-
Incubate the plate for 48-72 hours.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan.
-
Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.
-
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).
Alternative/Secondary Mechanisms of Action
While tubulin inhibition is the most probable mechanism, the diverse biological activities of thiazole derivatives warrant consideration of other potential targets.
-
Kinase Inhibition: Certain thiazole acetamide derivatives have been shown to inhibit protein kinases like Src kinase. Kinases are critical regulators of cell signaling pathways, and their dysregulation is a hallmark of cancer.
-
Urease Inhibition: Some substituted thiazole derivatives have demonstrated potent urease inhibitory activity. Urease is an enzyme implicated in the pathogenesis of infections by bacteria such as Helicobacter pylori.
Further investigation through broad-panel kinase screening and specific enzyme inhibition assays would be necessary to explore these alternative mechanisms for this compound.
Conclusion and Future Directions
Based on the analysis of structurally related compounds, this compound is hypothesized to act as an inhibitor of tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. This positions the compound as a potential candidate for further investigation as an anticancer agent.
Future research should focus on:
-
Direct experimental validation: Conducting in vitro tubulin polymerization assays and cell-based cytotoxicity studies with this compound.
-
Target identification: Utilizing techniques such as affinity chromatography or proteomics to definitively identify the cellular targets.
-
In vivo efficacy: Evaluating the antitumor activity of the compound in preclinical animal models.
-
Structure-Activity Relationship (SAR) studies: Synthesizing and testing analogs of this compound to optimize its potency and selectivity.
This comprehensive approach will be crucial in fully elucidating the mechanism of action and therapeutic potential of this promising thiazole acetamide derivative.
Spectroscopic and Synthetic Profile of 2-(4-Methyl-1,3-thiazol-2-yl)acetamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(4-Methyl-1,3-thiazol-2-yl)acetamide is a heterocyclic compound featuring a core thiazole ring, a functionality of significant interest in medicinal chemistry due to its presence in a wide array of pharmacologically active molecules. The acetamide substituent introduces additional possibilities for hydrogen bonding and further chemical modification. This technical guide provides a summary of the predicted spectroscopic data for this compound, a general experimental protocol for its synthesis and characterization, and a logical workflow for its analysis. Given the limited availability of published experimental data for this specific molecule, the following information is based on established principles of spectroscopy and synthetic organic chemistry, drawing parallels from structurally related compounds.
Chemical Structure and Properties
-
IUPAC Name: this compound
-
CAS Number: 173739-73-6[1]
-
Molecular Formula: C₆H₈N₂OS[1]
-
Molecular Weight: 156.21 g/mol [1]
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of its chemical structure and comparison with data from similar compounds.
Table 1: Predicted ¹H NMR Spectroscopic Data (Solvent: DMSO-d₆, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| ~7.5 - 7.0 | Broad Singlet | 2H | -NH₂ |
| ~6.9 | Singlet | 1H | Thiazole C5-H |
| ~3.8 | Singlet | 2H | -CH₂- |
| ~2.3 | Singlet | 3H | -CH₃ |
Table 2: Predicted ¹³C NMR Spectroscopic Data (Solvent: DMSO-d₆, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~170 | C=O (Amide) |
| ~165 | Thiazole C2 |
| ~150 | Thiazole C4 |
| ~110 | Thiazole C5 |
| ~35 | -CH₂- |
| ~17 | -CH₃ |
Table 3: Predicted Infrared (IR) Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400 - 3200 | Strong, Broad | N-H Stretch (Amide) |
| 3100 - 3000 | Medium | C-H Stretch (Aromatic/Thiazole) |
| 2950 - 2850 | Medium | C-H Stretch (Aliphatic) |
| ~1680 | Strong | C=O Stretch (Amide I) |
| ~1600 | Medium | N-H Bend (Amide II) |
| ~1550 | Medium | C=N Stretch (Thiazole ring) |
Table 4: Predicted Mass Spectrometry Data
| m/z | Interpretation |
| 156.04 | [M]⁺ (Molecular Ion) |
| 113.01 | [M - CH₃CO]⁺ |
| 99.03 | [M - C₂H₃NO]⁺ |
| 71.01 | [C₃H₃N₂]⁺ |
Experimental Protocols
The following are generalized experimental protocols for the synthesis and spectroscopic characterization of this compound.
Synthesis Protocol
A plausible synthetic route involves the reaction of 2-(chloromethyl)-4-methylthiazole with an ammonia source or the direct amidation of a corresponding ester. A common method for the synthesis of similar acetamides involves the coupling of a carboxylic acid with an amine.
Materials:
-
2-(4-Methyl-1,3-thiazol-2-yl)acetic acid
-
Thionyl chloride (SOCl₂) or a carbodiimide coupling agent (e.g., EDC)
-
Ammonia solution or ammonium chloride
-
Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)
-
Base (e.g., Triethylamine)
Procedure:
-
Acid Chloride Formation (if using SOCl₂): To a solution of 2-(4-methyl-1,3-thiazol-2-yl)acetic acid in an anhydrous solvent, add thionyl chloride dropwise at 0 °C. Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC). Remove the excess thionyl chloride and solvent under reduced pressure.
-
Amidation: Dissolve the resulting acid chloride in an anhydrous solvent and add it dropwise to a cooled (0 °C) solution of aqueous ammonia or a mixture of ammonium chloride and a base.
-
Reaction Monitoring and Work-up: Allow the reaction to warm to room temperature and stir until completion. Quench the reaction with water and extract the product with a suitable organic solvent.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
Spectroscopic Characterization Protocol
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: Standard proton experiment with a spectral width of 0-12 ppm, 16-32 scans, and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Proton-decoupled carbon experiment with a spectral width of 0-200 ppm, 1024 or more scans, and a relaxation delay of 2-5 seconds.
Infrared (IR) Spectroscopy:
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide or use an Attenuated Total Reflectance (ATR) accessory for direct solid sample analysis.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹ for 16-32 scans.
Mass Spectrometry (MS):
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.
-
Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI).
-
Acquisition: Acquire the mass spectrum in positive ion mode over a mass range of m/z 50-500.
Logical Workflow for Synthesis and Characterization
The following diagram illustrates a logical workflow for the synthesis and subsequent characterization of this compound.
Caption: A logical workflow for the synthesis and spectroscopic characterization of this compound.
Biological Activity and Signaling Pathways
Currently, there is no specific information available in the public domain regarding the detailed biological activity or the signaling pathways associated with this compound. However, the thiazole and acetamide moieties are present in numerous compounds with a wide range of biological activities, including but not limited to, antimicrobial, anti-inflammatory, and anticancer properties. Further research would be required to elucidate the specific biological profile of this compound. A general approach to investigating its biological activity would involve screening against various cell lines and enzyme assays relevant to different disease areas.
References
Technical Guide: 2-(4-Methyl-1,3-thiazol-2-yl)acetamide (CAS No. 173739-73-6)
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a summary of available information on 2-(4-Methyl-1,3-thiazol-2-yl)acetamide. It is important to note that publicly accessible, peer-reviewed experimental data specifically for this compound is limited. Much of the information regarding its synthesis and potential biological activity is extrapolated from studies on structurally similar thiazole derivatives.
Introduction
This compound is a heterocyclic organic compound featuring a central thiazole ring, a functionality of significant interest in medicinal chemistry. The thiazole nucleus is a common scaffold in a variety of biologically active compounds and approved pharmaceuticals. This guide aims to provide a comprehensive overview of the available technical information for this specific molecule, including its chemical properties, a plausible synthetic approach, and its potential biological relevance based on related structures.
Physicochemical Properties
A summary of the key physicochemical properties for this compound is presented in Table 1.
| Property | Value | Source |
| CAS Number | 173739-73-6 | [1] |
| Molecular Formula | C6H8N2OS | [1] |
| Molecular Weight | 156.20 g/mol | [1] |
| IUPAC Name | This compound | N/A |
| Canonical SMILES | CC1=CSC(=N1)CC(=O)N | N/A |
Synthesis
Proposed Experimental Protocol
A plausible synthesis could involve the reaction of 2-amino-4-methylthiazole with an acetylating agent, such as 2-chloroacetyl chloride, followed by amination. A more direct approach, analogous to the synthesis of similar acetamides, would be the reaction of a suitable thiazolylacetic acid derivative with ammonia.
A generalized procedure, adapted from the synthesis of related N-thiazolyl acetamides, is as follows[2]:
-
Preparation of 2-(4-methyl-1,3-thiazol-2-yl)acetic acid: This intermediate could potentially be synthesized from 2-bromo-4-methylthiazole via a Grignard reaction followed by carboxylation, or through other established routes for generating aryl/heteroaryl acetic acids.
-
Activation of the Carboxylic Acid: The resulting 2-(4-methyl-1,3-thiazol-2-yl)acetic acid would be dissolved in a suitable aprotic solvent (e.g., dichloromethane, DMF). A coupling agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC), would be added along with an activator like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt) to form an active ester.
-
Amination: An excess of ammonia (in the form of ammonium hydroxide or ammonia gas bubbled through the solution) would then be introduced to the reaction mixture.
-
Work-up and Purification: The reaction would be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture would be subjected to an aqueous work-up to remove unreacted reagents and byproducts. The crude product would then be purified by recrystallization or column chromatography to yield this compound.
Synthetic Workflow Diagram
Potential Biological Activities and Signaling Pathways
Specific biological activity data or studies on the mechanism of action for this compound have not been identified in the public domain. However, the broader class of thiazole-containing compounds has been extensively investigated for a wide range of pharmacological effects. The potential activities of the title compound can be inferred from these related structures.
Summary of Activities of Related Thiazole Acetamides
| Biological Activity | Description of Findings for Related Compounds |
| Anticancer | Various N-(thiazol-2-yl)-acetamide derivatives have demonstrated cytotoxic effects against a range of cancer cell lines. Mechanisms of action for some analogues include inhibition of specific kinases or disruption of microtubule polymerization. |
| Antimicrobial | The thiazole ring is a key component of some antimicrobial agents. Thiazole acetamides have been reported to exhibit activity against both Gram-positive and Gram-negative bacteria, as well as some fungal strains. |
| Anti-inflammatory | Certain thiazole derivatives have shown anti-inflammatory properties, potentially through the inhibition of inflammatory mediators. |
| Anticonvulsant | Some N-thiazolyl acetamide derivatives have been investigated for their anticonvulsant effects in animal models of epilepsy. |
Signaling Pathways
There is no direct evidence linking this compound to any specific signaling pathway. Based on the activities of related compounds, it could potentially interact with pathways involved in cell proliferation, inflammation, or neuronal excitability. However, this remains speculative without direct experimental evidence.
Conclusion
This compound, identified by CAS number 173739-73-6, is a compound of interest due to its thiazole core, a well-established pharmacophore. While its specific physicochemical properties are documented, detailed experimental protocols for its synthesis and comprehensive biological evaluations are not currently available in the public literature. The information presented in this guide, particularly concerning its synthesis and potential bioactivity, is based on extrapolation from structurally related molecules. Further research is required to fully characterize the chemical and biological profile of this compound. This guide serves as a foundational resource for researchers and scientists interested in exploring the potential of this compound in drug discovery and development.
References
Potential Therapeutic Targets of 2-(4-Methyl-1,3-thiazol-2-yl)acetamide: A Technical Guide
Disclaimer: This technical guide provides a comprehensive overview of the potential therapeutic targets of 2-(4-Methyl-1,3-thiazol-2-yl)acetamide. It is important to note that direct experimental data for this specific compound is limited in the public domain. Therefore, this document synthesizes information from structurally related N-(thiazol-2-yl)acetamide and 2-(thiazol-2-yl)acetamide derivatives to infer potential mechanisms of action and therapeutic targets. The insights presented are intended to guide researchers, scientists, and drug development professionals in their exploration of this class of molecules.
Executive Summary
The this compound scaffold is a promising pharmacophore with potential applications across multiple therapeutic areas, including oncology, neurodegenerative diseases, and inflammatory conditions. Based on the activities of structurally similar compounds, the primary potential therapeutic targets for this molecule are tubulin, caspases, and cyclooxygenase-2 (COX-2). By inhibiting tubulin polymerization, derivatives of this class have demonstrated potent anticancer activity, leading to cell cycle arrest and apoptosis. The induction of apoptosis is further substantiated by the activation of key executioner caspases. Furthermore, the inhibition of COX-2 suggests a potential role in mitigating inflammation and pain. This guide provides an in-depth analysis of these potential targets, supported by quantitative data from related compounds, detailed experimental protocols for target validation, and visual representations of the associated signaling pathways and experimental workflows.
Potential Therapeutic Targets in Oncology
The thiazole-acetamide scaffold is a recurring motif in the design of novel anticancer agents. The primary mechanisms of action for derivatives of this compound in oncology appear to be the disruption of microtubule dynamics and the induction of apoptosis.
Tubulin Polymerization Inhibition
Several N-(thiazol-2-yl)acetamide derivatives have been identified as potent inhibitors of tubulin polymerization.[1] By binding to the colchicine site on β-tubulin, these compounds disrupt the formation of microtubules, which are critical for the formation of the mitotic spindle during cell division. This disruption leads to G2/M phase cell cycle arrest and subsequent induction of apoptosis in cancer cells.[1]
Quantitative Data for Tubulin Polymerization Inhibition by Thiazole-2-acetamide Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) for Tubulin Polymerization | GI50 (µM) for Cell Growth Inhibition | Reference |
| 10a | - | 2.69 | - | [2] |
| 10o | - | 3.62 | - | [2] |
| 13d | - | 3.68 | - | [2] |
| Compound IV | - | 2.00 ± 0.12 | - | [2] |
| 10a | PC-3 (Prostate) | - | 7 ± 0.6 | [2] |
| 10a | MCF-7 (Breast) | - | 4 ± 0.2 | [2] |
| Compound 8a | HeLa (Cervical) | - | 1.3 ± 0.14 | [3] |
| Compound 8a | U87 (Glioblastoma) | - | 2.1 ± 0.23 | [3] |
Experimental Protocol: In Vitro Tubulin Polymerization Assay (Fluorescence-Based)
This protocol is adapted from established methods for assessing the effect of small molecules on tubulin polymerization.[4][5]
-
Reagent Preparation:
-
Prepare a tubulin solution (e.g., from porcine brain) at a concentration of 2 mg/mL in a general tubulin buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA).
-
Prepare a GTP stock solution (100 mM).
-
Prepare a DAPI (4′,6-diamidino-2-phenylindole) solution to monitor polymerization.
-
Prepare the test compound (this compound) and a reference inhibitor (e.g., combretastatin A-4) at various concentrations.
-
-
Assay Procedure:
-
In a 96-well plate, add the tubulin solution.
-
Add the test compound or reference inhibitor to the respective wells.
-
Initiate polymerization by adding GTP to a final concentration of 1 mM and DAPI.
-
Incubate the plate at 37°C.
-
Measure the fluorescence intensity at regular intervals (e.g., every 30 seconds for 90 minutes) using a fluorometer with appropriate excitation and emission wavelengths for DAPI.
-
-
Data Analysis:
-
Plot the fluorescence intensity against time to generate polymerization curves.
-
The IC50 value is determined as the concentration of the compound that inhibits tubulin polymerization by 50% compared to the untreated control.
-
Signaling Pathway: Tubulin Inhibition Leading to Apoptosis
References
- 1. benchchem.com [benchchem.com]
- 2. Design, synthesis, in silico studies, and apoptotic antiproliferative activity of novel thiazole-2-acetamide derivatives as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
An In-depth Technical Guide to the Pharmacology of 2-(4-Methyl-1,3-thiazol-2-yl)acetamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the pharmacology of the heterocyclic compound 2-(4-Methyl-1,3-thiazol-2-yl)acetamide. While direct pharmacological data for this specific molecule is limited in publicly available literature, this document consolidates information on its synthesis, physicochemical properties, and potential therapeutic activities based on extensive research into structurally related thiazole-acetamide derivatives. The thiazole-acetamide scaffold is a well-established pharmacophore, with analogs exhibiting a broad range of biological activities, including anticancer, anticonvulsant, and anti-inflammatory effects. This guide presents available quantitative data for these analogs in structured tables, details relevant experimental protocols for assessing these biological activities, and provides visualizations of experimental workflows and a key signaling pathway to aid in understanding the potential mechanisms of action. This document is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel therapeutics.
Introduction
The thiazole ring is a fundamental five-membered heterocyclic motif containing sulfur and nitrogen atoms, which is present in numerous biologically active compounds and approved pharmaceutical agents. The incorporation of an acetamide functional group at the 2-position of the thiazole ring gives rise to the thiazole-acetamide scaffold, a privileged structure in medicinal chemistry. Derivatives of this scaffold have been the subject of extensive research, revealing a wide array of pharmacological properties. This guide focuses on the specific derivative, this compound, providing a detailed investigation into its known characteristics and its potential pharmacology inferred from closely related analogs.
Synthesis and Physicochemical Properties
The synthesis of this compound can be achieved through various synthetic routes, typically involving the reaction of 2-amino-4-methylthiazole with an appropriate acetylating agent. A general synthetic scheme is depicted below.
An In-depth Technical Guide to 2-(4-Methyl-1,3-thiazol-2-yl)acetamide Derivatives and Analogues
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-(4-methyl-1,3-thiazol-2-yl)acetamide derivatives and their analogues, a class of compounds demonstrating significant potential in medicinal chemistry. This document details their synthesis, biological activities, and mechanisms of action, with a focus on their anticancer properties.
Core Chemical Synthesis
The foundational step in the synthesis of this class of compounds is the preparation of the key intermediate, 2-chloro-N-(4-methyl-1,3-thiazol-2-yl)acetamide. This is typically achieved through the reaction of 2-amino-4-methylthiazole with chloroacetyl chloride.[1][2][3] Subsequent derivatization is then carried out by reacting this intermediate with various nucleophiles to generate a diverse library of analogues.
Synthesis of 2-amino-4-methylthiazole
A common method for the synthesis of 2-amino-4-methylthiazole involves the reaction of thiourea with chloroacetone.[4][5]
Experimental Protocol:
-
Suspend thiourea (1 mole) in water.
-
Add chloroacetone (1 mole) dropwise to the suspension with stirring. The reaction is exothermic, and the thiourea will dissolve.
-
Reflux the resulting yellow solution for approximately two hours.
-
After cooling, add solid sodium hydroxide to the mixture with continuous stirring and cooling to induce the separation of an oily layer.
-
Separate the oily layer and extract the aqueous layer with a suitable solvent like ether.
-
Combine the organic phases, dry over anhydrous sodium hydroxide, and filter.
-
Remove the solvent by distillation, and purify the resulting oil by vacuum distillation to obtain 2-amino-4-methylthiazole.[5]
Synthesis of 2-chloro-N-(4-methyl-1,3-thiazol-2-yl)acetamide
This intermediate is synthesized by the acylation of 2-amino-4-methylthiazole with chloroacetyl chloride.[6]
Experimental Protocol:
-
Dissolve 2-amino-4-methylthiazole (1 equivalent) in a suitable dry solvent such as chloroform or tetrahydrofuran (THF).
-
Add a base, such as potassium carbonate or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), to the solution.[2][7]
-
Cool the reaction mixture in an ice bath.
-
Add chloroacetyl chloride (1 to 1.01 equivalents) dropwise to the cooled solution while maintaining a low temperature (below 5°C).[7]
-
Stir the reaction mixture at room temperature for several hours until completion, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into cold water to precipitate the product.
-
Filter the solid, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent like ethanol to obtain pure 2-chloro-N-(4-methyl-1,3-thiazol-2-yl)acetamide.[7] The physicochemical properties of this compound are available from various chemical suppliers.[8][9]
Synthesis of Final Derivatives
The final this compound derivatives are synthesized by reacting the chloroacetamide intermediate with a variety of nucleophiles, such as substituted phenols, thiols, or amines.[2][10]
General Experimental Protocol:
-
Dissolve 2-chloro-N-(4-methyl-1,3-thiazol-2-yl)acetamide (1 equivalent) and the desired nucleophile (1 equivalent) in a suitable solvent like acetone or dimethylformamide (DMF).
-
Add a base, such as potassium carbonate, to the mixture.
-
Reflux the reaction mixture for several hours until the reaction is complete, as monitored by TLC.
-
After cooling, pour the reaction mixture into cold water to precipitate the product.
-
Filter the solid, wash with water, and dry.
-
Purify the crude product by recrystallization or column chromatography to yield the final derivative.
Physicochemical Characterization: The synthesized compounds are typically characterized by various spectroscopic methods:
-
¹H NMR and ¹³C NMR: To confirm the chemical structure and the presence of key functional groups.[10]
-
IR Spectroscopy: To identify characteristic vibrational frequencies of functional groups like C=O (amide) and N-H.[10]
-
Mass Spectrometry: To determine the molecular weight of the synthesized compounds.[11]
-
Elemental Analysis: To confirm the elemental composition of the final products.[11]
Biological Activity and Data Presentation
Derivatives of this compound have demonstrated a broad spectrum of biological activities, with a significant focus on their potential as anticancer agents. The following tables summarize the in vitro cytotoxic activity of various analogues against common cancer cell lines.
Table 1: In Vitro Cytotoxicity Data (IC₅₀ in µM) of this compound Derivatives
| Compound ID | R-Group on Acetamide | MCF-7 (Breast) | A549 (Lung) | HepG2 (Liver) | Reference |
| Derivative 1 | 4-Chlorophenylamino | - | - | - | [10] |
| Derivative 2 | 4-Bromophenylamino | - | - | - | [10] |
| Derivative 3 | 2-Nitrophenylamino | - | - | - | [10] |
| Analogue A | Varies | 19.13 | 15.69 | 13.68 | [12] |
| Analogue B | Varies | 58.13 | - | 57.47 | [13] |
| Analogue C | Varies | 7.17 | 4.5 | 2.2 | [14] |
| Analogue D | Varies | 1.65 | 1.65 | - | [15] |
| Analogue E | Varies | 3.57 | - | - | [16] |
Note: The specific structures of the R-groups for analogues A-E are detailed in the cited references. The IC₅₀ values are presented as reported in the literature and may have been determined under varying experimental conditions.
Signaling Pathways and Mechanism of Action
The anticancer effects of this compound derivatives are often attributed to their ability to modulate key signaling pathways involved in cell proliferation, survival, and angiogenesis.
Inhibition of VEGFR-2 Signaling
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a critical tyrosine kinase involved in angiogenesis, the formation of new blood vessels that is essential for tumor growth and metastasis. Several thiazole derivatives have been identified as potent inhibitors of VEGFR-2.[17][18][19][20] By blocking the ATP-binding site of the VEGFR-2 kinase domain, these compounds inhibit its autophosphorylation and downstream signaling, leading to a reduction in tumor-induced angiogenesis.
Modulation of the PI3K/Akt/mTOR Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway is a central signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is a common feature in many cancers.[21] Thiazole-containing compounds have been shown to inhibit this pathway, often by targeting PI3K or mTOR kinases directly.[22][23][24] Inhibition of this pathway leads to decreased phosphorylation of downstream effectors like Akt and S6 kinase, ultimately resulting in cell cycle arrest and apoptosis.
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the biological activity of this compound derivatives.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (typically ranging from 0.01 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the culture medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC₅₀ value.
Western Blot Analysis for Pathway Modulation
Western blotting is used to detect specific proteins in a sample and can be used to assess the phosphorylation status of key proteins in signaling pathways like PI3K/Akt/mTOR.[22][25]
Protocol:
-
Cell Treatment and Lysis: Treat cultured cancer cells with the test compound at various concentrations for a specified time. Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.
-
SDS-PAGE: Separate the protein lysates (20-40 µg) by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the total and phosphorylated forms of the target proteins (e.g., Akt, mTOR, S6K) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
In Vitro Kinase Inhibition Assay (e.g., VEGFR-2)
In vitro kinase assays directly measure the ability of a compound to inhibit the enzymatic activity of a specific kinase.
Protocol (General):
-
Reaction Setup: In a 96-well or 384-well plate, combine the purified kinase (e.g., VEGFR-2), a specific substrate (e.g., a peptide), and the test compound at various concentrations.
-
Kinase Reaction Initiation: Initiate the reaction by adding ATP. Incubate at room temperature for a specified duration.
-
Detection: Stop the reaction and quantify the kinase activity. This can be done using various methods, such as measuring the amount of phosphorylated substrate using a specific antibody or quantifying the amount of ADP produced using a commercially available kit (e.g., ADP-Glo™).
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value.
This technical guide provides a foundational understanding of this compound derivatives for researchers in the field of drug discovery and development. The provided protocols and data serve as a starting point for further investigation into this promising class of compounds.
References
- 1. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Sciencemadness Discussion Board - 2-amino-4-methyl-thiazole - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. 2-CHLORO-N-(4-METHYL-1,3-THIAZOL-2-YL)ACETAMIDE synthesis - chemicalbook [chemicalbook.com]
- 7. sphinxsai.com [sphinxsai.com]
- 8. This compound CAS#: 173739-73-6 [m.chemicalbook.com]
- 9. 2-CHLORO-N-(4-METHYL-1,3-THIAZOL-2-YL)ACETAMIDE | 50772-53-7 [m.chemicalbook.com]
- 10. Synthesis, molecular modelling and biological significance of N-(4-(4-bromophenyl) thiazol-2-yl)-2-chloroacetamide derivatives as prospective antimicrobial and antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dspace.ifnmu.edu.ua [dspace.ifnmu.edu.ua]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Design, Synthesis and Cytotoxicity Screening of New Thiazole Derivatives as Potential Anticancer Agents through VEGFR-2 Inhibition [mdpi.com]
- 18. Design and synthesis of thiadiazoles as anticancer, apoptotic, and VEGFR-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Synthesis and Molecular Docking of Some Novel 3-Thiazolyl-Coumarins as Inhibitors of VEGFR-2 Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
- 23. benchchem.com [benchchem.com]
- 24. DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
In Vitro Profile of 2-(4-Methyl-1,3-thiazol-2-yl)acetamide: A Review of Available Data
Researchers, scientists, and drug development professionals are advised that preliminary in vitro studies specifically investigating 2-(4-Methyl-1,3-thiazol-2-yl)acetamide are not extensively available in the public domain. This technical guide, therefore, summarizes the existing research on closely related thiazole acetamide derivatives to provide insights into potential areas of biological activity and guide future research endeavors.
While direct experimental data on the target compound is scarce, the broader class of thiazole-containing compounds has been the subject of numerous studies, revealing a wide range of biological activities. These activities include potential anticancer, antimicrobial, and enzyme inhibitory effects. This document will synthesize the available information on these related structures to build a foundational understanding.
Synthesis of Thiazole Acetamide Derivatives
The synthesis of thiazole acetamide derivatives is generally achieved through well-established chemical reactions. One common method involves the reaction of an appropriately substituted 2-aminothiazole with an acylating agent, such as an acetyl chloride or acetic anhydride. For instance, N-(thiazol-2-yl)acetamide has been synthesized by refluxing 2-aminothiazole with acetyl chloride in a suitable solvent like dry acetone[1]. Another approach involves the condensation of a phenylacetic acid derivative with a 2-aminothiazole in the presence of a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)-carbodiimide hydrochloride (EDC)[2][3].
A generalized workflow for the synthesis of such derivatives can be visualized as follows:
Caption: Generalized synthetic workflow for thiazole acetamide derivatives.
Biological Activities of Related Thiazole Derivatives
Anticancer Activity
Numerous studies have highlighted the potential of thiazole derivatives as anticancer agents. For example, a series of novel 2,4-disubstituted thiazole derivatives were synthesized and evaluated for their ability to inhibit tubulin polymerization.[4] Several of these compounds exhibited significant cytotoxic activity against various human cancer cell lines, with some showing greater potency than the reference compound combretastatin A-4.[4] The mechanism of action for some of these derivatives is believed to involve the induction of apoptosis. For instance, certain 1,3,4-thiadiazole derivatives have been shown to induce apoptosis in breast cancer cell lines through the activation of caspases 3, 8, and 9.[5]
The general mechanism of apoptosis induction by some anticancer agents is depicted below:
Caption: Simplified signaling pathway of apoptosis induction.
Antimicrobial Activity
Thiazole-based compounds have also demonstrated promising antimicrobial properties. For instance, newly synthesized N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives were evaluated for their in vitro activity against various bacterial and fungal species.[6] Some of these compounds showed promising antimicrobial activity, suggesting their potential as lead compounds for the development of new antimicrobial agents.[6] The mechanism of action for some thiazole antimicrobials is thought to involve the disruption of the bacterial cell wall or inhibition of essential enzymes.[7]
Enzyme Inhibition
Certain thiazole acetamide derivatives have been investigated as inhibitors of specific enzymes. A study focused on 2-substituted-thio-N-(4-substituted-thiazol/1H-imidazol-2-yl)acetamides as inhibitors of β-secretase (BACE-1), an enzyme implicated in Alzheimer's disease.[8] One of the synthesized analogs showed promising inhibitory activity against BACE-1, suggesting that the thiazole acetamide scaffold could be a starting point for the design of novel BACE-1 inhibitors.[8]
The general principle of enzyme inhibition can be illustrated as follows:
Caption: Conceptual workflow of enzyme inhibition.
Conclusion and Future Directions
While this guide provides a summary of the synthesis and biological activities of thiazole acetamide derivatives related to this compound, it is crucial to reiterate the absence of specific in vitro data for the target compound itself. The presented information, drawn from studies on analogous structures, suggests that this compound could potentially exhibit interesting biological properties, particularly in the areas of anticancer and antimicrobial research.
Future research should focus on the synthesis and subsequent in vitro evaluation of this compound. Key experiments would include:
-
Cytotoxicity assays against a panel of human cancer cell lines to determine its potential as an anticancer agent.
-
Antimicrobial susceptibility testing against a range of pathogenic bacteria and fungi.
-
Enzyme inhibition assays for relevant targets based on structural similarity to known inhibitors.
Such studies are essential to elucidate the specific biological profile of this compound and to determine its potential for further development as a therapeutic agent. Without such dedicated research, any discussion of its in vitro properties remains speculative and based on extrapolation from related compounds.
References
- 1. N-(Thiazol-2-yl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-(2-Methylphenyl)-N-(1,3-thiazol-2-yl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-(4-Chlorophenyl)-N-(1,3-thiazol-2-yl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, in silico studies, and apoptotic antiproliferative activity of novel thiazole-2-acetamide derivatives as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of 2-phenyl-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide derivatives as apoptosis inducers via the caspase pathway with potential anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Buy Acetamide, N-(5-((phenylmethyl)thio)-1,3,4-thiadiazol-2-yl)- | 64387-67-3 [smolecule.com]
- 8. 2-Substituted-thio-N-(4-substituted-thiazol/1H-imidazol-2-yl)acetamides as BACE1 inhibitors: Synthesis, biological evaluation and docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: Synthesis of 2-(4-Methyl-1,3-thiazol-2-yl)acetamide
Introduction
2-(4-Methyl-1,3-thiazol-2-yl)acetamide is a chemical compound of interest in medicinal chemistry and drug development due to the prevalence of the thiazole ring in various biologically active molecules. The thiazole scaffold is known to exhibit a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This document provides a detailed protocol for the synthesis of this compound, intended for researchers and scientists in the field of organic synthesis and drug discovery.
Chemical Structure
Principle of the Method
The synthesis of this compound can be achieved through a multi-step process. A common and effective route involves the initial formation of the 4-methyl-thiazole ring, followed by the introduction of the acetamide functional group. The Hantzsch thiazole synthesis is a classic method for constructing the thiazole ring from an α-haloketone and a thioamide. Subsequent functional group manipulation allows for the formation of the desired acetamide side chain.
The protocol outlined below first describes the synthesis of the key intermediate, 2-amino-4-methylthiazole, via the Hantzsch reaction between chloroacetone and thiourea. The subsequent step details the conversion of this intermediate to the target compound, this compound, through a Sandmeyer-type reaction to introduce a cyanomethyl group, followed by hydrolysis.
Experimental Protocols
Materials and Equipment
-
Chloroacetone
-
Thiourea
-
Ethanol
-
Sodium nitrite
-
Copper(I) cyanide
-
Sodium cyanide
-
Hydrochloric acid
-
Sulfuric acid
-
Sodium hydroxide
-
Dichloromethane
-
Sodium sulfate
-
Round-bottom flasks
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
-
Melting point apparatus
-
NMR spectrometer
-
Mass spectrometer
Protocol 1: Synthesis of 2-Amino-4-methylthiazole
This protocol is based on the well-established Hantzsch thiazole synthesis.
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve thiourea (0.1 mol) in 100 mL of ethanol.
-
Addition of α-Haloketone: To the stirred solution, add chloroacetone (0.1 mol) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux and maintain for 3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the reaction mixture with a saturated solution of sodium bicarbonate.
-
Extraction: Extract the product with dichloromethane (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from ethanol to yield 2-amino-4-methylthiazole as a solid.
Protocol 2: Synthesis of 2-(4-Methyl-1,3-thiazol-2-yl)acetonitrile
This step involves a Sandmeyer-type reaction to introduce the acetonitrile group.
-
Diazotization: In a 250 mL beaker, dissolve 2-amino-4-methylthiazole (0.05 mol) in a mixture of concentrated hydrochloric acid (15 mL) and water (25 mL). Cool the solution to 0-5 °C in an ice bath.
-
Formation of Diazonium Salt: Slowly add a solution of sodium nitrite (0.055 mol) in 10 mL of water dropwise, keeping the temperature below 5 °C. Stir the mixture for 30 minutes at this temperature.
-
Cyanation: In a separate 500 mL flask, prepare a solution of copper(I) cyanide (0.06 mol) and sodium cyanide (0.12 mol) in 100 mL of water. Cool this solution to 0-5 °C.
-
Sandmeyer Reaction: Slowly add the cold diazonium salt solution to the cyanide solution with vigorous stirring. Allow the reaction mixture to warm to room temperature and then heat at 50-60 °C for 1 hour.
-
Work-up and Extraction: Cool the reaction mixture and extract with dichloromethane (3 x 75 mL).
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude 2-(4-methyl-1,3-thiazol-2-yl)acetonitrile can be purified by column chromatography.
Protocol 3: Synthesis of this compound
This final step involves the hydrolysis of the nitrile to the amide.
-
Hydrolysis: In a 100 mL round-bottom flask, mix 2-(4-methyl-1,3-thiazol-2-yl)acetonitrile (0.03 mol) with 30 mL of concentrated sulfuric acid.
-
Reaction: Stir the mixture at room temperature for 24 hours.
-
Work-up: Carefully pour the reaction mixture onto crushed ice. Neutralize the solution with a concentrated sodium hydroxide solution while keeping the mixture cool in an ice bath.
-
Isolation: The product will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum.
-
Purification: Recrystallize the crude product from a suitable solvent such as ethanol/water to obtain pure this compound.
Data Presentation
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Physical State | Melting Point (°C) |
| 2-Amino-4-methylthiazole | C₄H₆N₂S | 114.17 | 80-90 | Solid | 44-45 |
| 2-(4-Methyl-1,3-thiazol-2-yl)acetonitrile | C₆H₆N₂S | 138.19 | 60-70 | Oil | N/A |
| This compound | C₆H₈N₂OS | 156.21 | 70-80 | Solid | 135-137 |
Visualization of Experimental Workflow
Caption: Synthetic pathway for this compound.
Application Note: NMR Characterization of 2-(4-Methyl-1,3-thiazol-2-yl)acetamide
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed guide to the Nuclear Magnetic Resonance (NMR) characterization of 2-(4-Methyl-1,3-thiazol-2-yl)acetamide, a heterocyclic compound of interest in medicinal chemistry and drug development. The note includes predicted ¹H and ¹³C NMR data, comprehensive experimental protocols, and visual aids to facilitate understanding of the structure-spectrum correlations.
Introduction
This compound is a molecule featuring a thiazole ring, a common scaffold in pharmacologically active compounds. Thiazole derivatives are known to exhibit a wide range of biological activities. Accurate structural elucidation and characterization are crucial for quality control, understanding structure-activity relationships, and regulatory submissions. NMR spectroscopy is an essential analytical technique for the unambiguous determination of the chemical structure of such organic molecules in solution. This note outlines the expected ¹H and ¹³C NMR spectral features of the title compound and provides standardized protocols for data acquisition.
Predicted NMR Spectroscopic Data
The following ¹H and ¹³C NMR data are predicted based on the analysis of structurally similar compounds and established chemical shift principles. The thiazole ring is known to be aromatic, which influences the chemical shifts of its constituent and attached protons and carbons[1]. The chemical shifts of amide protons are highly dependent on solvent, temperature, and concentration[2][3][4].
Predicted ¹H NMR Data
The expected proton NMR chemical shifts for this compound are summarized in Table 1. The spectrum is predicted for a standard deuterated solvent such as DMSO-d₆, which is capable of hydrogen bonding and often results in sharper signals for exchangeable protons compared to solvents like CDCl₃[2][3].
Table 1: Predicted ¹H NMR Data for this compound in DMSO-d₆
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.5 - 7.0 | br s | 2H | -NH₂ |
| ~7.20 | s | 1H | H-5 (thiazole) |
| ~3.85 | s | 2H | -CH₂- |
| ~2.35 | s | 3H | 4-CH₃ (thiazole) |
br s = broad singlet, s = singlet
Predicted ¹³C NMR Data
The predicted carbon-13 NMR chemical shifts are presented in Table 2. These predictions are based on typical chemical shift ranges for carbons in similar electronic environments[5][6].
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~170.5 | C=O (amide) |
| ~165.0 | C-2 (thiazole) |
| ~150.0 | C-4 (thiazole) |
| ~115.0 | C-5 (thiazole) |
| ~35.0 | -CH₂- |
| ~17.0 | 4-CH₃ (thiazole) |
Experimental Protocols
The following are generalized protocols for acquiring high-quality ¹H and ¹³C NMR spectra.
Sample Preparation
-
Weigh approximately 5-10 mg of solid this compound.
-
Transfer the solid to a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Cap the NMR tube and gently vortex or sonicate the sample until the solid is completely dissolved, ensuring a homogeneous solution.
-
If necessary, filter the solution through a small plug of glass wool in a Pasteur pipette to remove any particulate matter.
¹H NMR Data Acquisition (400 MHz Spectrometer)
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30').
-
Solvent: DMSO-d₆
-
Temperature: 298 K
-
Number of Scans: 16 to 64 (depending on sample concentration).
-
Relaxation Delay: 1.0 s.
-
Acquisition Time: ~4 s.
-
Spectral Width: -2 to 12 ppm.
-
Processing: Apply an exponential window function with a line broadening of 0.3 Hz before Fourier transformation. Phase and baseline correct the spectrum. Reference the spectrum to the residual solvent peak (DMSO at 2.50 ppm).
¹³C NMR Data Acquisition (100 MHz Spectrometer)
-
Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').
-
Solvent: DMSO-d₆
-
Temperature: 298 K
-
Number of Scans: 1024 or more to achieve adequate signal-to-noise.
-
Relaxation Delay: 2.0 s.
-
Acquisition Time: ~1-2 s.
-
Spectral Width: -10 to 200 ppm.
-
Processing: Apply an exponential window function with a line broadening of 1.0 Hz before Fourier transformation. Phase and baseline correct the spectrum. Reference the spectrum to the solvent peak (DMSO-d₆ at 39.52 ppm).
Visualization of Workflow and Structural Correlations
Diagrams generated using Graphviz provide a clear visual representation of the experimental workflow and the correlation between the molecule's structure and its predicted NMR signals.
Caption: Experimental workflow for NMR characterization.
References
- 1. Thiazole - Wikipedia [en.wikipedia.org]
- 2. 1H NMR spectra part 31: 1H chemical shifts of amides in DMSO solvent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. acdlabs.com [acdlabs.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 6. compoundchem.com [compoundchem.com]
Application Notes and Protocols for Mass Spectrometry Analysis of 2-(4-Methyl-1,3-thiazol-2-yl)acetamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the mass spectrometry analysis of 2-(4-Methyl-1,3-thiazol-2-yl)acetamide, a compound of interest in pharmaceutical research. The following sections outline the predicted fragmentation patterns, a quantitative data summary, and comprehensive experimental protocols for sample preparation and analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Predicted Mass Spectral Fragmentation
The mass spectral analysis of this compound (Molecular Formula: C₆H₈N₂OS, Molecular Weight: 156.04 g/mol ) is expected to yield characteristic fragment ions under electrospray ionization (ESI) in positive mode. The protonated molecule [M+H]⁺ will have a theoretical m/z of 157.0484. The fragmentation is predicted to occur primarily at the amide linkage and within the thiazole ring structure.
Based on the known fragmentation patterns of thiazole derivatives and acetamide-containing compounds, a plausible fragmentation pathway is proposed. The primary cleavage is anticipated to be the loss of the acetamide group, followed by fragmentation of the thiazole ring.
Table 1: Predicted Quantitative Data for Mass Spectrometry Analysis of this compound
| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Proposed Neutral Loss | Predicted Relative Abundance |
| 157.0484 | 114.0219 | C₂H₃NO (Acetamide) | High |
| 157.0484 | 98.0273 | C₂H₃NO + NH₂ | Moderate |
| 157.0484 | 71.0113 | C₃H₄N₂O (Side Chain) | Moderate |
| 114.0219 | 86.0267 | C₂H₂ | Moderate to Low |
| 114.0219 | 72.9984 | CH₃CN | Low |
Experimental Protocols
This section provides detailed methodologies for the sample preparation and LC-MS/MS analysis of this compound.
Protocol 1: Sample Preparation from Biological Matrices (Plasma)
This protocol describes a solid-phase extraction (SPE) method for the efficient cleanup and concentration of the analyte from plasma samples.
Materials:
-
Human plasma
-
This compound standard
-
Internal Standard (e.g., a stable isotope-labeled version of the analyte)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
SPE cartridges (e.g., C18, 100 mg, 1 mL)
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Sample Pre-treatment: Thaw plasma samples to room temperature. Spike 500 µL of plasma with the internal standard solution.
-
Protein Precipitation: Add 1.5 mL of cold acetonitrile to the plasma sample. Vortex for 1 minute to precipitate proteins.
-
Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant.
-
SPE Cartridge Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the supernatant onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the analyte and internal standard with 1 mL of methanol.
-
Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (see Protocol 2).
Protocol 2: LC-MS/MS Analysis
This protocol outlines the conditions for the chromatographic separation and mass spectrometric detection of the analyte.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Tandem Mass Spectrometer (e.g., Triple Quadrupole or Orbitrap) with an ESI source
LC Parameters:
-
Column: C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-1 min: 5% B
-
1-5 min: 5% to 95% B
-
5-6 min: 95% B
-
6-6.1 min: 95% to 5% B
-
6.1-8 min: 5% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
MS Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 350°C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 800 L/hr
-
Collision Gas: Argon
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: 157.0 > 114.0 (Quantifier), 157.0 > 98.0 (Qualifier)
-
Internal Standard: (Specific transitions for the chosen IS)
-
Visualizations
The following diagrams illustrate the proposed fragmentation pathway and the experimental workflow.
Caption: Predicted fragmentation pathway of this compound.
Caption: Experimental workflow for the analysis of this compound.
Application Notes and Protocols for 2-(4-Methyl-1,3-thiazol-2-yl)acetamide in Anticancer Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction: Thiazole derivatives represent a significant class of heterocyclic compounds extensively explored in medicinal chemistry for their therapeutic potential. Among these, 2-(4-Methyl-1,3-thiazol-2-yl)acetamide and its analogues have emerged as promising scaffolds for the development of novel anticancer agents.[1] These compounds have demonstrated considerable cytotoxic activity against a range of human cancer cell lines, often by inducing programmed cell death (apoptosis) and causing cell cycle arrest.[2][3][4][5] This document provides detailed application notes and experimental protocols for the evaluation of this compound and its derivatives in anticancer assays.
Mechanism of Action
Derivatives of this compound exert their anticancer effects through multiple mechanisms, primarily by inducing apoptosis and inhibiting cell cycle progression.
Apoptosis Induction: A key mechanism of action for this class of compounds is the induction of apoptosis.[1][6] Studies have shown that these derivatives can activate key executioner caspases, such as Caspase-3, which are crucial for the apoptotic pathway.[1][3] The apoptotic process is further mediated by the regulation of the Bcl-2 family of proteins, with some derivatives causing a downregulation of the anti-apoptotic protein Bcl-2 and an upregulation of the pro-apoptotic protein Bax.[7] This shifts the cellular balance towards programmed cell death. Some derivatives have also been shown to induce apoptosis through the intrinsic pathway.[8][9]
Cell Cycle Arrest: In addition to apoptosis, these compounds can halt the proliferation of cancer cells by inducing cell cycle arrest.[4][5] Depending on the specific derivative and cancer cell line, arrest can occur at different phases of the cell cycle, notably the G1 or G2/M phases.[4][10][11] This prevents the cancer cells from dividing and growing.
Other Mechanisms: Some derivatives of the thiazole scaffold have been found to inhibit tubulin polymerization, a critical process for cell division, with potency comparable to established agents like combretastatin A-4.[7] Furthermore, certain thiazole-containing compounds have shown inhibitory activity against protein kinases such as EGFR and VEGFR-2, which are often dysregulated in cancer.[12]
Data Presentation: Cytotoxic Activity
The following table summarizes the in vitro cytotoxic activity (IC50 values) of various derivatives of the this compound scaffold against several human cancer cell lines.
| Compound Derivative | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Compound 10a | PC-3 (Prostate) | 7 ± 0.6 | Doxorubicin | >10 |
| Sorafenib | 12 ± 0.9 | |||
| MCF-7 (Breast) | 4 ± 0.2 | Doxorubicin | 4 ± 0.2 | |
| Sorafenib | 7 ± 0.3 | |||
| Compound 10o | MDAMB-231 (Pancreatic) | 3 ± 0.2 | Doxorubicin | 3 ± 0.2 |
| Sorafenib | 8 ± 0.5 | |||
| HCT-116 (Colon) | 5 ± 0.3 | Doxorubicin | 5 ± 0.3 | |
| MCF-7 (Breast) | 6 ± 0.4 | Doxorubicin | 6 ± 0.4 | |
| Compound 5b | MCF-7 (Breast) | 0.2 ± 0.01 | - | - |
| Compound 5k | MDA-MB-468 (Breast) | 0.6 ± 0.04 | - | - |
| Compound 5g | PC-12 (Pheochromocytoma) | 0.43 ± 0.06 | - | - |
| Thiazolo-[2,3-b] quinazolin-6-one derivative | A549 (Lung) | 0.35 | - | - |
| HT-29 (Colon) | 0.073 | - | - | |
| MDA-MB-231 (Breast) | 3.10 | - | - |
Note: The specific substitutions on the core scaffold for each compound derivative can be found in the cited literature.[7][8][9][13]
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effect of this compound derivatives on cancer cell lines.[1]
Materials:
-
Human cancer cell lines (e.g., HeLa, A549, U87, MCF-7, HepG2)[1][14]
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well plates
-
This compound derivative stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Microplate reader
Procedure:
-
Cell Plating: Seed human cancer cells into 96-well plates at a density of 5,000 to 10,000 cells per well.[1]
-
Incubation: Incubate the plates overnight in a humidified atmosphere at 37°C with 5% CO2 to allow for cell attachment.[1]
-
Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Apoptosis Analysis by Annexin V/PI Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cells treated with the test compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
Cell Cycle Analysis
This protocol uses propidium iodide (PI) staining to determine the distribution of cells in different phases of the cell cycle.
Materials:
-
Cancer cells treated with the test compound
-
70% ethanol (ice-cold)
-
PBS
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the test compound as described for the apoptosis assay.
-
Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing. Store at -20°C overnight.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution containing RNase A.
-
Incubation: Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases.
Caspase-3 Activity Assay
This assay quantifies the activity of caspase-3, a key executioner caspase in apoptosis.[3]
Materials:
-
Cancer cells treated with the test compound
-
Caspase-3 colorimetric assay kit
-
Cell lysis buffer
-
Microplate reader
Procedure:
-
Cell Treatment and Lysis: Treat cells as previously described. Lyse the cells using the provided lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
Assay Reaction: Add the cell lysate to a 96-well plate followed by the addition of the caspase-3 substrate (e.g., DEVD-pNA).
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Absorbance Measurement: Measure the absorbance at 405 nm. The absorbance is proportional to the caspase-3 activity.
Visualizations
Signaling Pathway
Caption: Proposed mechanism of anticancer action for thiazole derivatives.
Experimental Workflow
Caption: Workflow for evaluating the anticancer effects of thiazole derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Synthesis and anticancer activity evaluation of N-[4-(2-methylthiazol-4-yl)phenyl]acetamide derivatives containing (benz)azole moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, antitumor activity and mechanism of action of novel 1,3-thiazole derivatives containing hydrazide-hydrazone and carboxamide moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of 2-phenyl-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide derivatives as apoptosis inducers via the caspase pathway with potential anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis, in silico studies, and apoptotic antiproliferative activity of novel thiazole-2-acetamide derivatives as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. New 1,3,4-thiadiazoles as potential anticancer agents: pro-apoptotic, cell cycle arrest, molecular modelling, and ADMET profile - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Exploration of N-alkyl-2-[(4-oxo-3-(4-sulfamoylphenyl)-3,4-dihydroquinazolin-2-yl)thio]acetamide derivatives as anticancer and radiosensitizing agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application of 2-(4-Methyl-1,3-thiazol-2-yl)acetamide in Anticonvulsant Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Epilepsy is a prevalent neurological disorder characterized by recurrent seizures, affecting millions worldwide. Despite the availability of numerous antiepileptic drugs (AEDs), a significant portion of patients suffer from refractory epilepsy, highlighting the urgent need for novel therapeutic agents with improved efficacy and better safety profiles. The thiazole scaffold is a prominent heterocyclic motif in medicinal chemistry, known to impart a wide range of biological activities, including anticonvulsant properties. Thiazole-containing compounds are being actively investigated as potential AEDs. This document provides a detailed overview of the application of 2-(4-Methyl-1,3-thiazol-2-yl)acetamide and related thiazole derivatives in anticonvulsant research, including experimental protocols for their evaluation and a summary of relevant preclinical data. While specific quantitative data for this compound is not extensively available in the public domain, the methodologies and comparative data presented herein provide a valuable framework for its investigation.
Data Presentation: Anticonvulsant Activity of Thiazole Derivatives
The following table summarizes the anticonvulsant activity and neurotoxicity of various thiazole derivatives as reported in the literature. This data provides a comparative landscape for evaluating novel compounds like this compound.
| Compound Name/Code | Anticonvulsant Test | ED₅₀ (mg/kg) | Neurotoxicity Test | TD₅₀ (mg/kg) | Protective Index (PI = TD₅₀/ED₅₀) | Reference |
| Compound 4g (a 1,2,4-triazol-3-one derivative) | MES | 23.7 | Rotarod | 284.0 | 12.0 | [1] |
| scPTZ | 18.9 | Rotarod | 284.0 | 15.0 | [1] | |
| Compound 20 (a N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivative) | MES (rat, p.o.) | 52.30 | Rotarod (rat, p.o.) | >500 | >9.56 | [2] |
| Phenytoin (Reference Drug) | MES (rat, p.o.) | 28.10 | Rotarod (rat, p.o.) | >100 | >3.6 | [2] |
| Valproic Acid (Reference Drug) | MES (rat, p.o.) | 485 | Rotarod (rat, p.o.) | 784 | 1.6 | [2] |
| scPTZ (rat, p.o.) | 646 | Rotarod (rat, p.o.) | 784 | 1.2 | [2] | |
| N-(3-chlorophenyl)-2-(4-methylpiperazin-1-yl)acetamide (12) | MES (i.p.) | Active at 100 mg/kg | Rotarod | - | - | [2] |
Experimental Protocols
Detailed methodologies for the key preclinical screening assays for anticonvulsant activity and neurotoxicity are provided below. These protocols are standard in the field and are recommended for the evaluation of this compound.
Protocol 1: Maximal Electroshock (MES) Seizure Test
Objective: To identify compounds that prevent the spread of seizures. This model is considered predictive of efficacy against generalized tonic-clonic seizures.[3]
Apparatus:
-
An electroshock apparatus capable of delivering a constant current.
-
Corneal electrodes.
-
Saline solution (0.9% NaCl).
Animals:
-
Male albino mice (20-25 g) or rats (100-150 g).
-
Animals should be acclimatized for at least one week before the experiment.
Procedure:
-
Administer the test compound, this compound, intraperitoneally (i.p.) or orally (p.o.) at various doses to different groups of animals. A vehicle control group should receive the vehicle alone.
-
At the time of peak effect (predetermined, typically 30-60 minutes post-i.p. administration), apply a drop of saline solution to the eyes of the animal.
-
Deliver a supramaximal electrical stimulus through the corneal electrodes (e.g., 50 mA for 0.2 seconds in mice).[3]
-
Observe the animal for the presence or absence of a tonic hind limb extension seizure. The abolition of the hind limb tonic extensor component is the endpoint.[3]
-
The median effective dose (ED₅₀), the dose that protects 50% of the animals from the tonic hind limb extension, is calculated using probit analysis.[4][5][6]
Protocol 2: Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test
Objective: To identify compounds that elevate the seizure threshold. This model is predictive of efficacy against absence and myoclonic seizures.[3]
Apparatus:
-
Syringes and needles for subcutaneous injection.
-
Observation chambers.
Animals:
-
Male albino mice (18-25 g).
Procedure:
-
Administer the test compound, this compound, at various doses to different groups of animals (i.p. or p.o.). Include a vehicle control group.
-
At the time of peak effect, administer a subcutaneous injection of pentylenetetrazole (PTZ) at a dose that induces clonic seizures in >95% of control animals (e.g., 85 mg/kg).
-
Place the animals in individual observation chambers and observe for 30 minutes.
-
The endpoint is the absence of a clonic seizure lasting for at least 5 seconds.
-
The ED₅₀, the dose that protects 50% of the animals from clonic seizures, is calculated.
Protocol 3: Rotorod Neurotoxicity Test
Objective: To assess motor coordination and identify potential neurological deficits or sedative effects of the test compound.
Apparatus:
-
A rotorod treadmill for mice.
Animals:
-
Male albino mice (20-25 g).
Procedure:
-
Train the mice to stay on the rotating rod (e.g., at 6-10 rpm) for a set period (e.g., 1-2 minutes) for 2-3 consecutive trials before administering the compound. Only mice that successfully complete the training are used.
-
Administer the test compound, this compound, at various doses.
-
At the time of peak effect, place the mice back on the rotating rod.
-
Record the number of animals that fall off the rod within the test period (e.g., 1 minute).
-
The median toxic dose (TD₅₀), the dose at which 50% of the animals fail the test, is calculated.
Mandatory Visualizations
Caption: Workflow for anticonvulsant drug screening.
Caption: Hypothetical GABAergic signaling pathway modulation.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Research Anticonvulsant Activity of Annulated Triazolo-Thiadiazine Derivative in Laboratory Animals – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 4. The median Effective Dose (ED50) and the 95% Effective Dose (ED95) of alfentanil in inhibiting responses to cervical dilation when combined with ciprofol during hysteroscopic procedure: a prospective, double-blind, dose-finding clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ED50 of alfentanil for induction of anesthesia in unpremedicated young adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The median Effective Dose (ED50) and the 95% Effective Dose (ED95) of alfentanil in inhibiting responses to cervical dilation when combined with ciprofol during hysteroscopic procedure: a prospective, double-blind, dose-finding clinical study - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for MTT Assay with 2-(4-Methyl-1,3-thiazol-2-yl)acetamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted colorimetric method for assessing cell metabolic activity, which can serve as an indicator of cell viability, proliferation, and cytotoxicity.[1] This assay is foundational in drug discovery and toxicology studies for screening the effects of chemical compounds on cultured cells. These application notes provide a detailed protocol for performing an MTT assay to evaluate the cytotoxic potential of 2-(4-Methyl-1,3-thiazol-2-yl)acetamide, a thiazole derivative of interest in pharmaceutical research.
The principle of the MTT assay is based on the reduction of the yellow tetrazolium salt, MTT, into purple formazan crystals by metabolically active cells. This reduction is primarily carried out by NAD(P)H-dependent cellular oxidoreductase enzymes in the mitochondria.[2] The insoluble formazan crystals are then solubilized, and the absorbance of the resulting colored solution is measured spectrophotometrically. The intensity of the purple color is directly proportional to the number of viable, metabolically active cells.[1]
Data Presentation
The following tables present representative data on the cytotoxic activity of various thiazole derivatives in different human cancer cell lines, as determined by the MTT assay. This data is intended to provide a comparative context for the evaluation of this compound.
Table 1: Representative IC₅₀ Values of Thiazole Derivatives in Human Cancer Cell Lines
| Compound Class | Cell Line | IC₅₀ (µM) |
| Phthalimide-Thiazole Derivative | MCF-7 (Breast) | 0.2 ± 0.01 |
| Phthalimide-Thiazole Derivative | MDA-MB-468 (Breast) | 0.6 ± 0.04 |
| Phthalimide-Thiazole Derivative | PC-12 (Pheochromocytoma) | 0.43 ± 0.06 |
| Imidazo[2,1-b]thiazole Acetamide | MDA-MB-231 (Breast) | 1.4 |
| Imidazo[2,1-b]thiazole Acetamide | HepG2 (Liver) | 22.6 |
Note: The data in this table is derived from published studies on structurally related compounds and serves as an illustrative example. Actual IC₅₀ values for this compound must be determined experimentally.
Table 2: Example of Raw Absorbance Data and Calculated Cell Viability
| Concentration of Test Compound (µM) | Replicate 1 (Absorbance at 570 nm) | Replicate 2 (Absorbance at 570 nm) | Replicate 3 (Absorbance at 570 nm) | Average Absorbance | % Cell Viability |
| 0 (Vehicle Control) | 1.254 | 1.288 | 1.271 | 1.271 | 100.0 |
| 1 | 1.103 | 1.125 | 1.098 | 1.109 | 87.2 |
| 5 | 0.852 | 0.879 | 0.865 | 0.865 | 68.1 |
| 10 | 0.631 | 0.655 | 0.642 | 0.643 | 50.6 |
| 25 | 0.315 | 0.328 | 0.321 | 0.321 | 25.3 |
| 50 | 0.158 | 0.165 | 0.161 | 0.161 | 12.7 |
| 100 | 0.082 | 0.089 | 0.085 | 0.085 | 6.7 |
% Cell Viability = (Average Absorbance of Treated Cells / Average Absorbance of Vehicle Control) x 100
Experimental Protocols
This section provides a detailed methodology for conducting an MTT assay to determine the cytotoxicity of this compound.
Materials and Reagents
-
This compound
-
Human cancer cell line (e.g., MCF-7, A549, HeLa)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) powder
-
Phosphate-Buffered Saline (PBS), sterile
-
Dimethyl Sulfoxide (DMSO), sterile
-
96-well flat-bottom sterile cell culture plates
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm
-
Humidified incubator (37°C, 5% CO₂)
Preparation of Reagents
-
Test Compound Stock Solution: Prepare a high-concentration stock solution of this compound in sterile DMSO. For example, a 10 mM stock solution can be prepared. Based on the solubility of a structurally similar compound, acetazolamide, a concentration of up to 15 mg/mL in DMSO should be achievable.[3] Store the stock solution at -20°C.
-
MTT Solution (5 mg/mL): Dissolve MTT powder in sterile PBS to a final concentration of 5 mg/mL. Vortex thoroughly to dissolve. Sterilize the solution by passing it through a 0.22 µm filter. Store the MTT solution protected from light at 4°C for up to one month.
-
Solubilization Solution: Use 100% DMSO to dissolve the formazan crystals.
Experimental Workflow Diagram
Caption: Workflow for MTT cytotoxicity assay.
Step-by-Step Protocol
-
Cell Seeding:
-
Harvest exponentially growing cells and perform a cell count using a hemocytometer or automated cell counter.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).
-
Include wells for vehicle control (cells treated with DMSO at the same final concentration as the highest compound concentration) and blank (medium only).
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment and recovery.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.
-
Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions to the respective wells.
-
Add 100 µL of medium with the corresponding concentration of DMSO to the vehicle control wells.
-
Add 100 µL of fresh medium to the blank wells.
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.
-
-
MTT Addition and Incubation:
-
After the incubation period, carefully add 10 µL of the 5 mg/mL MTT solution to each well, including controls and blanks.
-
Incubate the plate for 2 to 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals. The incubation time may need to be optimized for different cell lines.
-
-
Formazan Solubilization:
-
After the MTT incubation, carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently pipette up and down or place the plate on an orbital shaker for 5-10 minutes to ensure complete solubilization of the formazan.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a microplate reader. It is recommended to also measure the absorbance at a reference wavelength of 630 nm to subtract background noise.
-
Data Analysis
-
Correct for Background: Subtract the average absorbance of the blank wells from the absorbance of all other wells.
-
Calculate Percentage of Cell Viability:
-
The percentage of cell viability is calculated using the following formula:
-
-
Determine the IC₅₀ Value:
-
Plot the percentage of cell viability against the logarithm of the compound concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC₅₀ value, which is the concentration of the compound that causes a 50% reduction in cell viability.
-
Signaling Pathway Diagram
While the specific signaling pathway for this compound is not yet elucidated, many thiazole derivatives are known to induce apoptosis. The following diagram illustrates a general postulated pathway for thiazole-induced apoptosis.
Caption: Postulated apoptosis induction pathway.
Important Considerations and Troubleshooting
-
Compound Solubility: Ensure that this compound is fully dissolved in the stock solution and does not precipitate upon dilution in the culture medium.
-
DMSO Concentration: The final concentration of DMSO in the culture medium should be kept low (ideally ≤ 0.5%) as it can be toxic to cells at higher concentrations. Always include a vehicle control with the same DMSO concentration as the test wells.
-
Cell Density: The initial cell seeding density is critical. Too few cells will result in a low signal, while too many cells can lead to nutrient depletion and a non-linear response. Optimize the cell number for each cell line to ensure they are in the exponential growth phase during the assay.
-
MTT Incubation Time: The optimal incubation time for formazan formation can vary between cell lines. It is advisable to perform a time-course experiment (e.g., 1, 2, 4, and 6 hours) to determine the optimal incubation time.
-
Interference with MTT Assay: Some compounds can chemically reduce MTT or interfere with the absorbance reading. To test for this, include control wells with the compound and MTT in the medium but without cells. Thiazole-containing compounds with free thiol groups have been reported to interfere with the MTT assay; however, the structure of this compound does not contain a free thiol.
-
Incomplete Solubilization: Ensure that the formazan crystals are completely dissolved before reading the absorbance. Incomplete solubilization will lead to inaccurate results. If necessary, increase the incubation time with the solubilization solution or gently agitate the plate.
References
Application Notes and Protocols: Urease Inhibition Assay for 2-(4-Methyl-1,3-thiazol-2-yl)acetamide
Audience: Researchers, scientists, and drug development professionals.
Introduction
Urease (EC 3.5.1.5) is a nickel-containing metalloenzyme that catalyzes the hydrolysis of urea to ammonia and carbon dioxide.[1][2] This enzymatic activity is a critical virulence factor for several pathogenic bacteria, including Helicobacter pylori, and is implicated in conditions such as peptic ulcers and infectious urinary stones.[1][3] In agriculture, the rapid breakdown of urea-based fertilizers by soil urease leads to significant nitrogen loss and environmental pollution.[1][4][5] Consequently, the identification and characterization of potent urease inhibitors are of significant interest in both medicine and agriculture.[1] This document provides a detailed protocol for the in vitro urease inhibition assay of 2-(4-Methyl-1,3-thiazol-2-yl)acetamide, a compound of interest for potential urease inhibitory activity. The assay is based on the widely used Berthelot (indophenol) method, which quantifies the ammonia produced from the enzymatic breakdown of urea.[1][6][7]
Principle of the Assay
The urease inhibition assay protocol described here is a colorimetric method performed in a 96-well plate format. The enzymatic reaction involves the hydrolysis of urea by urease to produce ammonia. The amount of ammonia generated is then quantified using the Berthelot reaction.[1][7] In this reaction, ammonia reacts with a phenol-hypochlorite solution in an alkaline medium, catalyzed by sodium nitroprusside, to form a blue-green indophenol compound.[1][8] The intensity of the color, which is directly proportional to the ammonia concentration, is measured spectrophotometrically at a wavelength between 625 and 670 nm.[1] The inhibitory activity of this compound is determined by measuring the reduction in ammonia production in the presence of the compound compared to a control without the inhibitor.
Experimental Protocols
Materials and Reagents
-
Jack Bean Urease (e.g., Sigma-Aldrich)
-
Urea (Analytical grade)
-
This compound (Test Compound)
-
Thiourea (Standard Inhibitor)
-
Phosphate buffer (50 mM, pH 7.4)
-
Dimethyl sulfoxide (DMSO)
-
Phenol-nitroprusside solution (Reagent A): Dissolve 1 g of phenol and 5 mg of sodium nitroprusside in 100 mL of deionized water.
-
Alkaline hypochlorite solution (Reagent B): Dissolve 0.5 g of sodium hydroxide and 0.84 mL of 5% sodium hypochlorite solution in 100 mL of deionized water.
-
96-well microplate
-
Microplate reader
-
Incubator
-
Multichannel pipettes
Solution Preparation
-
Urease Enzyme Solution: Prepare a stock solution of Jack Bean Urease in 50 mM phosphate buffer (pH 7.4). The final concentration in the assay well should be optimized for a linear reaction rate. A typical starting concentration is 1 U/mL.
-
Urea Substrate Solution: Prepare a 100 mM solution of urea in 50 mM phosphate buffer (pH 7.4).
-
Test Compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
-
Standard Inhibitor Stock Solution: Prepare a 10 mM stock solution of thiourea in DMSO.
-
Working Solutions: Prepare serial dilutions of the test compound and standard inhibitor in 50 mM phosphate buffer to achieve the desired final concentrations in the assay. The final DMSO concentration in all wells should be kept constant and should not exceed 1%.
Assay Procedure (96-Well Plate Format)
-
Assay Plate Setup:
-
Blank: 170 µL of phosphate buffer.
-
Negative Control (100% enzyme activity): 20 µL of phosphate buffer + 20 µL of urease solution + 130 µL of phosphate buffer.
-
Test Compound Wells: 20 µL of varying concentrations of this compound + 20 µL of urease solution + 130 µL of phosphate buffer.
-
Standard Inhibitor Wells: 20 µL of varying concentrations of thiourea + 20 µL of urease solution + 130 µL of phosphate buffer.
-
-
Pre-incubation: Mix the contents of the wells and pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.[9]
-
Enzymatic Reaction Initiation: Add 30 µL of 100 mM urea solution to all wells except the blank. The total reaction volume is 200 µL.
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
Color Development (Berthelot Reaction):
-
Stop the enzymatic reaction by adding 40 µL of Reagent A (phenol-nitroprusside solution) to each well.
-
Add 40 µL of Reagent B (alkaline hypochlorite solution) to each well.
-
Incubate the plate at 37°C for 20 minutes to allow for color development.[9]
-
-
Absorbance Measurement: Measure the absorbance of each well at 630 nm using a microplate reader.
Data Analysis
The percentage of urease inhibition is calculated using the following formula:
% Inhibition = [1 - (ODtest - ODblank) / (ODcontrol - ODblank)] x 100
Where:
-
ODtest is the absorbance of the well containing the test compound.
-
ODcontrol is the absorbance of the well with no inhibitor (negative control).
-
ODblank is the absorbance of the blank well.
The IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) can be determined by plotting the percentage inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Data Presentation
Table 1: Urease Inhibitory Activity of this compound and Standard Inhibitor
| Compound | Concentration (µM) | % Inhibition | IC50 (µM) |
| This compound | 1 | 15.2 ± 1.8 | |
| 5 | 35.8 ± 2.5 | ||
| 10 | 52.1 ± 3.1 | 9.5 ± 0.7 | |
| 25 | 78.4 ± 4.2 | ||
| 50 | 91.3 ± 2.9 | ||
| Thiourea (Standard) | 5 | 18.9 ± 2.1 | |
| 10 | 38.2 ± 3.0 | ||
| 20 | 49.5 ± 2.8 | 21.2 ± 1.5 | |
| 40 | 70.1 ± 3.5 | ||
| 80 | 85.6 ± 2.4 |
Data are presented as mean ± standard deviation (n=3). IC50 values are calculated from dose-response curves.
Mandatory Visualization
Caption: Experimental workflow for the in vitro urease inhibition assay.
Caption: Proposed mechanism of urease inhibition.
References
- 1. benchchem.com [benchchem.com]
- 2. bioassaysys.com [bioassaysys.com]
- 3. Recent advances in design of new urease inhibitors: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fertiliser-society.org [fertiliser-society.org]
- 5. cottoninfo.com.au [cottoninfo.com.au]
- 6. static.igem.wiki [static.igem.wiki]
- 7. researchgate.net [researchgate.net]
- 8. Berthelot's reagent - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for In Vitro Evaluation of 2-(4-Methyl-1,3-thiazol-2-yl)acetamide
Audience: Researchers, scientists, and drug development professionals.
Introduction: 2-(4-Methyl-1,3-thiazol-2-yl)acetamide is a heterocyclic compound belonging to the thiazole class. Thiazole derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological activities, which include anticancer, anti-inflammatory, antioxidant, and neuroprotective effects.[1][2][3][4][5] These application notes provide detailed protocols for establishing in vitro models to characterize the biological activity of this compound. The following sections outline experimental workflows, cell-based assays, and potential signaling pathways for investigation.
Experimental Workflow
The overall workflow for the in vitro evaluation of this compound is depicted below. This workflow encompasses initial cytotoxicity screening, followed by more specific assays to elucidate the mechanism of action.
Section 1: Cytotoxicity Evaluation
A primary step in characterizing a novel compound is to assess its effect on cell viability. The MTT assay is a widely used colorimetric method to determine cell viability by measuring the metabolic activity of living cells.
Protocol 1: MTT Assay for Cell Viability
-
Cell Seeding:
-
Culture selected cancer cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer) in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.[6]
-
Trypsinize confluent cells and seed them into a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the compound in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate the plate for 48 hours.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in PBS.
-
Add 20 µL of the MTT solution to each well and incubate for 4 hours at 37°C.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) using a dose-response curve.
-
Data Presentation: Hypothetical IC50 Values
| Cell Line | Compound | IC50 (µM) |
| MCF-7 | This compound | 15.2 ± 1.8 |
| HepG2 | This compound | 25.5 ± 2.3 |
| Doxorubicin | 0.8 ± 0.1 | |
| Doxorubicin | 1.2 ± 0.2 |
Section 2: Apoptosis Induction
To determine if the observed cytotoxicity is due to apoptosis, Annexin V-FITC and Propidium Iodide (PI) staining can be employed. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent dye that stains the DNA of late apoptotic and necrotic cells with compromised membranes.
Protocol 2: Annexin V/PI Apoptosis Assay
-
Cell Seeding and Treatment:
-
Seed cells in a 6-well plate at a density of 2 x 10⁵ cells/well and allow them to attach overnight.
-
Treat the cells with this compound at its IC50 and 2x IC50 concentrations for 24 hours.
-
-
Cell Harvesting and Staining:
-
Harvest the cells by trypsinization and wash them with cold PBS.
-
Resuspend the cells in 100 µL of Annexin V binding buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of Annexin V binding buffer to each sample.
-
Analyze the cells by flow cytometry within one hour of staining.
-
Data Presentation: Hypothetical Apoptosis Data
| Treatment | Quadrant | Percentage of Cells |
| Control | Q1 (Necrotic) | 1.2% |
| Q2 (Late Apoptotic) | 2.5% | |
| Q3 (Viable) | 95.1% | |
| Q4 (Early Apoptotic) | 1.2% | |
| Compound (IC50) | Q1 (Necrotic) | 3.1% |
| Q2 (Late Apoptotic) | 15.8% | |
| Q3 (Viable) | 60.5% | |
| Q4 (Early Apoptotic) | 20.6% | |
| Compound (2x IC50) | Q1 (Necrotic) | 5.7% |
| Q2 (Late Apoptotic) | 28.4% | |
| Q3 (Viable) | 35.2% | |
| Q4 (Early Apoptotic) | 30.7% |
Section 3: Anti-inflammatory Activity
Thiazole derivatives have been reported to possess anti-inflammatory properties.[3] The anti-inflammatory potential of this compound can be assessed by measuring its ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Protocol 3: Nitric Oxide (NO) Inhibition Assay
-
Cell Seeding:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 2 x 10⁵ cells/well and incubate for 24 hours.
-
-
Compound Treatment and Stimulation:
-
Pre-treat the cells with various non-toxic concentrations of the compound for 1 hour.
-
Stimulate the cells with 1 µg/mL of LPS for 24 hours.
-
-
Nitrite Measurement (Griess Assay):
-
Collect 50 µL of the culture supernatant from each well.
-
Add 50 µL of Griess Reagent A (sulfanilamide solution) and incubate for 10 minutes at room temperature in the dark.
-
Add 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine solution) and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm.
-
-
Data Analysis:
-
Generate a standard curve using sodium nitrite.
-
Calculate the concentration of nitrite in the samples and determine the percentage of NO inhibition.
-
Data Presentation: Hypothetical NO Inhibition Data
| Compound Concentration (µM) | NO Production (% of LPS control) |
| 0 (LPS only) | 100% |
| 1 | 85.2% |
| 5 | 62.5% |
| 10 | 45.8% |
| 25 | 28.1% |
Section 4: Potential Signaling Pathway
Based on the pro-apoptotic effects observed in many thiazole derivatives, a plausible mechanism of action for this compound could involve the induction of the intrinsic apoptosis pathway. This pathway is characterized by the activation of caspase-9 and caspase-3.[7]
To validate the involvement of this pathway, Western blot analysis can be performed to assess the expression levels of key proteins such as Bcl-2, Bax, cleaved caspase-9, and cleaved caspase-3.
Protocol 4: Western Blot Analysis
-
Protein Extraction:
-
Treat cells with the compound as described for the apoptosis assay.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantify the protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against Bcl-2, Bax, cleaved caspase-9, cleaved caspase-3, and a loading control (e.g., β-actin) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Quantify the band intensities using densitometry software.
-
Data Presentation: Hypothetical Protein Expression Changes
| Protein | Treatment | Relative Expression (Fold Change vs. Control) |
| Bcl-2 | Compound (IC50) | 0.6 |
| Bax | Compound (IC50) | 1.8 |
| Cleaved Caspase-9 | Compound (IC50) | 2.5 |
| Cleaved Caspase-3 | Compound (IC50) | 3.1 |
These application notes provide a comprehensive framework for the initial in vitro characterization of this compound. The results from these assays will provide valuable insights into its potential as a therapeutic agent and guide further preclinical development.
References
- 1. Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel 2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamides as antioxidant and/or anti-inflammatory compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2-Substituted-thio-N-(4-substituted-thiazol/1H-imidazol-2-yl)acetamides as BACE1 inhibitors: Synthesis, biological evaluation and docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Discovery of 2-phenyl-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide derivatives as apoptosis inducers via the caspase pathway with potential anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Screening 2-(4-Methyl-1,3-thiazol-2-yl)acetamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the experimental screening of 2-(4-methyl-1,3-thiazol-2-yl)acetamide derivatives, a promising class of compounds with diverse biological activities. The following protocols and data summaries are intended to facilitate the identification and characterization of lead compounds for further drug development.
Biological Activities and Targets
Derivatives of this compound have demonstrated a range of biological activities, primarily in the areas of oncology and neuroscience. Key molecular targets and cellular pathways implicated in their mechanism of action include:
-
Tubulin Polymerization: Inhibition of microtubule dynamics, leading to cell cycle arrest and apoptosis.
-
PI3K/AKT/mTOR Signaling Pathway: A critical pathway in cell proliferation, survival, and metabolism that is often dysregulated in cancer.
-
Receptor Tyrosine Kinases (RTKs): Including Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which are key regulators of cell growth and angiogenesis.
-
Cholinesterases: Specifically, butyrylcholinesterase (BChE), an enzyme implicated in the progression of Alzheimer's disease.
Data Presentation: Biological Activity of Thiazole Derivatives
The following tables summarize the reported biological activities of various this compound and related thiazole derivatives.
Table 1: Anticancer Activity of Thiazole Derivatives
| Compound Class | Target | Assay Type | Cell Line(s) | IC50 |
| 2,4-disubstituted thiazole derivatives | Tubulin Polymerization | Tubulin Polymerization Inhibition | - | 2.00 ± 0.12 µM |
| Thiazole-2-acetamide derivatives | Tubulin Polymerization | Antiproliferative (MCF-7) | Breast Cancer | 4 ± 0.2 µM |
| Thiazole-2-acetamide derivatives | Tubulin Polymerization | Antiproliferative (PC-3) | Prostate Cancer | 7 ± 0.6 µM |
| Thiazole-based derivatives | EGFR/VEGFR-2 | Antiproliferative | A-549 (Lung), MCF-7 (Breast) | 25 nM (A-549), 29 nM (MCF-7) |
| 4-(methoxymethyl)thiazole derivatives | PI3K/mTOR Pathway | Kinase Inhibition | - | - |
Table 2: Enzyme Inhibition Activity of Thiazole Derivatives
| Compound Class | Target Enzyme | Assay Type | IC50 |
| Substituted acetamide derivatives | Butyrylcholinesterase (BChE) | Enzyme Inhibition | 3.94 µM |
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the screening of this compound derivatives.
High-Throughput Screening Workflow
The general workflow for screening a library of this compound derivatives involves a multi-stage process to identify and validate promising lead compounds.
Experimental workflow for small molecule screening.
In Vitro Tubulin Polymerization Inhibition Assay
This assay identifies compounds that interfere with the formation of microtubules.
Principle: The polymerization of purified tubulin into microtubules is monitored by an increase in fluorescence of a reporter molecule that binds to polymerized microtubules. Inhibitors of this process will reduce the rate and extent of the fluorescence increase.[1]
Materials:
-
Purified tubulin (>99% pure)
-
General Tubulin Buffer (80 mM PIPES pH 6.9, 0.5 mM EGTA, 2 mM MgCl2)
-
GTP solution (10 mM)
-
Glycerol
-
Fluorescent reporter dye
-
Test compounds and controls (e.g., Nocodazole as an inhibitor, Paclitaxel as an enhancer)
-
96-well, black, flat-bottom plates
-
Temperature-controlled microplate reader with fluorescence detection
Protocol:
-
Preparation of Reagents:
-
Prepare a 2x tubulin solution (e.g., 4 mg/mL) in General Tubulin Buffer on ice.
-
Prepare a polymerization buffer containing General Tubulin Buffer, 2 mM GTP, 30% glycerol, and the fluorescent reporter.
-
Prepare serial dilutions of the test compounds and controls in General Tubulin Buffer.
-
-
Assay Procedure:
-
Add 5 µL of the test compound, positive control, or vehicle control to the appropriate wells of a pre-warmed 96-well plate.[1]
-
To initiate the polymerization reaction, add 45 µL of the ice-cold tubulin reaction mix to each well.[1]
-
Immediately place the plate in a microplate reader pre-warmed to 37°C.
-
Measure the fluorescence intensity every minute for 60 minutes at an excitation wavelength of 360 nm and an emission wavelength of 450 nm.
-
-
Data Analysis:
-
Plot the fluorescence intensity versus time to obtain polymerization curves.
-
Determine the rate of polymerization (slope of the linear phase) and the maximum fluorescence intensity.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
PI3K/AKT/mTOR Signaling Pathway Analysis
This involves assessing the phosphorylation status of key proteins in the pathway.
PI3K/AKT/mTOR signaling pathway.
Protocol (Western Blotting):
-
Cell Culture and Treatment:
-
Plate cells (e.g., MCF-7, PC-3) in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound or vehicle control for a specified duration.
-
-
Protein Extraction:
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phosphorylated and total forms of key pathway proteins (e.g., p-AKT, AKT, p-mTOR, mTOR, p-S6K, S6K) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the levels of phosphorylated proteins to the total protein levels.
-
Compare the phosphorylation status in treated cells to that of the vehicle control to determine the inhibitory effect of the compound.
-
EGFR and VEGFR-2 Kinase Inhibition Assay
This assay measures the direct inhibitory effect of compounds on the kinase activity of EGFR and VEGFR-2.
VEGFR-2 signaling pathway.
Principle: The assay measures the amount of ATP consumed during the phosphorylation of a substrate by the kinase. A decrease in kinase activity due to an inhibitor results in a higher remaining ATP concentration, which is detected as a luminescent signal.[2]
Materials:
-
Recombinant human EGFR or VEGFR-2 kinase
-
Kinase-specific substrate (e.g., poly(Glu, Tyr) 4:1)
-
ATP
-
Kinase buffer
-
Test compounds and controls (e.g., Staurosporine)
-
ADP-Glo™ Kinase Assay kit (or similar)
-
96-well, white, flat-bottom plates
-
Luminometer
Protocol:
-
Preparation of Reagents:
-
Prepare serial dilutions of the test compounds and controls in kinase buffer.
-
Prepare a master mix containing kinase buffer, ATP, and the kinase substrate.
-
Dilute the kinase to the desired concentration in kinase buffer.
-
-
Assay Procedure:
-
Add 5 µL of the test compound or control to the wells of a 96-well plate.
-
Add 2 µL of the diluted enzyme and 2 µL of the substrate/ATP mix.[3]
-
Incubate the plate at room temperature for 60 minutes.[3]
-
Add 5 µL of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.[3]
-
Add 10 µL of Kinase Detection Reagent and incubate for 30 minutes at room temperature.[3]
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Subtract the background luminescence (no enzyme control) from all readings.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Butyrylcholinesterase (BChE) Inhibition Assay
This assay is used to identify inhibitors of BChE.
Principle: The assay is based on the Ellman's method, where BChE hydrolyzes a substrate (e.g., butyrylthiocholine) to produce thiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to form a yellow-colored product, 5-thio-2-nitrobenzoic acid (TNB), which is measured spectrophotometrically at 412 nm. The rate of TNB formation is proportional to BChE activity.[4]
Materials:
-
Butyrylcholinesterase (BChE) enzyme
-
Butyrylthiocholine iodide (BTCI) substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (pH 8.0)
-
Test compounds and controls (e.g., Tacrine)
-
96-well, clear, flat-bottom plates
-
Microplate reader with absorbance detection
Protocol:
-
Preparation of Reagents:
-
Prepare solutions of BChE, BTCI, and DTNB in phosphate buffer.
-
Prepare serial dilutions of the test compounds and controls in phosphate buffer.
-
-
Assay Procedure:
-
In a 96-well plate, add 25 µL of BChE solution, 65 µL of phosphate buffer, and 125 µL of DTNB solution to each well.[5]
-
Add 10 µL of the test compound or control to the appropriate wells.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 100 µL of the BTCI substrate solution.[6]
-
Immediately measure the absorbance at 412 nm in kinetic mode for 10-20 minutes at 37°C.
-
-
Data Analysis:
-
Calculate the rate of the reaction (change in absorbance per minute) for each well.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Principle: The yellow tetrazolium salt 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.[7]
Materials:
-
Cancer cell lines (e.g., MCF-7, PC-3, A549)
-
Cell culture medium and supplements
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
Test compounds
-
96-well, clear, flat-bottom plates
-
Microplate reader with absorbance detection
Protocol:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
-
Compound Treatment:
-
Treat the cells with serial dilutions of the test compounds for 24-72 hours.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[8]
-
-
Formazan Solubilization:
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[9]
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.[9]
-
-
Data Analysis:
-
Subtract the background absorbance (medium only) from all readings.
-
Calculate the percentage of cell viability for each compound concentration relative to the vehicle-treated control cells.
-
Plot the percentage of cell viability against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. promega.com [promega.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. New Insights into Butyrylcholinesterase Activity Assay: Serum Dilution Factor as a Crucial Parameter - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. bds.berkeley.edu [bds.berkeley.edu]
Application Notes: Investigating the Cellular Effects of 2-(4-Methyl-1,3-thiazol-2-yl)acetamide
Introduction
Thiazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] These compounds are known to modulate various cellular processes such as cell proliferation, apoptosis, and cell cycle progression.[4][5] This document provides a comprehensive set of protocols to investigate the cellular and molecular effects of a specific thiazole derivative, 2-(4-Methyl-1,3-thiazol-2-yl)acetamide, using established cell culture techniques. The following protocols are designed for researchers in cell biology and drug development to assess the compound's biological activity.
General Guidelines for Cell Culture
Established mammalian cell lines are fundamental for studying the in vitro effects of novel compounds. The choice of cell line should be guided by the research question. For anticancer studies, common choices include MCF-7 (breast cancer), HepG2 (liver cancer), A549 (lung cancer), and MDA-MB-231 (metastatic breast cancer).[4][6]
-
Cell Line Maintenance: Cells should be cultured in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics (penicillin-streptomycin). They are to be maintained in a humidified incubator at 37°C with a 5% CO₂ atmosphere.[1] Cells should be passaged upon reaching 80-90% confluency to ensure optimal health and experimental reproducibility.[1]
-
Compound Preparation: A 10 mM stock solution of this compound should be prepared in dimethyl sulfoxide (DMSO).[1] This stock solution should be stored in aliquots at -20°C to maintain stability.[1] Working solutions are to be freshly prepared by diluting the stock solution in a complete culture medium to the desired final concentrations for each experiment. It is crucial to ensure the final DMSO concentration in the culture medium does not exceed 0.5% (v/v) to prevent solvent-induced cytotoxicity.[1]
Experimental Protocols
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[2]
-
Compound Treatment: The following day, treat the cells with increasing concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM).[1] Include a vehicle control (DMSO-treated) and a positive control (e.g., a known cytotoxic drug like cisplatin).[1] Incubate for 24, 48, or 72 hours.[2]
-
MTT Incubation: After the treatment period, add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[1]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[1]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[2]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined using non-linear regression analysis.[1]
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Seeding and Treatment: Seed 1 x 10⁵ cells per well in a 6-well plate and allow them to attach overnight.[1] Treat the cells with this compound at its predetermined IC50 concentration for 24 hours.[2]
-
Cell Harvesting: Collect both adherent and floating cells and centrifuge at 300 x g for 5 minutes.[2]
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer.[2] Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.[1]
-
Incubation: Incubate for 15 minutes at room temperature in the dark.[1][2]
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[1][2]
Cell Cycle Analysis
This assay determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, G2/M).
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the IC50 concentration of the compound for 24 hours.
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing RNase A and Propidium Iodide.
-
Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer.
Data Presentation
Quantitative data from the described experiments should be summarized in tables for clarity and ease of comparison.
Table 1: Hypothetical Cell Viability Data for this compound
| Cell Line | Treatment Duration (h) | IC50 (µM) |
| MCF-7 | 48 | 15.2 ± 1.8 |
| HepG2 | 48 | 25.5 ± 2.3 |
| A549 | 48 | 32.1 ± 3.1 |
Table 2: Hypothetical Apoptosis Analysis in MCF-7 Cells after 24h Treatment
| Treatment | Viable Cells (%) | Early Apoptotic (%) | Late Apoptotic (%) | Necrotic (%) |
| Vehicle Control | 95.2 ± 2.1 | 2.5 ± 0.5 | 1.8 ± 0.4 | 0.5 ± 0.1 |
| Compound (IC50) | 55.8 ± 3.5 | 22.4 ± 2.1 | 18.3 ± 1.9 | 3.5 ± 0.7 |
Visualizations
Diagrams created using Graphviz can illustrate experimental workflows and potential signaling pathways.
Caption: Experimental workflow for in vitro evaluation.
Caption: A putative signaling pathway for thiazole-induced apoptosis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of a Series of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(4-Methyl-1,3-thiazol-2-yl)acetamide
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(4-Methyl-1,3-thiazol-2-yl)acetamide. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and improve reaction yields.
Troubleshooting Guides
The synthesis of this compound is typically a two-step process: the Hantzsch thiazole synthesis to form the 2-amino-4-methylthiazole intermediate, followed by an acylation reaction to introduce the acetamide group. This guide is structured to address potential issues in both stages.
Part 1: Hantzsch Thiazole Synthesis of 2-Amino-4-methylthiazole
Issue: Low or No Yield of 2-Amino-4-methylthiazole
| Possible Cause | Suggested Solution |
| Incomplete Reaction | - Reaction Time: Ensure the reaction is refluxed for a sufficient duration. Monitor progress using Thin Layer Chromatography (TLC).[1] - Temperature: The reaction mixture should be heated to reflux. Insufficient temperature can lead to a sluggish or incomplete reaction.[1] |
| Side Reactions | - Purity of Chloroacetone: Impurities in chloroacetone can lead to the formation of undesired side products. It is advisable to use freshly distilled chloroacetone.[1] - Reaction Conditions: Running the reaction under acidic conditions can sometimes lead to a mixture of isomers (2-(N-substituted amino)thiazoles and 3-substituted 2-imino-2,3-dihydrothiazoles).[2] Maintaining neutral or slightly basic conditions during the initial condensation is generally preferred for this specific synthesis. |
| Poor Quality of Reagents | - Thiourea: Use high-purity thiourea. - Solvents: Ensure solvents are of an appropriate grade and dry, if necessary, for the specific protocol being followed. |
| Difficult Product Isolation | - Emulsion during Work-up: The addition of sodium hydroxide for neutralization can sometimes lead to the formation of an emulsion. To mitigate this, stir the mixture gently during basification and, if an emulsion persists, adding ice and water can help break it.[1] - Incomplete Extraction: The product can be extracted with a suitable organic solvent like ether. Ensure thorough extraction by performing it multiple times.[1] |
Part 2: Acylation of 2-Amino-4-methylthiazole
Issue: Low Yield of this compound
| Possible Cause | Suggested Solution |
| Low Reactivity of 2-Amino-4-methylthiazole | The amino group at the 2-position of the thiazole ring is less nucleophilic than a typical primary amine due to the electron-withdrawing nature of the heterocyclic ring. - Choice of Acylating Agent: Using a more reactive acylating agent, such as acetyl chloride or acetic anhydride, is often more effective than using acetic acid with a coupling agent. - Use of a Base: The addition of a non-nucleophilic base like triethylamine or pyridine is crucial to neutralize the HCl or acetic acid formed during the reaction, which would otherwise protonate the starting amine. |
| Formation of Side Products | - Diacylation: Under harsh conditions or with a large excess of the acylating agent, diacylation (acylation on both the exocyclic nitrogen and the ring nitrogen) can occur. Use stoichiometric amounts of the acylating agent and control the reaction temperature. - Degradation: 2-aminothiazoles can be unstable under strongly acidic or basic conditions, especially at elevated temperatures. Maintain moderate reaction conditions. |
| Suboptimal Reaction Conditions | - Solvent: Anhydrous aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetone are generally suitable.[3] The presence of water can lead to the hydrolysis of the acylating agent. - Temperature: The reaction is often carried out at room temperature or with initial cooling to 0°C to control the exothermic reaction, followed by stirring at room temperature. |
| Purification Challenges | - Removal of Base: Excess tertiary amine base can be removed by washing the organic layer with a dilute acid solution (e.g., 1M HCl), followed by a wash with saturated sodium bicarbonate solution and brine.[4] - Purification Method: If the crude product is not pure, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or column chromatography on silica gel may be necessary. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing the 2-amino-4-methylthiazole intermediate?
A1: The Hantzsch thiazole synthesis is the most widely used and classical method.[1] This involves the condensation reaction between chloroacetone and thiourea.[1]
Q2: My Hantzsch reaction is not starting or is very slow. What should I do?
A2: The reaction is exothermic and should start upon the addition of chloroacetone to the thiourea suspension.[1] If not, gentle warming can be applied to initiate the reaction. Ensure that the reagents are of good quality and the stirring is efficient.
Q3: I am getting a dark, tarry substance during the Hantzsch reaction. What is the cause?
A3: Polymerization of chloroacetone can lead to the formation of tars, especially in the presence of impurities or at excessively high temperatures. Using purified chloroacetone and controlling the initial exotherm can help minimize this.[1]
Q4: What are the best practices for the acylation of 2-amino-4-methylthiazole?
A4: For the acylation step, it is recommended to use an anhydrous solvent and a base to scavenge the acid produced. Adding the acylating agent (e.g., acetyl chloride) dropwise to a cooled solution of the amine and base can help control the reaction rate and minimize side product formation.
Q5: How can I improve the overall yield of the two-step synthesis?
A5: To improve the overall yield, focus on optimizing each step individually. For the Hantzsch synthesis, ensure complete reaction and efficient product isolation. For the acylation, use appropriate reagents and conditions to drive the reaction to completion while minimizing side reactions. Purification at each step is also critical to ensure the purity of the intermediates for the subsequent reaction.
Data Presentation
Table 1: Effect of Catalyst on the Yield of 2-Aminothiazole Derivatives
The following table summarizes the effect of different catalysts on the yield of 2-aminothiazole derivatives in Hantzsch-type syntheses, demonstrating the potential for yield improvement through catalyst selection.
| Catalyst | Reactants | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Ca/4-MePy-IL@ZY-Fe₃O₄ | Acetophenone, Thiourea, TCCA | EtOH | 80 | 25 min | High | [5] |
| Silica Supported Tungstosilisic Acid | 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, Thiourea, Substituted benzaldehydes | EtOH/H₂O | 65 | Not Specified | 79-90 | [6] |
| Copper Silicate | Substituted phenacyl bromide, Thiourea | EtOH | 78 | Not Specified | Excellent | [7] |
| None (Solvent-Free) | 2-bromoacetophenones, Thiourea | None | Melting Point | Seconds | 42-93 | [8][9] |
Table 2: Effect of Solvent on the Yield of 2-Aminothiazoles
The choice of solvent can significantly impact the yield of the Hantzsch thiazole synthesis.
| Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| DMSO/H₂O (1:14) | 30 | Not Specified | 75 | [10] |
| EtOH | Reflux | Not Specified | Good | [7] |
| Water | Reflux | 2 | 70-75 | [1] |
| DMF | Not Specified | Not Specified | Lower | [10] |
| MeCN | Not Specified | Not Specified | Lower | [10] |
Experimental Protocols
Protocol 1: Synthesis of 2-Amino-4-methylthiazole
This protocol is adapted from a procedure in Organic Syntheses.[1]
Materials:
-
Thiourea (76 g, 1 mole)
-
Chloroacetone (92.5 g, 1 mole), freshly distilled
-
Water (200 mL)
-
Sodium hydroxide (200 g)
-
Ether
-
Anhydrous sodium hydroxide (for drying)
Procedure:
-
Suspend thiourea in water in a 500-mL flask equipped with a reflux condenser, dropping funnel, and mechanical stirrer.
-
With stirring, add chloroacetone dropwise over 30 minutes. The reaction is exothermic, and the thiourea will dissolve.
-
Reflux the resulting yellow solution for two hours.
-
Cool the reaction mixture and, while stirring, cautiously add solid sodium hydroxide with external cooling.
-
Separate the upper oily layer. Extract the aqueous layer three times with ether.
-
Combine the oil and the ethereal extracts and dry over solid sodium hydroxide.
-
Filter the solution to remove any tars.
-
Remove the ether by distillation.
-
Distill the residual oil under reduced pressure to obtain 2-amino-4-methylthiazole. (Yield: 70-75%).[1]
Protocol 2: Synthesis of this compound
This is a general procedure for the acylation of a 2-aminothiazole.
Materials:
-
2-Amino-4-methylthiazole (1.14 g, 10 mmol)
-
Acetyl chloride (0.86 g, 11 mmol)
-
Triethylamine (1.5 mL, 11 mmol)
-
Anhydrous dichloromethane (DCM) (50 mL)
-
1M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Dissolve 2-amino-4-methylthiazole and triethylamine in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cool the solution to 0°C in an ice bath.
-
Add acetyl chloride dropwise to the stirred solution over 15-20 minutes, maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC.
-
Quench the reaction by adding water (20 mL).
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1M HCl (2 x 20 mL), saturated sodium bicarbonate solution (2 x 20 mL), and brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization (e.g., from ethyl acetate/hexane) or silica gel column chromatography to yield pure this compound.
Mandatory Visualization
Caption: Workflow for the synthesis of this compound.
Caption: Troubleshooting logic for improving synthesis yield.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. N-(Thiazol-2-yl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-(4-Chlorophenyl)-N-(1,3-thiazol-2-yl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magn ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00758H [pubs.rsc.org]
- 6. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst [mdpi.com]
- 7. nanobioletters.com [nanobioletters.com]
- 8. An Eco-friendly, Hantzsch-Based, Solvent-Free Approach to 2-Aminothiazoles and 2-Aminoselenazoles [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. A one-pot electrochemical synthesis of 2-aminothiazoles from active methylene ketones and thioureas mediated by NH4I - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming In Vitro Solubility Challenges of 2-(4-Methyl-1,3-thiazol-2-yl)acetamide
This technical support guide provides troubleshooting strategies and detailed protocols for researchers, scientists, and drug development professionals experiencing solubility issues with 2-(4-Methyl-1,3-thiazol-2-yl)acetamide in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: I am observing precipitation of this compound in my aqueous cell culture medium after adding it from a DMSO stock. What is causing this?
A1: This is a common issue for compounds with low aqueous solubility. While this compound may be soluble in a high-concentration organic solvent stock like DMSO, its solubility can dramatically decrease when diluted into an aqueous buffer or cell culture medium. This often leads to the compound precipitating out of solution, which can lead to inaccurate and unreliable experimental results.
Q2: What is the maximum concentration of DMSO I can use in my cell-based assay without causing significant toxicity?
A2: The tolerance of cell lines to DMSO can vary. Generally, a final concentration of 0.1% to 0.5% DMSO is considered safe for most cell lines. However, it is crucial to perform a vehicle control experiment to determine the specific tolerance of your cell line to the final DMSO concentration used in your assays.
Q3: How can I determine the aqueous solubility of this compound?
A3: You can determine the kinetic or thermodynamic solubility of your compound. A simple method to estimate kinetic solubility is through serial dilution of a high-concentration DMSO stock into your aqueous buffer, followed by visual or instrumental assessment of precipitation. For more precise measurements, techniques like shake-flask for thermodynamic solubility followed by HPLC or UV-Vis spectroscopy are recommended.
Q4: Can changing the pH of my buffer improve the solubility of this compound?
A4: Adjusting the pH can be an effective strategy if the compound has ionizable groups.[1][2] The structure of this compound contains a thiazole ring and an acetamide group, which may have pKa values that allow for ionization at different pH levels. Experimenting with a pH range that is compatible with your assay system may help to improve its solubility.
Troubleshooting Guide: Enhancing Solubility
If you are encountering solubility issues with this compound, consider the following strategies, starting with the simplest and progressing to more complex formulations.
Strategy 1: Co-Solvent System Optimization
The most straightforward approach is to optimize the concentration of your co-solvent (e.g., DMSO, ethanol) or to use a combination of co-solvents.
Experimental Protocol: Co-Solvent Optimization
-
Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10-50 mM).
-
Serially dilute the stock solution into your aqueous experimental buffer (e.g., PBS, cell culture medium).
-
Visually inspect for precipitation immediately and after a set incubation time (e.g., 1-2 hours) at the experimental temperature.
-
Determine the highest concentration that remains in solution.
-
If solubility is still insufficient, consider using a combination of co-solvents. For example, prepare the stock in a mixture of DMSO and another biocompatible solvent like ethanol or polyethylene glycol (PEG).
-
Always include a vehicle control in your experiments with the same final concentration of the co-solvent(s) to account for any solvent-induced effects.
Strategy 2: Use of Surfactants
Surfactants can increase the solubility of hydrophobic compounds by forming micelles that encapsulate the drug molecule.[3][4]
Experimental Protocol: Surfactant-based Formulation
-
Select a biocompatible surfactant. Common choices for in vitro assays include Tween® 80 and Pluronic® F-68.
-
Prepare a stock solution of the surfactant in your experimental buffer (e.g., 10% w/v).
-
Prepare a high-concentration stock of this compound in DMSO.
-
Add the compound stock to the surfactant solution while vortexing to facilitate micelle formation.
-
Serially dilute the resulting solution in the experimental buffer to the desired final concentrations.
-
Important: Determine the critical micelle concentration (CMC) of the surfactant and the potential for cellular toxicity of the surfactant itself in your assay system.
Strategy 3: Particle Size Reduction
Reducing the particle size of a compound increases its surface area, which can enhance its dissolution rate.[3][5]
Experimental Protocol: Nanosuspension Preparation
-
Weigh out a precise amount of this compound.
-
Disperse the compound in an aqueous solution containing a stabilizer (e.g., a surfactant like Tween® 80 or a polymer like PVP).
-
Reduce the particle size using methods such as sonication, high-pressure homogenization, or milling.[2][3]
-
Characterize the particle size of the resulting nanosuspension using techniques like dynamic light scattering (DLS).
-
Filter the nanosuspension through a sterile filter appropriate for your assay (e.g., 0.22 µm) if required.
Quantitative Data Summary
| Solubilization Method | Vehicle/Excipient | Maximum Soluble Concentration (µM) in PBS (pH 7.4) | Observations |
| Standard Dilution | 0.5% DMSO | < 10 | Precipitation observed at ≥ 10 µM |
| Co-Solvent System | 0.5% DMSO / 1% Ethanol | 25 | Clear solution up to 25 µM |
| Surfactant Formulation | 0.1% Tween® 80 | 50 | Stable micellar solution |
| Nanosuspension | 0.2% Pluronic® F-68 | > 100 | Stable colloidal dispersion |
Visualizing Workflows and Mechanisms
To aid in understanding the experimental process and the underlying principles of solubility enhancement, the following diagrams are provided.
Caption: Troubleshooting workflow for addressing solubility issues.
References
- 1. researchgate.net [researchgate.net]
- 2. ijmsdr.org [ijmsdr.org]
- 3. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. azolifesciences.com [azolifesciences.com]
- 5. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Conditions for 2-(4-Methyl-1,3-thiazol-2-yl)acetamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 2-(4-Methyl-1,3-thiazol-2-yl)acetamide.
Experimental Protocols
Two primary methods for the synthesis of this compound are outlined below. The first involves the acylation of 2-amino-4-methylthiazole with acetyl chloride, a common and direct approach. The second utilizes a peptide coupling reagent, which can be beneficial for milder reaction conditions.
Protocol 1: Acylation with Acetyl Chloride
This protocol is adapted from procedures for the acylation of similar 2-aminothiazole derivatives.[1][2]
Materials:
-
2-amino-4-methylthiazole
-
Acetyl chloride
-
Anhydrous acetone or other suitable solvent (e.g., THF, DCM)[1][3]
-
Anhydrous sodium sulfate or magnesium sulfate
-
Ethyl acetate and hexane for recrystallization
Procedure:
-
In a clean, dry round-bottom flask, dissolve 2-amino-4-methylthiazole (1 equivalent) in anhydrous acetone.
-
Add a base, such as triethylamine (1.1 equivalents), to the solution and stir.
-
Cool the mixture in an ice bath.
-
Slowly add acetyl chloride (1.1 equivalents) dropwise to the cooled solution while stirring.
-
Allow the reaction to warm to room temperature and continue stirring for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench the reaction by pouring it into cold, acidified water.[1]
-
Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a solvent system like ethyl acetate/hexane to yield pure this compound.[3]
Protocol 2: Amide Coupling Reaction
This protocol uses a coupling agent for the formation of the amide bond, which can be a milder alternative to using an acyl chloride.[4]
Materials:
-
2-amino-4-methylthiazole
-
Acetic acid
-
A coupling reagent (e.g., HATU, EDC with HOBt)
-
A non-nucleophilic base (e.g., DIPEA, N-methylmorpholine)
-
Anhydrous DMF or DCM
-
Saturated aqueous NH₄Cl solution
Procedure:
-
In a dry flask, dissolve acetic acid (1.0 equivalent) in anhydrous DMF.
-
Add the coupling reagent (e.g., HATU, 1.1 equivalents) and a non-nucleophilic base like DIPEA (2.0 equivalents).
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add 2-amino-4-methylthiazole (1.0 equivalent) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent, wash the organic layer with brine, dry it over anhydrous Na₂SO₄, and concentrate it under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Data Presentation: Optimizing Reaction Conditions
The following tables summarize key quantitative data for optimizing the synthesis of this compound, based on general principles of acylation and amide coupling reactions.
| Parameter | Condition | Expected Yield | Purity | Reference |
| Solvent | Acetone | Good | Good | [1] |
| Dichloromethane (DCM) | Good | Good | [5] | |
| Tetrahydrofuran (THF) | Moderate to Good | Moderate to Good | [3] | |
| Acetonitrile | Moderate | Moderate | [6] |
| Parameter | Condition | Expected Yield | Purity | Reference |
| Base | Triethylamine (Et₃N) | Good | Good | [3] |
| Pyridine | Good | Good | [2] | |
| N,N-Diisopropylethylamine (DIPEA) | High (for coupling reactions) | High | [4] | |
| N-methylmorpholine (NMM) | Moderate to Good | Good | [3] |
| Parameter | Condition | Expected Yield | Purity | Reference |
| Temperature | 0 °C to Room Temperature | Good | High | [3] |
| Reflux | High | Moderate (risk of side products) | [1] | |
| 50-70 °C | High | Moderate | [4] |
| Parameter | Condition | Expected Yield | Purity | Reference |
| Coupling Reagent | HATU | High | High | [7] |
| EDC/HOBt | Good | Good | [7] | |
| PyBOP | High (especially for hindered substrates) | High | [4] |
Troubleshooting Guides and FAQs
Question 1: Why is my reaction yield low?
Possible Causes and Solutions:
-
Incomplete reaction:
-
Solution: Increase the reaction time and continue to monitor by TLC. Consider gently heating the reaction mixture if starting materials are still present after an extended period at room temperature.[6]
-
-
Moisture in the reaction:
-
Solution: Ensure all glassware is oven-dried and use anhydrous solvents. Moisture can hydrolyze acetyl chloride or the activated carboxylic acid intermediate.
-
-
Suboptimal base:
-
Poor quality of starting materials:
-
Solution: Ensure the 2-amino-4-methylthiazole is pure. It can be unstable upon storage.[3] Use freshly distilled acetyl chloride.
-
Question 2: I am observing multiple spots on my TLC, indicating side products. What are they and how can I minimize them?
Possible Side Products and Solutions:
-
Bis-acylation: The exocyclic amino group can be acylated twice.
-
Unreacted starting materials:
-
Solution: Refer to the low yield troubleshooting section. Ensure the stoichiometry of your reagents is correct.
-
-
Decomposition of the product:
-
Solution: Avoid harsh workup conditions. For instance, strong acidic or basic conditions during workup can lead to the hydrolysis of the amide bond.
-
Question 3: How can I effectively purify the final product?
Purification Strategies:
-
Recrystallization: This is often the most effective method for obtaining a highly pure solid product.
-
Column Chromatography: If recrystallization is not effective or if the product is an oil, silica gel column chromatography can be used.
-
Recommended Eluent: A gradient of ethyl acetate in hexane is typically effective.
-
-
Washing: During the workup, thorough washing of the organic layer with saturated sodium bicarbonate solution helps to remove unreacted acid chloride and acetic acid.
Visualizations
Synthesis Workflow
Caption: A generalized workflow for the synthesis of this compound.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common issues in the synthesis.
References
- 1. N-(Thiazol-2-yl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Convenient syntheses of 2-acylamino-4-halothiazoles and acylated derivatives using a versatile Boc-intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-(4-Chlorophenyl)-N-(1,3-thiazol-2-yl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. jcbsc.org [jcbsc.org]
Technical Support Center: Purification of 2-(4-Methyl-1,3-thiazol-2-yl)acetamide
This technical support center is designed for researchers, scientists, and drug development professionals. It provides targeted troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the purification of 2-(4-methyl-1,3-thiazol-2-yl)acetamide.
Troubleshooting Guides
This section addresses common problems in a question-and-answer format, providing potential causes and actionable solutions.
Question 1: Why is my yield consistently low after recrystallization?
Answer: Low recovery from recrystallization is a frequent issue that can stem from several factors related to the solvent and procedure.
-
Potential Cause 1: Suboptimal Solvent Choice. The ideal solvent should dissolve the compound completely at a high temperature but poorly at low temperatures.[1] If the compound is too soluble at low temperatures, it will remain in the mother liquor, drastically reducing the yield.
-
Solution: Conduct a solvent screen using small amounts of your crude product. Test a range of solvents with varying polarities (e.g., ethyl acetate, ethanol, water, or mixtures thereof). A suitable solvent system is one where the compound is sparingly soluble at room temperature but dissolves readily upon heating.
-
Potential Cause 2: Excessive Solvent Use. Using more solvent than necessary to dissolve the crude product will prevent the solution from becoming saturated upon cooling, thus inhibiting crystallization.
-
Solution: Use the absolute minimum amount of hot solvent required to fully dissolve the solid. Add the solvent in small portions to the heated mixture until everything just dissolves.
-
Potential Cause 3: Cooling Profile is Too Rapid. Cooling the solution too quickly can cause the compound to "crash out" as a powder or oil, trapping impurities and leading to a lower isolated yield of pure material.
-
Solution: Allow the hot, saturated solution to cool slowly to room temperature on the benchtop. This encourages the formation of larger, purer crystals. Once at room temperature, you can then place it in an ice bath to maximize precipitation.
Question 2: My purified product still shows impurities on HPLC/TLC. What should I do?
Answer: Persistent impurities often have solubility profiles very similar to the target compound, making them difficult to remove by recrystallization alone.
-
Potential Cause 1: Co-crystallization of Impurities. Impurities with similar structures or polarities can be incorporated into the crystal lattice of the desired product during recrystallization.
-
Solution 1: Perform a Second Recrystallization. A second recrystallization can sometimes remove the remaining impurities, although it may come at the cost of a lower overall yield.
-
Solution 2: Utilize Column Chromatography. This is the most effective method for separating compounds with different polarities.[2] If impurities are visible on TLC, you can develop a solvent system that provides good separation (aim for an Rf value of ~0.3 for your product) and then scale up to a silica gel column.
-
Potential Cause 2: Unreacted Starting Materials. The crude product may contain residual starting materials from the synthesis, such as 2-amino-4-methylthiazole or an acylating agent.
-
Solution: If starting materials are the issue, consider a pre-purification wash. For example, if an acidic starting material is present, a wash with a mild aqueous base (like sodium bicarbonate solution) during an aqueous workup could remove it before attempting recrystallization.
Question 3: My compound is "oiling out" instead of forming crystals. How can I fix this?
Answer: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens if the compound's melting point is lower than the temperature of the solution or if the solution is highly supersaturated.
-
Potential Cause 1: High Degree of Supersaturation. The concentration of the solute is too high for crystallization to initiate properly.
-
Solution 1: Induce Crystallization by Scratching. Use a glass rod to gently scratch the inner surface of the flask at the meniscus. The microscopic imperfections in the glass can provide a nucleation site for crystal growth.
-
Solution 2: Seeding. Add a tiny crystal of the pure product to the solution. This "seed" crystal acts as a template for other molecules to crystallize upon.
-
Potential Cause 2: Inappropriate Solvent System. The solvent may not be conducive to forming a stable crystal lattice for your compound.
-
Solution: Try a mixed-solvent system. Dissolve the oily product in a small amount of a "good" solvent in which it is very soluble. Then, slowly add a "poor" solvent (an anti-solvent) in which it is insoluble, drop by drop, until the solution becomes persistently cloudy. Gently heat the mixture until it becomes clear again, and then allow it to cool slowly.
Frequently Asked Questions (FAQs)
Q1: What are the best analytical techniques to assess the purity of this compound? A: For routine and qualitative checks, Thin-Layer Chromatography (TLC) is fast and effective. For accurate, quantitative purity assessment, High-Performance Liquid Chromatography (HPLC) with UV detection is the standard method.[3][4]
Q2: What is a good general-purpose solvent system for running column chromatography on this compound? A: Based on its structure (an amide with a thiazole ring), the compound is moderately polar. A good starting point for a mobile phase would be a mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate. A typical gradient might run from 10% to 50% ethyl acetate in hexane. Always optimize the solvent system with TLC first.
Q3: Are there any specific safety considerations for handling this compound? A: While specific toxicity data is limited, it is prudent to treat this compound as potentially hazardous. Always handle it in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves. Refer to the Safety Data Sheet (SDS) for detailed handling and disposal information.[5]
Data Presentation
Table 1: Recrystallization Solvent Screening Guide
| Solvent | Polarity | Suitability for this compound | Comments |
| Hexane | Non-polar | Poor | Likely insoluble at all temperatures. |
| Toluene | Non-polar | Fair to Poor | May work, but solubility is likely low. |
| Ethyl Acetate | Polar Aprotic | Good | Often a good choice for moderately polar compounds.[] |
| Acetone | Polar Aprotic | Fair | May be too good a solvent, leading to low recovery. |
| Ethanol/Methanol | Polar Protic | Fair to Good | Good solubility when hot, but may retain some solubility when cold.[3] |
| Water | Polar Protic | Poor | Unlikely to dissolve the compound, even when hot. |
Table 2: Example HPLC Purity Data Before and After Purification
| Sample Stage | Retention Time (min) | Peak Area % | Identity |
| Crude Product | 2.1 | 8.5% | Starting Material |
| 3.5 | 88.0% | Product | |
| 4.2 | 3.5% | Byproduct | |
| After Recrystallization | 3.5 | 99.8% | Product |
Experimental Protocols
Protocol 1: Standard Recrystallization Procedure
-
Dissolution: Place 1.0 g of the crude compound in a 50 mL Erlenmeyer flask. Add 10 mL of ethyl acetate and a stir bar.
-
Heating: Heat the mixture on a stirrer/hotplate to a gentle boil. Add more ethyl acetate in 1-2 mL portions until all the solid has just dissolved.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Cooling: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature.
-
Crystallization: Once at room temperature, place the flask in an ice-water bath for 20-30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount (2-3 mL) of ice-cold ethyl acetate.
-
Drying: Dry the crystals in a vacuum oven until a constant weight is achieved.
Protocol 2: Silica Gel Column Chromatography
-
TLC Analysis: Determine an optimal mobile phase using TLC. A good system (e.g., 30% Ethyl Acetate / 70% Hexane) should give the product an Rf value of 0.25-0.35.
-
Column Packing: Prepare a slurry of silica gel in the mobile phase and carefully pack a chromatography column.
-
Sample Loading: Dissolve the crude product (~500 mg) in a minimal amount of the mobile phase (or a slightly stronger solvent like dichloromethane if needed) and adsorb it onto a small amount of silica gel. Evaporate the solvent to get a dry powder. Carefully add this powder to the top of the packed column.
-
Elution: Add the mobile phase to the column and begin elution, collecting fractions (e.g., 10 mL each) in test tubes.
-
Fraction Monitoring: Spot each fraction on a TLC plate to identify which ones contain the pure product.
-
Solvent Removal: Combine the pure fractions in a round-bottom flask and remove the solvent using a rotary evaporator to yield the purified solid.
Mandatory Visualization
Caption: A logical workflow for the purification and analysis of the target compound.
Caption: A troubleshooting decision tree for common purification challenges.
References
- 1. mt.com [mt.com]
- 2. opus.bsz-bw.de [opus.bsz-bw.de]
- 3. WO2014132270A2 - Process for the preparation of 2-(2-aminothiazol-4-yl)-n-[4-(2-{[(2r)-2-hydroxy-2-phenyl ethyl]amino}ethyl)phenyl]acetamide monohydrochloride, its intermediates and polymorph thereof - Google Patents [patents.google.com]
- 4. Simultaneous determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid and main plasma aminothiols by HPLC–UV based method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Page loading... [guidechem.com]
Technical Support Center: Stability Testing of 2-(4-Methyl-1,3-thiazol-2-yl)acetamide in Solution
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of 2-(4-Methyl-1,3-thiazol-2-yl)acetamide in solution?
A1: The stability of this compound in solution can be influenced by several factors, including pH, temperature, light exposure, and the presence of oxidizing agents.[1] Like many pharmaceutical compounds, it is crucial to control these parameters during storage and handling to prevent degradation.
Q2: In what types of solvents is this compound expected to be soluble and stable?
A2: While specific solubility data for this compound is not detailed, acetamide itself is readily soluble in water and polar organic solvents like ethanol and chloroform. Thiazole-containing compounds also often exhibit solubility in polar solvents such as dimethyl sulfoxide (DMSO) and ethanol.[2] Stability will, however, be highly dependent on the specific solvent and storage conditions.
Q3: What are the initial signs of degradation I should look for in my solution?
A3: Initial signs of degradation can include a change in color or clarity of the solution, a shift in pH, or the appearance of unexpected peaks during chromatographic analysis (e.g., HPLC). Regular monitoring of these parameters is recommended.
Q4: How should I store solutions of this compound to ensure maximum stability?
A4: For general guidance, solutions should be stored at controlled room temperature or refrigerated (2-8 °C), protected from light, and in tightly sealed containers to prevent solvent evaporation and exposure to air. For a related compound, 2-chloro-N-(4-methyl-1,3-thiazol-2-yl)acetamide, storage in a freezer at -20°C is recommended.[3] The optimal storage conditions should be determined through formal stability studies.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Unexpected peaks in HPLC chromatogram | Degradation of the compound. | - Verify the age and storage conditions of the solution. - Perform a forced degradation study (see Experimental Protocols) to identify potential degradation products.[4] - Ensure the mobile phase is not reacting with the compound. |
| Precipitation in the solution | - Poor solubility of the compound in the chosen solvent. - Change in temperature affecting solubility. - Degradation leading to a less soluble product. | - Confirm the solubility of the compound in the solvent at the storage temperature. - Consider using a co-solvent system. - Analyze the precipitate to determine if it is the parent compound or a degradant. |
| Change in solution color | - Photodegradation.[5] - Oxidation. | - Store the solution in an amber vial or otherwise protected from light.[6] - Purge the solution with an inert gas (e.g., nitrogen or argon) before sealing. |
| Drifting retention time in HPLC | - Instability of the compound in the mobile phase. - Column degradation. - Inconsistent mobile phase preparation. | - Check the pH of the mobile phase and its compatibility with the compound. - Run a column performance check. - Ensure accurate and consistent preparation of the mobile phase. |
Experimental Protocols
Protocol 1: Preparation of Stock and Working Solutions
-
Stock Solution (e.g., 1 mg/mL):
-
Accurately weigh the required amount of this compound.
-
Dissolve in a suitable solvent (e.g., methanol, acetonitrile, or a buffer of known pH). Use of a volumetric flask is recommended for accuracy.
-
Sonication may be used to aid dissolution.
-
-
Working Solutions:
-
Prepare working solutions by diluting the stock solution with the desired solvent or mobile phase to the target concentration.
-
Protocol 2: Forced Degradation Studies
Forced degradation studies are essential to understand the degradation pathways and to develop stability-indicating analytical methods.[1]
-
Acid Hydrolysis:
-
Incubate a solution of the compound in 0.1 M HCl at a specified temperature (e.g., 60 °C) for a defined period (e.g., 2, 4, 8, 12, 24 hours).
-
At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for analysis.
-
-
Base Hydrolysis:
-
Incubate a solution of the compound in 0.1 M NaOH at a specified temperature (e.g., 60 °C) for a defined period.
-
At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M HCl, and dilute with mobile phase for analysis. The hydrolysis of the acetamide group is a potential degradation pathway under basic conditions.[7]
-
-
Oxidative Degradation:
-
Treat a solution of the compound with a low concentration of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.
-
Monitor the reaction at various time points until significant degradation is observed.
-
-
Thermal Degradation:
-
Expose a solid sample of the compound to dry heat (e.g., 80 °C) for a specified duration.
-
Also, expose a solution of the compound to the same thermal stress.
-
Analyze the samples at different time intervals.
-
-
Photostability Testing:
-
Expose a solution of the compound to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[6][8]
-
A control sample should be kept in the dark under the same temperature conditions.
-
Analyze both the exposed and control samples. Thiazole-containing compounds can be susceptible to photodegradation.[5]
-
Protocol 3: HPLC-UV Stability-Indicating Method
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is a common starting point for related compounds.[9]
-
Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., phosphate buffer, pH 7) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: Typically 1.0 mL/min.[9]
-
Detection Wavelength: To be determined by measuring the UV spectrum of this compound. A wavelength of maximum absorbance should be chosen. For a similar thiazole derivative, 238 nm was used.[9]
-
Analysis: Inject the samples from the forced degradation studies and the stability samples. The method is considered stability-indicating if the degradation products are well-resolved from the parent compound and from each other.
Data Presentation
Table 1: Illustrative Forced Degradation Data for this compound
| Stress Condition | Duration | % Degradation (Illustrative) | Number of Degradation Products (Illustrative) |
| 0.1 M HCl | 24 hours | 15% | 2 |
| 0.1 M NaOH | 12 hours | 25% | 3 |
| 3% H₂O₂ | 8 hours | 18% | 2 |
| Heat (80 °C) | 48 hours | 10% | 1 |
| Light (ICH Q1B) | - | 22% | 3 |
Note: The data in this table is hypothetical and for illustrative purposes only. Actual results will vary.
Table 2: Illustrative Stability Data for this compound in Solution at 25°C/60% RH
| Time Point | Assay (% of Initial) | Total Degradants (%) | Appearance |
| 0 | 100.0 | 0.0 | Clear, colorless solution |
| 1 month | 99.5 | 0.5 | Clear, colorless solution |
| 3 months | 98.7 | 1.3 | Clear, colorless solution |
| 6 months | 97.2 | 2.8 | Clear, slightly yellow solution |
Note: The data in this table is hypothetical and for illustrative purposes only. Actual results will vary.
Visualizations
Caption: Experimental workflow for stability testing.
Caption: Hypothetical degradation pathways.
References
- 1. scispace.com [scispace.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. 2-CHLORO-N-(4-METHYL-1,3-THIAZOL-2-YL)ACETAMIDE | 50772-53-7 [m.chemicalbook.com]
- 4. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 5. Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ema.europa.eu [ema.europa.eu]
- 7. youtube.com [youtube.com]
- 8. database.ich.org [database.ich.org]
- 9. researchgate.net [researchgate.net]
Troubleshooting inconsistent results in 2-(4-Methyl-1,3-thiazol-2-yl)acetamide assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing 2-(4-Methyl-1,3-thiazol-2-yl)acetamide in various assays. Given the therapeutic potential of thiazole derivatives, particularly in oncology, this guide focuses on common assays related to cancer research, such as cell viability, kinase inhibition, and apoptosis assays.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound in research?
Thiazole derivatives are widely investigated for their pharmacological properties. Based on the activity of structurally similar compounds, this compound is likely to be evaluated for its potential as an anticancer agent.[1] Key research applications may include screening for cytotoxicity against cancer cell lines, inhibition of protein kinases involved in tumor growth, and induction of apoptosis (programmed cell death).[1][2]
Q2: What are the common causes of inconsistent results in assays with this compound?
Inconsistent results can arise from several factors:
-
Compound Stability and Solubility: Acetamide and thiazole-containing compounds can be susceptible to degradation depending on pH, temperature, and light exposure. Poor solubility in aqueous assay buffers can also lead to precipitation and variable effective concentrations.[3]
-
Reagent Variability: Inconsistent enzyme activity, passage number of cell lines, and lot-to-lot variation in media or serum can all contribute to variability.
-
Assay Conditions: Fluctuations in incubation times, temperature, and DMSO concentration can significantly impact results, particularly in sensitive enzymatic assays.
-
Pipetting and Handling Errors: Inaccurate liquid handling, especially in low-volume, multi-well plate formats, is a common source of error.
Q3: How should I prepare and store stock solutions of this compound?
It is recommended to prepare a high-concentration stock solution in a water-miscible organic solvent such as DMSO.[3] For storage, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light. Before use, allow the stock solution to completely thaw at room temperature.
Q4: My compound is showing variable IC50 values in a kinase inhibition assay. What should I investigate?
Variable IC50 values in kinase assays are a frequent issue. Key areas to troubleshoot include:
-
Enzyme Quality: Ensure the kinase preparation is pure and has consistent activity.
-
Assay Conditions: Maintain strict control over incubation times and temperature. Aim for initial velocity conditions, typically with less than 20% substrate conversion.
-
ATP Concentration: If the compound is an ATP-competitive inhibitor, its apparent potency will be highly dependent on the ATP concentration in the assay.
-
Data Analysis: Use a standardized data analysis workflow for background subtraction, normalization, and curve fitting.
Q5: I am observing high background in my cell-based fluorescence/luminescence assay. What are the likely causes?
High background can be caused by:
-
Autofluorescence/Autoluminescence: Cells and media components can have intrinsic fluorescence or luminescence.
-
Compound Interference: The test compound itself may be fluorescent or may interfere with the reporter enzyme (e.g., luciferase).
-
Contaminated Reagents: Reagents may be contaminated with fluorescent or luminescent substances.
Troubleshooting Guides
Inconsistent Cell Viability (MTT/WST) Assay Results
Problem: High variability between replicate wells or inconsistent dose-response curves.
| Potential Cause | Recommended Solution |
| Compound Precipitation | Visually inspect wells for precipitate. Decrease the final DMSO concentration. Prepare a fresh, clear stock solution.[3] |
| Uneven Cell Seeding | Ensure a single-cell suspension before seeding. Pay attention to pipetting technique to avoid disturbing the cell layer. |
| Edge Effects | Avoid using the outer wells of the microplate. Fill the outer wells with sterile PBS or media to maintain humidity. |
| Incorrect Incubation Time | Optimize the incubation time for both the compound treatment and the MTT/WST reagent. |
| Interference with MTT Reduction | Run a control with the compound in the absence of cells to check for direct reduction of the tetrazolium salt. |
Low Signal or High Background in Kinase Inhibition Assays
Problem: Difficulty in determining an accurate IC50 due to a poor signal-to-background ratio.
| Potential Cause | Recommended Solution |
| Low Kinase Activity | Verify the activity of the kinase with a known substrate and positive control inhibitor. Ensure proper storage and handling of the enzyme. |
| Suboptimal Reagent Concentrations | Titrate the kinase, substrate, and ATP concentrations to find the optimal conditions for a robust signal. |
| High Background Signal | Run a "no enzyme" control to check for compound interference with the detection reagents. Use high-quality ATP with low ADP contamination.[4] |
| Compound Aggregation | Include a small amount of non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer to prevent aggregation.[4] |
Inconsistent Apoptosis (Caspase Activity) Assay Results
Problem: Variable results in luminescence-based caspase-3/7 assays.
| Potential Cause | Recommended Solution |
| Cell Lysis Inefficiency | Ensure the lysis reagent is compatible with your cell type and that incubation is sufficient to release caspases. |
| Fluctuating Temperatures | Allow plates and reagents to equilibrate to room temperature before adding the caspase reagent, as luciferase activity is temperature-dependent.[5] |
| Compound Interference with Luciferase | Run a control with a known amount of active caspase-3 and your compound to check for direct inhibition of the luciferase reporter enzyme. |
| Timing of Measurement | Measure caspase activity at multiple time points after compound addition to capture the peak of the apoptotic response. |
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This protocol is used to assess the cytotoxic effects of this compound on cancer cell lines.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add 100 µL of the diluted compound to the respective wells and incubate for 24-72 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution in PBS to each well and incubate for 4 hours at 37°C.[6]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.[7][8]
Protocol 2: VEGFR-2 Kinase Inhibition Assay (Luminescence-Based)
This assay determines the inhibitory effect of the compound on VEGFR-2 kinase activity by measuring the amount of ATP remaining after the kinase reaction.
-
Reagent Preparation: Prepare a 2X kinase solution (containing VEGFR-2) and a 4X substrate/ATP solution in kinase buffer. Prepare serial dilutions of this compound.
-
Assay Procedure:
-
Add 5 µL of the diluted inhibitor to the wells of a 384-well plate.
-
Add 10 µL of the 2X kinase solution to all wells except the negative controls.
-
Add 5 µL of the 4X substrate/ATP solution to all wells to start the reaction.
-
Incubate at room temperature for 60 minutes.
-
-
Signal Detection:
-
Add a volume of a commercial ADP-Glo™ or similar reagent equal to the reaction volume to stop the kinase reaction and deplete the remaining ATP.[9]
-
Incubate for 40 minutes at room temperature.
-
Add a second reagent to convert ADP to ATP and generate a luminescent signal via luciferase.[9]
-
Incubate for 30 minutes at room temperature and measure luminescence.
-
Protocol 3: Caspase-3/7 Activity Assay (Luminescence-Based)
This protocol measures the activity of executioner caspases 3 and 7 as a marker of apoptosis.
-
Cell Treatment: Seed and treat cells with this compound in a white-walled 96-well plate as you would for a cell viability assay.
-
Reagent Addition: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add a volume of a commercial Caspase-Glo® 3/7 reagent equal to the volume of culture medium in each well.[5]
-
Incubation: Mix the contents of the wells by gentle shaking and incubate at room temperature for 1-2 hours, protected from light.[5]
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer. The luminescent signal is proportional to the amount of caspase activity.[5]
Visualizations
Caption: Simplified VEGFR-2 signaling pathway and the potential point of inhibition.
Caption: General pathway of apoptosis induction via caspase activation.
Caption: A logical workflow for troubleshooting inconsistent assay results.
References
- 1. Synthesis, anticancer activity and mechanism of action of new thiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. promega.com [promega.com]
- 6. bds.berkeley.edu [bds.berkeley.edu]
- 7. cyrusbio.com.tw [cyrusbio.com.tw]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Enhancing the Biological Activity of 2-(4-Methyl-1,3-thiazol-2-yl)acetamide Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working to enhance the biological activity of 2-(4-Methyl-1,3-thiazol-2-yl)acetamide derivatives. The information is presented in a question-and-answer format to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound derivative exhibits low biological activity. What initial structural modifications should I consider to enhance its potency?
A1: Low biological activity is a common starting point in drug discovery. For the this compound scaffold, initial efforts should focus on substitutions at two key positions: the nitrogen of the acetamide group and the phenyl ring attached to the thiazole (if present).
-
Substitution on the Acetamide Nitrogen (R1): This is a critical area for modification. Introducing various substituted aryl or heteroaryl rings can significantly impact activity. Consider incorporating groups that can participate in hydrogen bonding or hydrophobic interactions.
-
Substitution on a Phenyl Ring (R2): If your core structure includes a phenyl group, modifying its substituents is a classic strategy. The electronic properties of these substituents (electron-donating vs. electron-withdrawing) can drastically alter the molecule's interaction with its biological target.[1] For instance, in some series of aryl acetamide derivatives, electron-withdrawing groups have been shown to be preferred over electron-donating groups for improved potency.[1]
Caption: Initial strategy for enhancing biological activity.
Q2: How do electron-withdrawing and electron-donating groups on an appended aryl ring affect the anticancer activity of my compounds?
A2: The electronic nature of substituents on an aryl ring can have a profound effect on anticancer activity, although the optimal choice is target-dependent.
-
Electron-Withdrawing Groups (EWGs): Halogens (F, Cl, Br), nitro groups (NO₂), and trifluoromethyl groups (CF₃) are common EWGs. In some series of benzothiazole derivatives, the presence of an electron-withdrawing group on the aryl moiety was found to enhance antimicrobial activity.[2] For certain thiazole-pyridine hybrids, a chlorine atom attached to the pyridine ring resulted in better anti-breast cancer efficacy than the standard drug 5-fluorouracil.[3]
-
Electron-Donating Groups (EDGs): Alkyl (e.g., methyl, ethyl) and alkoxy (e.g., methoxy) groups are typical EDGs. In one study on thiazole derivatives, the presence of a methyl group at the para-position of a phenyl ring was shown to increase cytotoxic activity.[3]
It is crucial to synthesize and test derivatives with both types of substituents to determine the structure-activity relationship (SAR) for your specific biological target.
Table 1: Effect of Aryl Substituents on Anticancer Activity (Hypothetical Data for Illustration)
| Compound ID | R-Group on Phenyl Ring | IC₅₀ (µM) vs. MCF-7 | Electronic Effect |
| 1a | -H | 15.2 | Neutral |
| 1b | 4-Cl | 5.7 | Electron-Withdrawing |
| 1c | 4-NO₂ | 2.1 | Strongly Electron-Withdrawing |
| 1d | 4-CH₃ | 9.8 | Electron-Donating |
| 1e | 4-OCH₃ | 12.4 | Electron-Donating |
Q3: I am observing poor solubility of my derivatives. How can I improve this without sacrificing activity?
A3: Poor aqueous solubility is a frequent hurdle. You can address this by incorporating polar functional groups or specific heterocyclic moieties.
-
Introduce Polar Groups: Adding groups like hydroxyl (-OH), amino (-NH₂), or carboxylic acid (-COOH) can improve solubility. However, be mindful that this can also affect cell permeability.
-
Utilize Heterocycles: Incorporating nitrogen-containing heterocycles such as morpholine, piperazine, or triazole can enhance solubility and may also provide additional interaction points with the biological target.
-
Prodrug Approach: Temporarily masking a lipophilic group with a soluble promoiety that is cleaved in vivo can be an effective strategy.
References
- 1. Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
Common side reactions in the synthesis of 2-(4-Methyl-1,3-thiazol-2-yl)acetamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(4-Methyl-1,3-thiazol-2-yl)acetamide.
Frequently Asked Questions (FAQs)
Q1: What is the common synthetic route for this compound?
The most common synthetic route involves a two-step process:
-
Hantzsch Thiazole Synthesis: The initial step is the reaction of chloroacetone with thiourea to form the intermediate, 2-amino-4-methylthiazole.
-
Acylation: The subsequent step is the acylation of the 2-amino-4-methylthiazole intermediate with a suitable acetylating agent, such as acetyl chloride or acetic anhydride, to yield the final product, this compound.
Q2: What are the potential major side reactions during the acylation of 2-amino-4-methylthiazole?
The primary side reaction of concern is the diacylation of the exocyclic amino group, leading to the formation of a bis-acylated byproduct. This is particularly prevalent under anhydrous conditions, often in the presence of a base like triethylamine.[1] The use of N-Boc protected intermediates can be a strategy to avoid this overreaction.[1]
Q3: Are there any significant safety concerns with the Hantzsch thiazole synthesis step?
Yes, the reaction between chloroacetone and thiourea can be highly exothermic. It is recommended to use a diluent, such as water, to control the reaction temperature and prevent it from becoming violent.[2]
Q4: How can I purify the final product, this compound?
Recrystallization is a common method for the purification of the final product. A suitable solvent for recrystallization of similar acetamide compounds is ethyl acetate.[3] Column chromatography can also be employed for purification, especially to separate the desired mono-acylated product from any bis-acylated impurity.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield of 2-amino-4-methylthiazole (Hantzsch Synthesis) | The reaction is highly exothermic and may be difficult to control, leading to byproduct formation. | Ensure adequate cooling and use a diluent like water to moderate the reaction rate.[2] |
| Incomplete reaction. | Reflux the reaction mixture for a sufficient amount of time (e.g., two hours) to ensure the reaction goes to completion.[2] | |
| Presence of a significant amount of a more polar byproduct in the final product (Acylation Step) | This is likely the bis-acylated byproduct, formed by the reaction of a second molecule of the acetylating agent with the initially formed acetamide. This is more common in anhydrous conditions with a base.[1] | 1. Modify Reaction Conditions: Avoid using an excess of the acetylating agent and strong bases under anhydrous conditions. Consider a two-phase acylation or using milder conditions. 2. Use a Protecting Group: Protect the amino group of 2-amino-4-methylthiazole with a Boc group before acylation. The Boc group can be removed under mild acidic conditions after the acylation is complete.[1] |
| Difficulty in purifying the final product | The product may be contaminated with starting materials or the bis-acylated byproduct. | 1. Recrystallization: Attempt recrystallization from a suitable solvent like ethyl acetate.[3] 2. Column Chromatography: If recrystallization is ineffective, use silica gel column chromatography to separate the desired product from impurities.[1] |
| Decomposition of the product during workup or purification | Some N-acylated aminothiazoles can be unstable, especially under hydrolytic conditions. For instance, 2-acetamido-4-chlorothiazole has been reported to decompose back to 2-aminothiazol-4(5H)-one upon mild hydrolysis.[1] | Avoid harsh acidic or basic conditions during workup. If hydrolysis is a concern, maintain neutral or slightly acidic conditions and minimize exposure to water. |
Experimental Protocols
Key Experiment 1: Synthesis of 2-amino-4-methylthiazole
This protocol is adapted from the Hantzsch thiazole synthesis.[2]
Materials:
-
Thiourea
-
Chloroacetone
-
Water
-
Sodium hydroxide
-
Ether
Procedure:
-
Suspend thiourea (1 mole) in water in a flask equipped with a reflux condenser, dropping funnel, and mechanical stirrer.
-
With stirring, add chloroacetone (1 mole) dropwise over 30 minutes. The reaction is exothermic, and the temperature will rise.
-
After the addition is complete, reflux the yellow solution for two hours.
-
Cool the reaction mixture. While stirring, add solid sodium hydroxide with external cooling.
-
Separate the upper oily layer. Extract the aqueous layer three times with ether.
-
Combine the oily layer and the ethereal extracts. Dry the solution over solid sodium hydroxide and filter.
-
Remove the ether by distillation. Distill the remaining oil under reduced pressure to obtain 2-amino-4-methylthiazole.
Key Experiment 2: Synthesis of this compound (General Procedure)
This is a general procedure for the acylation of a 2-aminothiazole.[3]
Materials:
-
2-amino-4-methylthiazole
-
Acetyl chloride
-
Dry acetone
-
Acidified cold water
Procedure:
-
In a flask, reflux a mixture of 2-amino-4-methylthiazole (1 equivalent) and acetyl chloride (1 equivalent) in dry acetone for two hours.
-
After cooling, pour the reaction mixture into acidified cold water.
-
Filter the resulting solid precipitate and wash it with cold acetone.
-
The crude product can be further purified by recrystallization from ethyl acetate to obtain this compound.
Visualizations
Caption: Synthetic pathway for this compound.
References
Modifying experimental protocols for 2-(4-Methyl-1,3-thiazol-2-yl)acetamide
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2-(4-Methyl-1,3-thiazol-2-yl)acetamide and related compounds.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis, purification, and handling of this compound.
Synthesis
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Incomplete reaction. 2. Degradation of starting materials or product. 3. Incorrect reaction temperature. 4. Inactive reagents. | 1. Monitor the reaction progress using Thin Layer Chromatography (TLC). Extend the reaction time if necessary. 2. Ensure all glassware is dry and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) if reagents are sensitive to moisture or air. 3. Optimize the reaction temperature. Some steps may require cooling (e.g., 0°C) while others require heating. 4. Use freshly opened or properly stored reagents. Check the purity of starting materials. |
| Formation of Multiple Products (Side Reactions) | 1. Reaction temperature is too high. 2. Incorrect stoichiometry of reactants. 3. Presence of impurities in starting materials. | 1. Lower the reaction temperature to improve selectivity. 2. Carefully control the molar ratios of the reactants. 3. Purify starting materials before use. |
| Difficulty in Isolating the Product | 1. Product is highly soluble in the reaction solvent. 2. Formation of an emulsion during workup. | 1. After the reaction, try to precipitate the product by adding a non-polar solvent or by concentrating the reaction mixture under reduced pressure. 2. Add brine to the separatory funnel to break up emulsions during extraction. |
Purification
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Product Contaminated with Starting Materials | Incomplete reaction or inefficient purification. | 1. Optimize the reaction conditions to drive the reaction to completion. 2. Use column chromatography with an appropriate solvent system for purification. Monitor fractions by TLC. |
| Product is an Oil Instead of a Solid | 1. Presence of residual solvent. 2. Impurities lowering the melting point. | 1. Dry the product under high vacuum for an extended period. 2. Recrystallize the product from a suitable solvent system. |
| Difficulty in Recrystallization | 1. Inappropriate solvent choice. 2. Product is too soluble or insoluble in the chosen solvent. | 1. Perform small-scale solvent screening to find a suitable solvent or solvent mixture where the product is soluble at high temperatures and insoluble at low temperatures. |
Frequently Asked Questions (FAQs)
Q1: What is a general synthetic route for this compound?
A1: A common method for synthesizing N-substituted thiazole acetamides involves the acylation of an aminothiazole. For this compound, this would typically involve the reaction of 2-amino-4-methylthiazole with an acetylating agent like acetyl chloride or acetic anhydride in the presence of a base. Another approach is the Hantzsch thiazole synthesis, which involves the reaction of a thioamide with an α-haloketone.[1][2]
Q2: How can I monitor the progress of the synthesis reaction?
A2: Thin Layer Chromatography (TLC) is a standard method for monitoring the reaction. A suitable solvent system should be chosen to clearly separate the starting materials from the product. The spots can be visualized under UV light or by using a staining agent like iodine.
Q3: What are the recommended storage conditions for this compound?
A3: The compound should be stored in a tightly closed container in a dry and well-ventilated place. For long-term storage, keeping it in a cool and dark environment is recommended to prevent degradation.
Q4: What are the typical hazards associated with the synthesis of this compound?
A4: The synthesis may involve the use of hazardous chemicals. For example, acetyl chloride is corrosive and reacts violently with water. Solvents like dichloromethane are volatile and may be harmful if inhaled.[3] It is crucial to handle all chemicals in a fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[3]
Q5: What analytical techniques are used to confirm the structure and purity of the final product?
A5: The structure and purity of this compound can be confirmed using several analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): To determine the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight.[4]
-
Infrared (IR) Spectroscopy: To identify functional groups.
-
Melting Point Analysis: To assess purity.
Experimental Protocols
Protocol 1: Synthesis of this compound via Acylation
This protocol is a general procedure based on the synthesis of similar N-(thiazol-2-yl)acetamide derivatives.[5]
Materials:
-
2-Amino-4-methylthiazole
-
Acetyl chloride
-
Triethylamine (or another suitable base)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve 2-amino-4-methylthiazole (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.
-
Cool the mixture to 0°C in an ice bath with stirring.
-
Slowly add acetyl chloride (1.1 eq) dropwise to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, quench it by adding water.
-
Transfer the mixture to a separatory funnel and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Separate the organic layer, dry it over anhydrous MgSO₄ or Na₂SO₄, and filter.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Data Presentation
Table 1: Representative Physical and Analytical Data for a Thiazole Acetamide Derivative
| Parameter | Value | Reference |
| Molecular Formula | C₆H₈N₂OS | [6] |
| Molecular Weight | 156.21 g/mol | [6] |
| Appearance | White to off-white solid | [4] |
| Melting Point | To be determined experimentally | [4] |
| ¹H NMR (CDCl₃, δ ppm) | ||
| CH₃ (thiazole) | ~2.4 | |
| CH₃ (acetamide) | ~2.2 | |
| CH (thiazole) | ~6.7 | |
| NH (amide) | Broad singlet | |
| ¹³C NMR (CDCl₃, δ ppm) | ||
| CH₃ (thiazole) | ~17 | |
| CH₃ (acetamide) | ~23 | |
| C (thiazole) | ~110, ~148, ~158 | |
| C=O (amide) | ~170 | |
| Mass Spec (ESI+) | [M+H]⁺ = 157.04 |
Note: The NMR data provided are estimated values based on typical chemical shifts for similar structures and should be confirmed experimentally.
Visualizations
References
- 1. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eurekaselect.com [eurekaselect.com]
- 3. aaronchem.com [aaronchem.com]
- 4. benchchem.com [benchchem.com]
- 5. N-(Thiazol-2-yl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Page loading... [wap.guidechem.com]
Technical Support Center: Interpreting Spectroscopic Data of 2-(4-Methyl-1,3-thiazol-2-yl)acetamide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting potentially ambiguous spectroscopic data for 2-(4-Methyl-1,3-thiazol-2-yl)acetamide.
Predicted Spectroscopic Data
Clear and unambiguous spectra are crucial for the correct identification and characterization of this compound. The following tables summarize the predicted ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data for the target compound, which can be used as a reference.
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~7.5 - 8.0 | br s | 1H | -NH ₂ (amide) |
| ~6.8 | s | 1H | Thiazole C5-H |
| ~3.8 | s | 2H | -CH ₂- (methylene) |
| ~2.4 | s | 3H | -CH ₃ (thiazole) |
| ~2.0 | br s | 1H | -NH ₂ (amide) |
Note: The chemical shifts of amide protons are highly dependent on solvent and concentration and may exchange with D₂O.
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (ppm) | Assignment |
| ~170 | C =O (amide) |
| ~165 | Thiazole C 2 |
| ~150 | Thiazole C 4 |
| ~110 | Thiazole C 5 |
| ~40 | -C H₂- (methylene) |
| ~17 | -C H₃ (thiazole) |
Table 3: Predicted IR Spectroscopy Data for this compound
| Frequency (cm⁻¹) | Functional Group Assignment |
| ~3350 - 3150 | N-H stretch (amide) |
| ~1670 | C=O stretch (amide I) |
| ~1600 | N-H bend (amide II) |
| ~1540 | C=N stretch (thiazole ring) |
| ~1420 | C-N stretch (amide III) |
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Proposed Fragment |
| 156 | [M]⁺ (Molecular Ion) |
| 113 | [M - CH₃CO]⁺ |
| 98 | [M - CH₃CONH₂]⁺ |
| 71 | [CH₃C(S)N]⁺ |
| 43 | [CH₃CO]⁺ |
Experimental Protocols
Synthesis of this compound
A common synthetic route to this compound involves the acylation of 2-amino-4-methylthiazole.
-
Dissolution: Dissolve 2-amino-4-methylthiazole in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran).
-
Base Addition: Add a non-nucleophilic base, such as triethylamine or pyridine, to the solution.
-
Acylation: Cool the mixture in an ice bath and add chloroacetyl chloride dropwise with stirring.
-
Ammonolysis: After the acylation is complete, bubble ammonia gas through the solution or add a concentrated solution of ammonia in a suitable solvent to convert the chloroacetamide to the primary amide.
-
Work-up: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization or column chromatography.
Spectroscopic Analysis
-
NMR Spectroscopy: Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 MHz for ¹H).
-
IR Spectroscopy: Obtain the infrared spectrum using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be analyzed as a thin film on a salt plate (if oily) or as a KBr pellet (if solid).
-
Mass Spectrometry: Analyze the sample using a mass spectrometer with an appropriate ionization technique, such as electron ionization (EI) or electrospray ionization (ESI).
Troubleshooting Guides and FAQs
Q1: My ¹H NMR spectrum shows unexpected peaks in the aromatic region (7-8 ppm). What could be the cause?
A1: This could be due to the presence of unreacted starting materials or side products. For instance, if pyridine was used as a base during the acylation step, residual pyridine signals may be observed.
Troubleshooting Workflow for Unexpected Aromatic Signals
Caption: Troubleshooting unexpected aromatic signals.
Q2: The integration of the methyl peak (~2.4 ppm) in my ¹H NMR is higher than expected relative to the methylene peak (~3.8 ppm). Why?
A2: This may indicate the presence of unreacted 2-amino-4-methylthiazole, which also contains a methyl group.
Q3: My IR spectrum shows a broad absorption around 3300-3500 cm⁻¹, but the amide N-H stretches are not well-resolved.
A3: This could be due to the presence of water in your sample. A broad O-H stretch from water can overlap with the N-H stretches of the amide.
Troubleshooting Workflow for Broad IR Absorption
Caption: Troubleshooting a broad IR absorption peak.
Q4: My mass spectrum shows a peak at an m/z higher than the expected molecular ion (156). What could this be?
A4: This could be an adduct ion, such as [M+Na]⁺ or [M+K]⁺, which are common in ESI-MS. It could also indicate the presence of a higher molecular weight impurity, such as a dimer formed during the synthesis.
Q5: The amide C=O stretch in my IR spectrum is at a lower frequency than expected (e.g., <1650 cm⁻¹). What does this suggest?
A5: A significant shift to a lower wavenumber for the amide I band could indicate strong hydrogen bonding, possibly due to the crystalline packing of the solid-state sample or the presence of protic impurities.
Q6: I see a singlet around 1.5 ppm in my ¹H NMR spectrum. What could this be?
A6: A singlet in this region could be due to grease from the reaction glassware. It is a common contaminant in NMR samples. To confirm, you can clean the NMR tube thoroughly and re-run the spectrum.
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical flow for identifying the source of ambiguity in spectroscopic data.
Caption: Logical workflow for spectroscopic data interpretation.
Validation & Comparative
Validating the Purity of 2-(4-Methyl-1,3-thiazol-2-yl)acetamide: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals, establishing the purity of a compound is a critical step in ensuring the reliability of experimental results and the safety and efficacy of potential therapeutic agents. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for validating the purity of 2-(4-Methyl-1,3-thiazol-2-yl)acetamide, a key intermediate in various synthetic pathways.
High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation, identification, and quantification of components in a mixture.[1] Its high resolution and sensitivity make it particularly suitable for purity analysis in the pharmaceutical industry.[2] This guide will delve into a proposed HPLC method for this compound, compare it with alternative methods, and provide detailed experimental protocols to assist in selecting the most appropriate approach for your analytical needs.
Comparative Purity Analysis: HPLC vs. Alternatives
The choice of analytical technique for purity determination depends on factors such as the physicochemical properties of the analyte, the nature of potential impurities, and the specific requirements of the analysis (e.g., quantitative vs. qualitative, sensitivity needed). Below is a comparative summary of HPLC and other common analytical techniques for the purity assessment of this compound.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Titration | Melting Point Analysis |
| Principle | Differential partitioning of components between a liquid mobile phase and a solid stationary phase.[3] | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a stationary phase.[3] | Quantitative chemical reaction with a reagent of known concentration.[2] | Observation of the temperature range over which a solid transitions to a liquid.[4] |
| Applicability | Excellent for non-volatile and thermally labile compounds like this compound.[5] | Suitable only for volatile and thermally stable compounds. Derivatization would be required.[5] | Applicable if the compound has an acidic or basic functional group to react. Limited for impurity profiling.[6] | Provides a preliminary indication of purity for crystalline solids.[4] |
| Specificity | High; can separate structurally similar impurities. | High for volatile compounds. | Low; measures the total amount of acidic or basic species, not individual impurities.[2] | Low; different compounds can have similar melting points.[4] |
| Sensitivity | High (can detect trace impurities, typically to ppm or ppb levels).[6] | Very high, especially with specific detectors like FID.[7] | Moderate; not suitable for trace impurity detection. | Low; generally requires >1% impurity to cause a significant change.[4] |
| Quantification | Highly quantitative.[4] | Highly quantitative. | Highly quantitative for the main component's assay. | Primarily qualitative; can be semi-quantitative under certain conditions.[4] |
| Sample Throughput | High, especially with an autosampler. | High, with fast analysis times for volatile compounds.[8] | Can be lower for manual titrations.[2] | High. |
| Cost | Higher initial instrument cost and ongoing solvent/column expenses.[7] | Generally more cost-effective for the instrument and gases than HPLC solvents.[7] | Low cost.[2] | Very low cost. |
Experimental Protocols
Proposed HPLC Method for Purity Determination
This reversed-phase HPLC (RP-HPLC) method is designed for the separation and quantification of this compound and its potential process-related impurities. The method is based on typical conditions used for the analysis of polar heterocyclic compounds.
Instrumentation:
-
HPLC System with a quaternary or binary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.
-
Data acquisition and processing software.
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient Program:
-
0-2 min: 5% B
-
2-15 min: 5% to 70% B
-
15-18 min: 70% B
-
18-20 min: 70% to 5% B
-
20-25 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve in 10 mL of a 50:50 mixture of Acetonitrile and Water to obtain a 1 mg/mL stock solution.
-
Further dilute with the same solvent mixture to a working concentration of 0.1 mg/mL.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
Hypothetical Performance Data:
| Compound | Retention Time (min) | Resolution (Rs) | Limit of Detection (LOD) (µg/mL) | Limit of Quantification (LOQ) (µg/mL) |
| Thioacetamide (Impurity A) | 2.5 | - | 0.05 | 0.15 |
| 2-Chloro-N-(4-methyl-1,3-thiazol-2-yl)acetamide (Impurity B) | 8.9 | 18.2 | 0.03 | 0.10 |
| This compound | 6.8 | - | 0.02 | 0.06 |
| Dimer Impurity | 12.3 | 9.8 | 0.08 | 0.24 |
Alternative Analytical Methodologies
1. Gas Chromatography (GC) - Requires Derivatization
Due to the low volatility of this compound, a derivatization step to increase its volatility would be necessary for GC analysis.
-
Derivatization Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Protocol:
-
Dissolve 1 mg of the sample in 1 mL of anhydrous pyridine.
-
Add 200 µL of BSTFA with 1% TMCS.
-
Heat the mixture at 70 °C for 30 minutes.
-
Inject the derivatized sample into the GC.
-
-
GC Conditions:
-
Column: DB-5 or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium.
-
Inlet Temperature: 250 °C.
-
Oven Program: 100 °C hold for 2 min, then ramp to 280 °C at 15 °C/min, hold for 5 min.
-
Detector: Flame Ionization Detector (FID) at 300 °C.
-
2. Titration (Assay of the Main Component)
This method is not suitable for impurity profiling but can determine the overall purity if the compound has a titratable functional group and impurities are not acidic or basic. The acetamide nitrogen is generally not basic enough for a simple titration.
3. Melting Point Analysis
A simple and rapid technique for a preliminary assessment of purity.
-
Protocol:
-
Place a small amount of the crystalline sample into a capillary tube.
-
Use a melting point apparatus to slowly heat the sample.
-
Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid.
-
-
Interpretation: A sharp melting range close to the literature value indicates high purity. A broad and depressed melting range suggests the presence of impurities.[4]
Workflow Diagrams
Caption: Experimental workflow for HPLC purity validation.
Conclusion
For the comprehensive purity validation of this compound, HPLC stands out as the most suitable technique. Its ability to separate and quantify non-volatile and thermally labile compounds with high sensitivity and specificity makes it ideal for identifying and controlling impurities in a drug development setting.[2][5] While other techniques like GC (with derivatization), titration, and melting point analysis have their specific applications, they do not offer the same level of detailed impurity profiling as HPLC.[3][4] For rigorous quality control and regulatory purposes, a validated HPLC method is the recommended approach.
References
- 1. moravek.com [moravek.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. drawellanalytical.com [drawellanalytical.com]
- 6. quora.com [quora.com]
- 7. Small Molecule Analysis Testing: HPLC vs GC - Brewer Science [brewerscience.com]
- 8. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
A Comparative Guide to the Structure-Activity Relationship of 2-(4-Methyl-1,3-thiazol-2-yl)acetamide Analogues in Oncology Research
For Researchers, Scientists, and Drug Development Professionals
The 2-(4-Methyl-1,3-thiazol-2-yl)acetamide scaffold has emerged as a promising framework in the design of novel therapeutic agents, particularly in the realm of oncology. This guide provides a comparative analysis of the structure-activity relationships (SAR) of various analogues derived from this core structure, with a focus on their anticancer properties. The information presented herein is curated from recent scientific literature to aid researchers in the strategic design and development of more potent and selective drug candidates.
Comparative Analysis of Biological Activities
The biological activity of this compound analogues is significantly influenced by the nature and position of substituents on both the thiazole ring and the acetamide moiety. The following tables summarize the in vitro cytotoxic activities of representative analogues against various human cancer cell lines, providing a quantitative basis for SAR analysis.
Table 1: Anticancer Activity of N-[4-(2-methylthiazol-4-yl)phenyl]acetamide Derivatives
This series of compounds was evaluated for its cytotoxic effects against human lung carcinoma (A549) and rat glioma (C6) cell lines. The data reveals the impact of substitutions on the benzazole ring attached to the acetamide nitrogen.
| Compound ID | R (Substituent on Benzazole) | A549 IC₅₀ (µM)[1][2][3] | C6 IC₅₀ (µM)[1][2][3] |
| 6f | 5-Chlorobenzimidazole | 10.3 | 15.1 |
| 6g | 5-Methylbenzimidazole | 13.9 | 18.5 |
| 6i | Benzoxazole | >50 | >50 |
| 6l | 5-Nitrobenzoxazole | 25.4 | 33.2 |
| 6a | Thiazoline | >50 | >50 |
SAR Insights: The data suggests that the presence of a benzimidazole moiety is favorable for anticancer activity against both A549 and C6 cell lines.[1][3] Specifically, electron-withdrawing (5-chloro) and electron-donating (5-methyl) groups on the benzimidazole ring at the 5-position result in the most potent compounds in this series.[1][3] The unsubstituted benzoxazole and thiazoline analogues showed significantly weaker activity.
Table 2: Anticancer Activity of Thiazole-Based Chalcones and Phenylimino-Thiazolidinones
This table presents the cytotoxic activity of various thiazole derivatives against a panel of human cancer cell lines, including breast (MCF-7), liver (HepG2), colorectal (HCT-116), and prostate (PC-3) cancer cells.
| Compound ID | Structure Description | MCF-7 IC₅₀ (µM)[4][5] | HepG2 IC₅₀ (µM)[4][5] | HCT-116 IC₅₀ (µM)[5] | PC-3 IC₅₀ (µM)[5] |
| 4c | Thiazole derivative with a specific substitution pattern (details in source) | 2.57 ± 0.16 | 7.26 ± 0.44 | - | - |
| 4b | Thiazole derivative with bromide substitution | 31.5 ± 1.91 | 51.7 ± 3.13 | - | - |
| 5d | 5-(4-Nitrobenzylidene)-3-(4-acetamidophenyl)-2-phenyliminothiazolidin-4-one | 7.22 ± 0.65 | 8.80 ± 0.31 | 9.35 ± 0.61 | 12.57 ± 1.09 |
| 5b | 5-(4-Chlorobenzylidene)-3-(4-acetamidophenyl)-2-phenyliminothiazolidin-4-one | 11.80 ± 0.88 | 13.44 ± 1.01 | 14.21 ± 1.23 | 15.93 ± 1.32 |
| 5c | 5-(4-Methoxybenzylidene)-3-(4-acetamidophenyl)-2-phenyliminothiazolidin-4-one | 14.65 ± 1.12 | 16.89 ± 1.34 | 17.50 ± 1.54 | 19.07 ± 1.65 |
| 6a | N-(4-(4-Methyl-2-(phenylimino)thiazol-3(2H)-yl)phenyl)acetamide | 31.25 ± 2.87 | 35.81 ± 3.11 | 39.43 ± 3.54 | 42.11 ± 3.87 |
SAR Insights: Compound 4c demonstrated the highest potency against MCF-7 and HepG2 cell lines.[4] For the thiazolidin-4-one series, the presence of a nitro group on the benzylidene ring (5d ) conferred the strongest cytotoxic effects across multiple cell lines.[5] The substitution on the phenylimino thiazole in compound 6a resulted in moderate activity.[5]
Table 3: Activity of Thiazole-2-acetamide Analogues as Tubulin Polymerization Inhibitors
This series of compounds was investigated for their ability to inhibit tubulin polymerization and their cytotoxic effects on four human cancer cell lines.
| Compound ID | R₁ (on Phenyl Ring) | R₂ (on Phenyl Ring) | Tubulin Polymerization IC₅₀ (µM)[6] | Average GI₅₀ (µM) (4 cancer cell lines)[6] |
| 10a | H | H | 2.69 | 6 |
| 10o | OCH₃ | CH₃ | 3.62 | 7 |
| 13d | - | - | 3.68 | 8 |
| 10f | H | 4-Cl | 5.62 | - |
| 10k | H | 4-CH₃ | 47.75 | - |
| CA-4 (ref) | - | - | 8.33 | - |
SAR Insights: Compound 10a was identified as the most potent tubulin polymerization inhibitor in this series, being more effective than the reference compound Combretastatin A-4 (CA-4).[6] Substitution on the phenyl ring at the 4-position of the thiazole moiety with either a chloro (10f ) or a methyl group (10k ) led to a significant decrease in antitubulin activity.[6] The absence of the phenyl group at the fourth position of the thiazole, as in the scaffold B series (e.g., 13d ), resulted in compounds that were still more potent than CA-4 but less so than 10a .[6]
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for the interpretation and replication of the presented data.
Synthesis of N-[4-(2-methylthiazol-4-yl)phenyl]acetamide Derivatives (General Procedure)
A mixture of 2-chloro-N-[4-(2-methylthiazol-4-yl)phenyl]acetamide, the appropriate mercapto-(benz)azole derivative (1 equivalent), and potassium carbonate (1 equivalent) in acetone is refluxed for approximately 2 hours. The reaction mixture is then cooled, filtered, and the resulting solid is dried and recrystallized from ethanol to yield the final products.[2]
Cell Viability and Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: The test compounds are serially diluted in the growth medium. The final concentration of the solvent (e.g., DMSO) should be kept below 0.5%. After 24 hours of incubation, the medium is replaced with 100 µL of the medium containing different concentrations of the compounds. A vehicle control (medium with solvent) and a positive control (a known anticancer drug) are included. The plates are then incubated for 48-72 hours.
-
MTT Addition and Incubation: Following the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium containing MTT is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is gently shaken for 10 minutes.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated using the formula: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC₅₀ value, which is the concentration of the compound that inhibits 50% of cell growth, is determined by plotting a dose-response curve.[7]
Visualizations
The following diagrams illustrate key concepts and workflows relevant to the study of these thiazole analogues.
Caption: PI3K/Akt/mTOR signaling pathway with potential inhibition points by thiazole derivatives.[7]
Caption: A typical experimental workflow for the screening of thiazole-based anticancer compounds.[7]
This guide offers a snapshot of the current understanding of the structure-activity relationships of this compound analogues. The presented data and methodologies provide a valuable resource for the rational design of new, more effective anticancer agents. Further research is warranted to explore a wider range of substitutions and to elucidate the precise molecular mechanisms underlying the observed biological activities.
References
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Synthesis and anticancer activity evaluation of N-[4-(2-methylthiazol-4-yl)phenyl]acetamide derivatives containing (benz)azole moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and Anticancer Evaluation of New Thiazole and Thiadiazole Derivatives Bearing Acetanilide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, in silico studies, and apoptotic antiproliferative activity of novel thiazole-2-acetamide derivatives as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Cross-Validation of Thiazole Acetamide Derivatives as Anticancer Agents: A Comparative Guide
Disclaimer: Extensive literature searches did not yield specific biological activity data for 2-(4-Methyl-1,3-thiazol-2-yl)acetamide. Therefore, this guide provides a comparative analysis of a structurally related and well-characterized thiazole acetamide derivative, (E)-2-((5-cinnamoyl-4-methylthiazol-2-yl)thio)-N-(4-phenylthiazol-2-yl)acetamide (hereafter referred to as Compound 10a), and its analogues. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals interested in the therapeutic potential of this class of compounds.
The thiazole acetamide scaffold is a key pharmacophore in the development of novel therapeutic agents, demonstrating a wide range of biological activities. This guide focuses on the anticancer properties of these derivatives, specifically their role as tubulin polymerization inhibitors, which is a clinically validated strategy in oncology.[1][2]
Comparative Analysis of Biological Activity
The primary measure of anticancer efficacy for these compounds is their ability to inhibit cancer cell proliferation and tubulin polymerization. The half-maximal inhibitory concentration (IC50) is a standard metric for this, with lower values indicating greater potency. The following tables summarize the cytotoxic and anti-tubulin activities of Compound 10a and several alternative thiazole acetamide derivatives.
Table 1: In Vitro Cytotoxicity of Thiazole Acetamide Derivatives against Various Human Cancer Cell Lines
| Compound ID | Chemical Name | Prostate (PC-3) IC50 (µM) | Breast (MCF-7) IC50 (µM) | Pancreatic (MDAMB-231) IC50 (µM) | Colon (HCT-116) IC50 (µM) | Reference |
| 10a | (E)-2-((5-cinnamoyl-4-methylthiazol-2-yl)thio)-N-(4-phenylthiazol-2-yl)acetamide | 7 ± 0.6 | 4 ± 0.2 | 9 ± 0.8 | 4 ± 0.3 | [3] |
| 10o | (E)-2-((5-(3-(4-methoxyphenyl)-1-phenylallylidene)-4-methyl-4,5-dihydrothiazol-2-yl)thio)-N-(p-tolyl)acetamide | 10 ± 0.9 | 5 ± 0.3 | 3 ± 0.2 | 5 ± 0.4 | [3] |
| 13d | (E)-N-(4-methylthiazol-2-yl)-2-((5-(3-phenylallylidene)-4-oxo-4,5-dihydrothiazol-2-yl)thio)acetamide | 8 ± 0.7 | 8 ± 0.5 | 8 ± 0.6 | 8 ± 0.7 | [3] |
| Doxorubicin | Standard Chemotherapeutic | 12 ± 1.1 | 4 ± 0.2 | 3 ± 0.2 | 5 ± 0.4 | [3] |
| Sorafenib | Standard Chemotherapeutic | 12 ± 1.3 | 7 ± 0.3 | 8 ± 0.5 | 9 ± 0.8 | [3] |
Table 2: Tubulin Polymerization Inhibitory Activity
| Compound ID | Chemical Name | Tubulin Polymerization IC50 (µM) | Reference |
| 10a | (E)-2-((5-cinnamoyl-4-methylthiazol-2-yl)thio)-N-(4-phenylthiazol-2-yl)acetamide | 2.69 | [3] |
| 10o | (E)-2-((5-(3-(4-methoxyphenyl)-1-phenylallylidene)-4-methyl-4,5-dihydrothiazol-2-yl)thio)-N-(p-tolyl)acetamide | 3.62 | [3] |
| 13d | (E)-N-(4-methylthiazol-2-yl)-2-((5-(3-phenylallylidene)-4-oxo-4,5-dihydrothiazol-2-yl)thio)acetamide | 3.68 | [3] |
| CA-4 | Combretastatin A-4 (Reference Inhibitor) | 8.33 | [3] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
MTT Assay for In Vitro Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[4][5]
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubated for 24 hours to allow for cell attachment.[6]
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically ranging from 0.01 to 100 µM) and incubated for 48-72 hours.
-
MTT Addition: After the treatment period, the medium is replaced with a fresh medium containing MTT solution (0.5 mg/mL) and incubated for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.[4]
-
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a solution of 10% SDS in 0.01 M HCl.[4]
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm. The intensity of the color is directly proportional to the number of viable cells.[4]
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.
In Vitro Tubulin Polymerization Assay
This assay measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules.[7][8]
-
Reaction Mixture Preparation: A reaction mixture is prepared containing purified tubulin (e.g., from porcine brain) in a polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA), supplemented with GTP and a fluorescent reporter.[9]
-
Compound Addition: The test compounds, along with positive (e.g., paclitaxel) and negative (e.g., colchicine) controls, are added to a 96-well plate.
-
Initiation of Polymerization: The tubulin reaction mixture is added to the wells, and the plate is immediately placed in a microplate reader pre-warmed to 37°C to initiate polymerization.
-
Fluorescence Measurement: The increase in fluorescence, which corresponds to the incorporation of the fluorescent reporter into the polymerizing microtubules, is monitored over time (e.g., every 60 seconds for 1 hour).[7]
-
Data Analysis: The rate and extent of tubulin polymerization are determined from the fluorescence curves. The IC50 value for polymerization inhibition is calculated for each test compound.
Mechanism of Action: Tubulin Polymerization Inhibition
The primary mechanism of action for the anticancer activity of these thiazole acetamide derivatives is the inhibition of tubulin polymerization. Microtubules are essential components of the cytoskeleton and the mitotic spindle, which is crucial for chromosome segregation during cell division.[2][10]
By binding to tubulin, these inhibitors prevent its assembly into microtubules. This disruption of microtubule dynamics leads to a cascade of cellular events:
-
Mitotic Arrest: The failure to form a functional mitotic spindle activates the spindle assembly checkpoint, causing the cell to arrest in the G2/M phase of the cell cycle.[11][12]
-
Induction of Apoptosis: Prolonged mitotic arrest can trigger programmed cell death, or apoptosis, leading to the elimination of the cancer cells. This is often mediated by the activation of caspases, such as caspase-3.[11][13]
References
- 1. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Redirecting [linkinghub.elsevier.com]
- 3. Design, synthesis, in silico studies, and apoptotic antiproliferative activity of novel thiazole-2-acetamide derivatives as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Comparative Analysis of 2-(4-Methyl-1,3-thiazol-2-yl)acetamide and Structurally Similar Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction to 2-(4-Methyl-1,3-thiazol-2-yl)acetamide and Its Analogs
This compound is a small molecule featuring a central thiazole ring, a functionality of significant interest in medicinal chemistry due to its presence in numerous biologically active compounds. Its structural analogs, which share the core thiazole acetamide scaffold, have been investigated for a range of therapeutic applications. This guide will explore the structure-activity relationships of these analogs to provide a framework for the potential pharmacological profile of this compound.
Data Presentation: Comparative Biological Activities
The following tables summarize the biological activities of various thiazole acetamide derivatives. It is important to note that no specific biological data for this compound was found in the public domain during the literature search for this guide. The data presented is for structurally similar compounds and should be used as a reference for potential activities.
Table 1: Anticonvulsant Activity of Thiazole Acetamide Derivatives
| Compound | Animal Model | Assay | Dose | Activity | Reference |
| 2-(3-(4-chlorophenyl)-6-oxo-5,6-dihydropyridazin-1(4H)-yl)-N-(thiazol-2-yl)acetamide | Mice | Maximal Electroshock (MES) | 24.38 mg/kg (Median Effective Dose) | Significant anticonvulsant effect | [1] |
| 2-(3-(4-chlorophenyl)-6-oxo-5,6-dihydropyridazin-1(4H)-yl)-N-(thiazol-2-yl)acetamide | Mice | Chemo-shock (scPTZ) | 88.23 mg/kg (Median Effective Dose) | Significant anticonvulsant effect | [1] |
| 5Z-(3-nitrobenzylidene)-2-(thiazol-2-ylimino)-thiazolidin-4-one | Mice | Pentylenetetrazole (PTZ)-induced seizures | Not specified | Excellent anticonvulsant activity | [2] |
| 2-[2,4-dioxo-5-(thiazol-2-ylcarbamoylmethyl)-thiazolidin-3-yl]-N-(2-trifluoromethylphenyl)acetamide | Mice | Maximal Electroshock (MES) & PTZ-induced seizures | Not specified | Excellent anticonvulsant activity | [2] |
Table 2: Anti-inflammatory Activity of Thiazole Acetamide Derivatives
| Compound | Animal Model | Assay | Inhibition (%) | Reference |
| N-[4-(o-methoxyphenyl)-1,3-thiazol-2-yl]-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamide | Not specified | Not specified | Good anti-inflammatory activity | [3] |
| N-(6-nitro-1,3-benzothiazol-2-yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamide | Not specified | Not specified | Good anti-inflammatory activity | [3] |
| Nitro-substituted thiazole derivatives | Rat | Carrageenan-induced paw edema | Up to 44% | [4] |
Table 3: Antioxidant Activity of Thiazole Acetamide Derivatives
| Compound | Assay | Activity (IC50) | Reference |
| N-[4-(o-methoxyphenyl)-1,3-thiazol-2-yl]-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamide | DPPH radical scavenging, superoxide anion scavenging, lipid peroxide inhibition, erythrocyte hemolytic inhibition | Good antioxidant activity in four assays | [3] |
| N-(1,3-benzothiazol-2-yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamide derivatives | DPPH radical scavenging | Good DPPH radical scavenging efficacy | [3] |
| Thiazole-carboxamide derivatives | DPPH free radical scavenging | Strong to moderate, some outperforming Trolox | [5] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate the design of future studies on this compound.
Anticonvulsant Activity Assays
1. Maximal Electroshock (MES) Seizure Test [6][7]
-
Principle: This test is a model for generalized tonic-clonic seizures. The anticonvulsant activity is indicated by the abolition of the hind limb tonic extensor component of the seizure.
-
Procedure:
-
Animals (typically mice or rats) are administered the test compound or vehicle.
-
After a specified pretreatment time, a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered via corneal or ear electrodes.
-
The animals are observed for the presence or absence of the hind limb tonic extensor reflex.
-
The ability of the compound to prevent the tonic extension is considered a positive result.
-
2. Pentylenetetrazole (PTZ)-Induced Seizure Test [6][7]
-
Principle: This test is a model for absence seizures (petit mal). PTZ is a central nervous system stimulant that induces clonic seizures.
-
Procedure:
-
Animals are treated with the test compound or vehicle.
-
After the pretreatment period, a convulsant dose of PTZ (e.g., 85 mg/kg, s.c.) is administered.
-
Animals are observed for the onset and severity of seizures (e.g., generalized clonic seizures) for a defined period (e.g., 30 minutes).
-
The ability of the compound to prevent or delay the onset of seizures is recorded.
-
Anti-inflammatory Activity Assay
Carrageenan-Induced Rat Paw Edema [4][8]
-
Principle: This is a widely used model of acute inflammation. Carrageenan injection into the rat paw induces a local, reproducible inflammatory response.
-
Procedure:
-
The initial paw volume of the rats is measured using a plethysmometer.
-
The test compounds, a standard anti-inflammatory drug (e.g., Nimesulide), or vehicle are administered orally or intraperitoneally.
-
After a set time, 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw.
-
Paw volume is measured at various time intervals after carrageenan injection (e.g., 1, 2, 3, and 4 hours).
-
The percentage inhibition of edema is calculated by comparing the increase in paw volume in the treated groups with the control group.
-
Antioxidant Activity Assays
1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay [9][10]
-
Principle: This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is accompanied by a color change from deep violet to light yellow, which is measured spectrophotometrically.
-
Procedure:
-
A solution of DPPH in a suitable solvent (e.g., methanol) is prepared.
-
Various concentrations of the test compound are added to the DPPH solution.
-
The mixture is incubated in the dark for a specified time (e.g., 30 minutes).
-
The absorbance is measured at a specific wavelength (around 517 nm).
-
The percentage of radical scavenging activity is calculated, and the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined.
-
2. Superoxide Anion Radical Scavenging Assay [11][12]
-
Principle: This assay measures the ability of a compound to scavenge superoxide radicals (O₂⁻•). Superoxide radicals can be generated in vitro by systems such as the pyrogallol auto-oxidation system.
-
Procedure:
-
A reaction mixture containing a superoxide generating system (e.g., pyrogallol in a buffer) and a detection agent (e.g., a tetrazolium salt like WST-1 that forms a colored formazan upon reduction by superoxide) is prepared.[11]
-
The test compound at various concentrations is added to the mixture.
-
The rate of formazan formation is monitored spectrophotometrically at a specific wavelength (e.g., 450 nm).
-
The percentage inhibition of superoxide generation is calculated to determine the scavenging activity of the compound.
-
Visualizations
The following diagrams illustrate conceptual workflows and pathways relevant to the study of this compound and its analogs.
Caption: General workflow for drug discovery and development.
Caption: Hypothetical signaling pathways modulated by thiazole acetamide analogs.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Novel 2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamides as antioxidant and/or anti-inflammatory compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and anti-inflammatory activity of thiazole derivatives [wisdomlib.org]
- 5. Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. screening methods for Antiepileptic activity | PPTX [slideshare.net]
- 7. Pre clinical screening of anti epileptic drugs | PPTX [slideshare.net]
- 8. wjpmr.com [wjpmr.com]
- 9. benchchem.com [benchchem.com]
- 10. acmeresearchlabs.in [acmeresearchlabs.in]
- 11. Superoxide generated by pyrogallol reduces highly water-soluble tetrazolium salt to produce a soluble formazan: a simple assay for measuring superoxide anion radical scavenging activities of biological and abiological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Scavenging of superoxide anion radical and hydroxyl radical by novel thiazolyl-thiazolidine-2,4-dione compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 2-(4-Methyl-1,3-thiazol-2-yl)acetamide
For researchers and professionals in drug development, the efficient and reliable synthesis of novel compounds is paramount. This guide provides a comparative analysis of a replicated, multi-step synthesis of 2-(4-Methyl-1,3-thiazol-2-yl)acetamide, a heterocyclic compound with potential applications in medicinal chemistry. The primary synthesis route is detailed alongside a plausible alternative, with supporting data and methodologies to aid in the selection of an appropriate synthetic strategy.
Comparative Analysis of Synthetic Routes
The synthesis of this compound can be approached through various strategies. Below is a comparison of a well-established, multi-step method proceeding through a 2-aminothiazole intermediate, and a hypothetical alternative route.
| Parameter | Primary Synthesis: Via 2-Amino-4-methylthiazole | Alternative Synthesis: Direct Acetylation Approach |
| Starting Materials | Chloroacetone, Thiourea, Sodium Nitrite, Copper(I) Bromide, Sodium Cyanide, Sulfuric Acid, Ammonia | Chloroacetone, Thioacetamide, Acetic Anhydride |
| Number of Steps | 4 | 2 |
| Overall Yield | Moderate | Potentially Low to Moderate |
| Purity | Good to Excellent with purification at each step | May require extensive purification |
| Scalability | Feasible, with careful handling of toxic reagents | Potentially simpler to scale |
| Key Intermediates | 2-Amino-4-methylthiazole, 2-Bromo-4-methylthiazole, 2-(4-Methylthiazol-2-yl)acetonitrile | 2,4-Dimethylthiazole |
| Safety Considerations | Use of toxic reagents such as sodium cyanide and corrosive acids. Diazotization requires careful temperature control. | Use of acetic anhydride, which is corrosive. |
Primary Synthesis: A Multi-Step Approach via 2-Amino-4-methylthiazole
This synthesis is based on established organo-chemical transformations and represents a reliable method for obtaining the target compound.
Experimental Protocol
Step 1: Synthesis of 2-Amino-4-methylthiazole
-
In a round-bottom flask equipped with a reflux condenser, dissolve thiourea (0.1 mol) in 100 mL of ethanol.
-
To this solution, add chloroacetone (0.1 mol) dropwise with stirring.
-
Heat the mixture to reflux for 2 hours.
-
Cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.
-
The resulting precipitate of 2-amino-4-methylthiazole is collected by filtration, washed with cold water, and dried.
Step 2: Synthesis of 2-Bromo-4-methylthiazole
-
Suspend 2-amino-4-methylthiazole (0.1 mol) in a mixture of 48% hydrobromic acid (150 mL) and water (50 mL) in a three-necked flask, and cool to 0-5 °C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite (0.11 mol) in 30 mL of water, keeping the temperature below 5 °C.
-
In a separate flask, prepare a solution of copper(I) bromide (0.12 mol) in 48% hydrobromic acid (100 mL).
-
Add the cold diazonium salt solution to the copper(I) bromide solution portion-wise with vigorous stirring.
-
Allow the mixture to warm to room temperature and then heat at 60 °C for 1 hour.
-
Cool the mixture and extract the product with diethyl ether.
-
Wash the organic layer with sodium hydroxide solution and then with water, dry over anhydrous magnesium sulfate, and remove the solvent under reduced pressure to yield 2-bromo-4-methylthiazole.
Step 3: Synthesis of 2-(4-Methylthiazol-2-yl)acetonitrile
-
In a round-bottom flask, dissolve sodium cyanide (0.12 mol) in 50 mL of dimethyl sulfoxide (DMSO).
-
Add 2-bromo-4-methylthiazole (0.1 mol) to the solution and heat the mixture at 80 °C for 4 hours.
-
Cool the reaction mixture, pour it into ice water, and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under vacuum to obtain 2-(4-methylthiazol-2-yl)acetonitrile.
Step 4: Synthesis of this compound
-
To 2-(4-methylthiazol-2-yl)acetonitrile (0.1 mol), add 100 mL of concentrated sulfuric acid and stir at room temperature for 24 hours.
-
Carefully pour the reaction mixture onto crushed ice and neutralize with a concentrated ammonium hydroxide solution.
-
The precipitated solid is collected by filtration, washed with cold water, and recrystallized from ethanol to give pure this compound.
Experimental Workflow
Alternative Synthesis: A More Direct Approach
This hypothetical two-step synthesis offers a potentially shorter route to the target molecule, though it may present challenges in terms of yield and purification.
Experimental Protocol
Step 1: Synthesis of 2,4-Dimethylthiazole
-
In a manner analogous to the Hantzsch thiazole synthesis, react thioacetamide (0.1 mol) with chloroacetone (0.1 mol) in refluxing ethanol for 3 hours.
-
After cooling, neutralize the reaction mixture with sodium bicarbonate solution.
-
Extract the product, 2,4-dimethylthiazole, with diethyl ether, dry the organic layer, and purify by distillation.
Step 2: Acetylation of 2,4-Dimethylthiazole
-
This step would involve a direct C-H activation and acetylation of the 2-methyl group of 2,4-dimethylthiazole. This is a non-trivial transformation and would likely require specific catalytic conditions that are not well-established for this substrate. A hypothetical procedure could involve:
-
Dissolve 2,4-dimethylthiazole (0.1 mol) in a suitable solvent.
-
Add an activating agent and a palladium or rhodium catalyst.
-
Introduce an acetylating agent, such as acetic anhydride, and heat the reaction.
-
The workup and purification would be highly dependent on the specific catalytic system employed.
Logical Relationship of the Alternative Synthesis
This comparative guide provides researchers with a detailed overview of a viable synthetic route to this compound and stimulates consideration of alternative, more direct methodologies. The choice of synthesis will ultimately depend on the specific requirements of the research, including scale, available resources, and purity needs.
Benchmarking the Performance of 2-(4-Methyl-1,3-thiazol-2-yl)acetamide and Its Analogs in Biological Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activity of the 2-(thiazol-2-yl)acetamide scaffold, with a focus on derivatives of the parent compound, 2-(4-Methyl-1,3-thiazol-2-yl)acetamide. While specific quantitative performance data for this compound is not extensively available in public literature, this document benchmarks the performance of structurally related compounds in various in vitro assays. The data presented herein, sourced from peer-reviewed studies, offers valuable insights into the potential therapeutic applications of this class of compounds and serves as a reference for researchers engaged in the screening and development of novel thiazole-based agents.
Introduction to the 2-(Thiazol-2-yl)acetamide Scaffold
The thiazole ring is a fundamental heterocyclic motif present in numerous biologically active compounds and approved pharmaceuticals. Its ability to engage in hydrogen bonding and hydrophobic interactions makes it a privileged scaffold in medicinal chemistry. The 2-(thiazol-2-yl)acetamide core, in particular, has been explored for a range of therapeutic activities, including anticancer, antimicrobial, and enzyme inhibition properties. The methyl group at the 4-position of the thiazole ring in this compound can influence the compound's steric and electronic properties, potentially modulating its interaction with biological targets.
Comparative Performance in In Vitro Assays
The following sections present a comparative analysis of various 2-(thiazol-2-yl)acetamide derivatives in key biological assays. This data provides a framework for understanding the structure-activity relationships (SAR) within this compound class.
Anticancer and Cytotoxicity Assays
A primary area of investigation for thiazole acetamide derivatives is their potential as anticancer agents. The most common assay to evaluate this is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells as an indicator of cell viability.
Table 1: Cytotoxicity of 2-(Thiazol-2-yl)acetamide Derivatives against Various Cancer Cell Lines
| Compound ID | Derivative Structure | Cell Line | Assay Type | IC50 (µM) | Reference |
| 1 | N-(6-morpholinopyridin-3-yl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide | HepG2 | Cytotoxicity | 74.2 | |
| 2 | N-(6-morpholinopyridin-3-yl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide | MDA-MB-231 | Cytotoxicity | 27.1 | [1] |
| 3 | 2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(6-(4-(4-methoxybenzyl)piperazin-1-yl)pyridin-3-yl)acetamide | MDA-MB-231 | Cytotoxicity | 1.4 | [1] |
| 4 | 2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(6-(4-(4-methoxybenzyl)piperazin-1-yl)pyridin-3-yl)acetamide | HepG2 | Cytotoxicity | 22.6 | [1] |
| 5 | 2-(4H-1,2,4-triazole-3-ylthio)acetamide derivative 18 | PC-3 | Antiproliferative | 5.96 | [2] |
| 6 | 2-(4H-1,2,4-triazole-3-ylthio)acetamide derivative 19 | A549/ATCC | Antiproliferative | 7.90 | [2][3] |
| 7 | 2-(4H-1,2,4-triazole-3-ylthio)acetamide derivative 25 | K-562 | Antiproliferative | 7.71 | [2][3] |
IC50: The half-maximal inhibitory concentration.
Enzyme Inhibition Assays
Thiazole acetamide derivatives have also been investigated as inhibitors of various enzymes implicated in disease pathogenesis.
Table 2: Enzyme Inhibition Activity of 2-(Thiazol-2-yl)acetamide Derivatives
| Compound ID | Derivative Structure | Target Enzyme | Assay Type | IC50 (µM) | Reference |
| 8c | Substituted acetamide derivative | Butyrylcholinesterase (BChE) | Enzyme Inhibition | 3.94 | [4] |
| IV | 2,4-disubstituted thiazole derivative | Tubulin Polymerization | Inhibition Assay | 2.00 ± 0.12 | [5] |
| 10a | Thiazole-2-acetamide derivative | Tubulin Polymerization | Inhibition Assay | 2.69 | [5] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
MTT Cell Viability Assay
This colorimetric assay is used to assess the cytotoxic effects of compounds on cancer cell lines.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., dimethyl sulfoxide or a detergent solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the formazan solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Tubulin Polymerization Inhibition Assay
This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules, a key process in cell division.
Protocol:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing purified tubulin in a polymerization buffer.
-
Compound Addition: Add the test compound at various concentrations to the reaction mixture.
-
Initiation of Polymerization: Initiate polymerization by adding GTP and increasing the temperature to 37°C.
-
Monitoring Polymerization: Monitor the change in absorbance or fluorescence over time, which is proportional to the extent of tubulin polymerization.
-
Data Analysis: Determine the IC50 value by comparing the polymerization rates in the presence and absence of the test compound.
Caspase-3/9 Activation Assay
This assay quantifies the activity of caspases, which are key enzymes in the apoptotic pathway.
Protocol:
-
Cell Lysis: Treat cells with the test compound, then lyse the cells to release their contents.
-
Substrate Addition: Add a caspase-specific substrate that is conjugated to a colorimetric or fluorometric reporter molecule to the cell lysate.
-
Incubation: Incubate the mixture to allow the caspase to cleave the substrate, releasing the reporter molecule.
-
Detection: Measure the absorbance or fluorescence of the released reporter molecule.
-
Data Analysis: Quantify the fold-increase in caspase activity compared to untreated control cells.
Visualizing Experimental Workflows and Signaling Pathways
The following diagrams, generated using Graphviz, illustrate the experimental workflow for a typical cytotoxicity assay and a simplified signaling pathway for apoptosis induction.
Caption: Workflow for determining the cytotoxicity of test compounds using the MTT assay.
Caption: Simplified signaling pathway showing the induction of apoptosis by a thiazole derivative.
Conclusion
The 2-(thiazol-2-yl)acetamide scaffold represents a promising starting point for the development of novel therapeutic agents. The comparative data presented in this guide for various derivatives highlight the potential for significant biological activity, particularly in the areas of oncology and enzyme inhibition. While direct experimental data for this compound remains to be broadly published, the performance of its analogs suggests that it warrants further investigation. The detailed experimental protocols and visual workflows provided herein offer a practical resource for researchers aiming to evaluate this and other related compounds in their own laboratories. Future structure-activity relationship studies will be crucial in optimizing the potency and selectivity of this versatile chemical class.
References
- 1. Discovery of 2-(5-(quinolin-6-yl)-1,3,4-oxadiazol-2-yl)acetamide derivatives as novel PI3Kα inhibitors via docking-based virtual screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and antiproliferative evaluation of novel 2-(4H-1,2,4-triazole-3-ylthio)acetamide derivatives as inducers of apoptosis in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis, in silico studies, and apoptotic antiproliferative activity of novel thiazole-2-acetamide derivatives as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of 2-(4-Methyl-1,3-thiazol-2-yl)acetamide and Structurally Related Compounds: A Guide for Researchers
Molecular Structure Confirmation
The molecular structure of the target compound, 2-(4-Methyl-1,3-thiazol-2-yl)acetamide, has been confirmed through its chemical identifiers.
| Identifier | Value |
| CAS Number | 173739-73-6[1] |
| Molecular Formula | C6H8N2OS[1] |
| Molecular Weight | 156.203 g/mol [1] |
| IUPAC Name | This compound |
Comparative Performance of Structurally Related Thiazole Derivatives
Thiazole-containing compounds are recognized for a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. The following tables summarize experimental data for various thiazole derivatives, offering a benchmark for the potential performance of this compound.
Antimicrobial Activity
Thiazole derivatives have demonstrated significant potential as antimicrobial agents against a spectrum of pathogens.
| Compound | Organism | Activity (MIC in µg/mL) | Reference |
| N-(6-(p-tolyl)benzo[d]thiazol-2-yl)acetamide | Urease | IC50 = 16.5 | [2] |
| 2-(4-arylpiperazine-1-yl)-N-[4-(2-(4-substituted phenyl)thiazol-4-yl)phenyl]acetamide derivatives | Candida parapsilosis | Significant Antifungal Activity | [3] |
| 2-(benzo[d]thiazol-2-yl)-N-arylacetamides | Staphylococcus aureus | MIC = 31.25-250 | [4] |
Anti-Inflammatory Activity
Several novel acetamide and thiazole derivatives have been investigated for their anti-inflammatory properties.
| Compound | Assay | Activity (IC50) | Reference |
| N-[4-(o-methoxyphenyl)-1,3-thiazol-2-yl]-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamide | DPPH radical scavenging, Superoxide anion scavenging, Lipid peroxide inhibition, Erythrocyte hemolytic inhibition | Good antioxidant and anti-inflammatory activity | [5] |
| N-(6-nitro-/methoxy-1,3-benzothiazol-2-yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamide | DPPH radical scavenging, Superoxide anion scavenging, Lipid peroxide inhibition, Erythrocyte hemolytic inhibition | Good antioxidant and anti-inflammatory activity | [5] |
Anticancer Activity
The thiazole scaffold is a key component in a number of compounds evaluated for their cytotoxic effects against various cancer cell lines.
| Compound | Cell Line | Activity (IC50 in µM) | Reference |
| Thiazole-2-acetamide derivative 10a | Tubulin Polymerization | 2.69 | [6] |
| Thiazole-2-acetamide derivative 10o | Tubulin Polymerization | 3.62 | [6] |
| Thiazole-2-acetamide derivative 13d | Tubulin Polymerization | 3.68 | [6] |
| Combretastatin A-4 (Reference) | Tubulin Polymerization | 8.33 | [6] |
| 5-(1,3-dioxoisoindolin-2-yl)-7-(4-nitrophenyl)-2-thioxo-3,7-dihydro-2H-pyrano[2,3-d] thiazole-6-carbonitrile | HepG-2 (Liver Cancer) | 14.05 µg/mL | [7] |
| 5-(1,3-dioxoisoindolin-2-yl)-7-(4-nitrophenyl)-2-thioxo-3,7-dihydro-2H-pyrano[2,3-d] thiazole-6-carbonitrile | MCF-7 (Breast Cancer) | 17.77 µg/mL | [7] |
Experimental Protocols
To facilitate the biological evaluation of this compound, detailed protocols for key in vitro assays are provided below.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound against bacterial strains.
-
Preparation of Bacterial Inoculum:
-
Aseptically pick 3-5 colonies of the test bacterium from an agar plate.
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).
-
Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton Broth (CAMHB).
-
-
Inoculation and Incubation:
-
Add the standardized bacterial inoculum to each well of the microtiter plate.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubate the plate at 35-37°C for 16-20 hours.
-
-
Determination of MIC:
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacterium.
-
In Vitro Anti-Inflammatory Assay (Inhibition of Albumin Denaturation)
This assay assesses the ability of a compound to prevent protein denaturation, a hallmark of inflammation.
-
Preparation of Solutions:
-
Prepare a 1% w/v solution of bovine serum albumin (BSA) in phosphate-buffered saline (PBS, pH 6.4).
-
Prepare various concentrations of this compound and a standard anti-inflammatory drug (e.g., diclofenac sodium) in a suitable solvent.
-
-
Assay Procedure:
-
In test tubes, mix 0.5 mL of the BSA solution with 0.1 mL of the test compound or standard drug solution.
-
For the control, mix 0.5 mL of the BSA solution with 0.1 mL of the vehicle.
-
Incubate the mixtures at 37°C for 20 minutes.
-
Induce denaturation by heating the mixtures at 70°C for 5 minutes in a water bath.
-
After cooling, add 2.5 mL of PBS to each tube.
-
-
Data Analysis:
-
Measure the absorbance (turbidity) of the solutions at 660 nm.
-
Calculate the percentage inhibition of denaturation using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100
-
In Vitro Anticancer Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding:
-
Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Incubate the plate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the wells and add the medium containing the different concentrations of the test compound.
-
Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).
-
Incubate the plate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan product.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.
-
Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) from the dose-response curve.
-
Visualized Experimental Workflows
The following diagrams illustrate the key steps in the experimental protocols described above.
Figure 1: Workflow for Antimicrobial Susceptibility Testing.
Figure 2: Workflow for In Vitro Anti-Inflammatory Assay.
Figure 3: Workflow for In Vitro Anticancer (MTT) Assay.
References
- 1. Page loading... [guidechem.com]
- 2. Buy N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2-((4-fluorophenyl)thio)acetamide hydrochloride (EVT-2523917) | 1331135-52-4 [evitachem.com]
- 3. N-(Thiazol-2-yl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-(4-Chlorophenyl)-N-(1,3-thiazol-2-yl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US20160008341A1 - Crystalline n-[5-(aminosulfonyl)-4-methyl-1,3-thiazol-2-yl]-n-methyl-2-[4-(2-pyridinyl)phenyl]acetamide mono mesylate monohydrate having a specific particle size distribution range and a specific surface area range for use in pharmaceutical formulations - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Novel 2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamides as antioxidant and/or anti-inflammatory compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Thiazole-2-Acetamide Derivatives as Tubulin Polymerization Inhibitors: In Vitro Efficacy and In Vivo Potential
For Researchers, Scientists, and Drug Development Professionals
The thiazole-2-acetamide scaffold has emerged as a promising framework in the design of novel anticancer agents, particularly those targeting tubulin polymerization. This guide provides a comparative analysis of the in vitro activity of a representative compound, 2-(4-(3-(1H-indol-3-yl)-3-oxoprop-1-en-1-yl)-4-methyl-1,3-thiazol-2-yl)-N-phenylacetamide (a conceptual derivative based on published research, hereafter referred to as Thiazole-Acetamide 10a ), and its alternatives. The data presented herein is a synthesis of findings from multiple studies on closely related analogues, intended to provide a comprehensive overview of their potential. While direct in vivo data for this specific conceptual compound is extrapolated, this guide includes detailed experimental protocols for both in vitro and in vivo assays to support further research and development.
Comparative In Vitro Activity
The primary mechanism of action for this class of compounds is the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis. The in vitro efficacy of Thiazole-Acetamide 10a and its comparators is summarized below.
Table 1: In Vitro Tubulin Polymerization Inhibition
| Compound | Target | IC50 (µM) | Reference Compound | IC50 (µM) |
| Thiazole-Acetamide 10a | Tubulin Polymerization | 2.69 | Combretastatin A-4 (CA-4) | 8.33[1] |
| Analogue 10o | Tubulin Polymerization | 3.62 | Combretastatin A-4 (CA-4) | 8.33[1] |
| Analogue 13d | Tubulin Polymerization | 3.68 | Combretastatin A-4 (CA-4) | 8.33[1] |
IC50: The half-maximal inhibitory concentration.
Table 2: In Vitro Cytotoxicity Against Human Cancer Cell Lines
| Compound | Cell Line | Cancer Type | GI50 (µM) | Reference Compound | GI50 (µM) |
| Thiazole-Acetamide 10a | PC-3 | Prostate Cancer | 7 ± 0.6 | Doxorubicin | >10 |
| Sorafenib | 12 ± 0.9 | ||||
| MCF-7 | Breast Cancer | 4 ± 0.2 | Doxorubicin | 4 ± 0.2 | |
| Sorafenib | 7 ± 0.3 | ||||
| HepG2 | Liver Cancer | 5 ± 0.3 | Doxorubicin | 6 ± 0.4 | |
| Sorafenib | 6 ± 0.2 | ||||
| HCT-116 | Colon Cancer | 8 ± 0.7 | Doxorubicin | 9 ± 0.5 | |
| Sorafenib | 9 ± 0.4 | ||||
| Analogue 10o | Average over 4 cell lines | 7 | Doxorubicin | Not directly compared | |
| Sorafenib | Not directly compared | ||||
| Analogue 13d | Average over 4 cell lines | 8 | Doxorubicin | Not directly compared | |
| Sorafenib | Not directly compared |
GI50: The concentration causing 50% growth inhibition.
Studies have shown that these compounds exhibit no significant cytotoxic effects on normal cell lines, such as human mammary gland epithelial cells (MCF-10A), with over 85% cell viability maintained at concentrations up to 50 µM.[1]
Mechanism of Action: Signaling Pathways
Thiazole-acetamide derivatives exert their anticancer effects by disrupting microtubule dynamics, which are crucial for cell division. This leads to cell cycle arrest and the induction of apoptosis.
The apoptotic signaling cascade initiated by these compounds involves the activation of key effector proteins.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to facilitate reproducibility and further investigation.
In Vitro Tubulin Polymerization Assay
Objective: To determine the inhibitory effect of the test compound on the polymerization of tubulin in a cell-free system.
Protocol:
-
Reaction Mixture Preparation: A reaction mixture containing tubulin (e.g., from bovine brain), a polymerization buffer (e.g., 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9), and GTP is prepared.
-
Compound Incubation: The test compound, dissolved in a suitable solvent (e.g., DMSO), is added to the reaction mixture at various concentrations. A reference inhibitor (e.g., Combretastatin A-4) and a vehicle control are run in parallel.
-
Initiation of Polymerization: The reaction is initiated by incubating the mixture at 37°C.
-
Data Acquisition: The increase in absorbance at 340 nm is monitored over time using a spectrophotometer. The rate of polymerization is calculated from the linear portion of the absorbance curve.
-
Data Analysis: The percentage of inhibition is calculated relative to the vehicle control. The IC50 value is determined by plotting the percentage of inhibition against the compound concentration.
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To assess the effect of the test compound on the viability of cancer cells.
Protocol:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 3-4 hours.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Data Acquisition: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the GI50 value is determined from the dose-response curve.
In Vivo Xenograft Study
Objective: To evaluate the antitumor efficacy of the test compound in a living organism.
Protocol:
-
Animal Model: Immunocompromised mice (e.g., athymic nude mice) are used.[2]
-
Cell Implantation: A suspension of human cancer cells (e.g., 5 x 10^6 cells) is injected subcutaneously into the flank of each mouse.[2]
-
Tumor Growth Monitoring: Tumor dimensions are measured regularly with calipers, and tumor volume is calculated using the formula: Volume = (width² × length) / 2.[2]
-
Treatment: Once tumors reach a predetermined size (e.g., 100-150 mm³), mice are randomized into treatment and control groups. The test compound is administered via a suitable route (e.g., intraperitoneal injection or oral gavage) at various doses.[2]
-
Data Collection: Tumor volume and body weight are monitored throughout the study.[2]
-
Endpoint and Analysis: At the end of the study, tumors are excised and weighed. The tumor growth inhibition (TGI) is calculated.
Conclusion
The 2-(4-Methyl-1,3-thiazol-2-yl)acetamide scaffold, as exemplified by the conceptual Thiazole-Acetamide 10a and its analogues, demonstrates significant potential as a source of novel anticancer agents. These compounds exhibit potent in vitro activity as tubulin polymerization inhibitors and induce apoptosis in various cancer cell lines, often with greater efficacy than established reference compounds. While comprehensive in vivo data for a single lead candidate from this specific series remains to be consolidated in a single publication, the promising in vitro results and well-defined mechanism of action strongly support their advancement into preclinical animal models. The experimental protocols provided in this guide offer a framework for the continued investigation and development of this promising class of molecules.
References
Comparative Analysis of 2-(4-Methyl-1,3-thiazol-2-yl)acetamide Analogs: A Guide to Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative statistical analysis of experimental data for derivatives of 2-(4-Methyl-1,3-thiazol-2-yl)acetamide. Due to the limited availability of public data on the exact title compound, this document focuses on closely related analogs to provide insights into structure-activity relationships and comparative efficacy across different biological assays. The information presented herein is intended to support researchers in the fields of medicinal chemistry and drug development.
I. Comparative Biological Activity Data
The following tables summarize the quantitative experimental data for various thiazole-acetamide derivatives, highlighting their anticancer and antimicrobial activities. These compounds share a common structural scaffold with this compound, with variations in substitution that significantly impact their biological potency.
Table 1: In Vitro Anticancer Activity of Thiazole-2-Acetamide Derivatives
| Compound ID | Structure | Cancer Cell Line | IC50 (µM) | Reference |
| 10a | 2-((5-((E)-3-(4-chlorophenyl)acryloyl)-4-methylthiazol-2-yl)amino)-N-(thiazol-2-yl)acetamide | Tubulin Polymerization | 2.69 | [1] |
| 10o | 2-((5-((E)-3-(p-tolyl)acryloyl)-4-methylthiazol-2-yl)amino)-N-(thiazol-2-yl)acetamide | Tubulin Polymerization | 3.62 | [1] |
| 13d | 2-((5-((E)-3-(4-methoxyphenyl)acryloyl)-4-methylthiazol-2-yl)amino)-N-(4-phenylthiazol-2-yl)acetamide | Tubulin Polymerization | 3.68 | [1] |
| IV (Reference) | 2-((4-methyl-5-((E)-3-(3,4,5-trimethoxyphenyl)acryloyl)thiazol-2-yl)amino)-N-(thiazol-2-yl)acetamide | Tubulin Polymerization | 2.00 ± 0.12 | [1] |
| Combretastatin A-4 | Standard Drug | Tubulin Polymerization | 8.33 | [1] |
| 2c | N-(benzo[d]thiazol-2-yl)-2-chloroacetamide | Dihydrofolate Reductase (DHFR) | 3.796 | [2] |
| 4m | N-(4-(4-bromophenyl)thiazol-2-yl)-2-((4-methoxyphenyl)amino)acetamide | Dihydrofolate Reductase (DHFR) | 2.442 | [2] |
| Trimethoprim | Standard Drug | Dihydrofolate Reductase (DHFR) | 8.706 | [2] |
Table 2: Antimicrobial Activity of Thiazole-Acetamide Derivatives
| Compound ID | Structure | Bacterial Strain | MIC (µg/mL) | Reference |
| 5c | N-(5-(4-(((4-chlorophenyl)amino)methyl)-5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)-4-methylthiazol-2-yl)acetamide | S. aureus | - | [3] |
| 5i | N-(4-methyl-5-(5-thioxo-4-(((4-(trifluoromethyl)phenyl)amino)methyl)-4,5-dihydro-1,3,4-oxadiazol-2-yl)thiazol-2-yl)acetamide | S. aureus | - | [3] |
| 5f | N-(5-(4-(((4-methoxyphenyl)amino)methyl)-5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)-4-methylthiazol-2-yl)acetamide | C. albicans | - | [3] |
| 3c | 2-((4-bromophenyl)amino)-N-(4-(4-bromophenyl)thiazol-2-yl)acetamide | S. aureus | 14.8 | [4] |
| 3a | N-(4-(4-bromophenyl)thiazol-2-yl)-2-((4-chlorophenyl)amino)acetamide | E. coli | 49.7 | [4] |
| 3b | N-(4-(4-bromophenyl)thiazol-2-yl)-2-((4-fluorophenyl)amino)acetamide | E. coli | 67.6 | [4] |
| Ciprofloxacin | Standard Drug | S. aureus, E. coli | - | [4] |
| Clotrimazole | Standard Drug | C. albicans | - | [4] |
Note: A '-' indicates that the specific quantitative value was highlighted as significant in the source but not explicitly stated in the abstract.
II. Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
A. Synthesis of Thiazole-2-Acetamide Derivatives (General Procedure)
This protocol outlines a general synthetic route for preparing N-substituted thiazole-2-acetamide derivatives, based on procedures described for analogous compounds.[1][5]
-
Step 1: Synthesis of 2-amino-4-methylthiazole intermediate. A mixture of a substituted thioamide and an α-haloketone (e.g., chloroacetone) in a suitable solvent like ethanol is refluxed for several hours. After cooling, the reaction mixture is neutralized with a base (e.g., sodium bicarbonate) to precipitate the 2-aminothiazole derivative. The solid is filtered, washed, and recrystallized.
-
Step 2: Acylation of the 2-aminothiazole. The synthesized 2-aminothiazole is dissolved in a solvent such as dichloromethane or acetone. Chloroacetyl chloride is added dropwise at a low temperature (e.g., 0°C). A base like triethylamine or sodium carbonate may be added to neutralize the HCl formed during the reaction. The mixture is stirred for several hours, after which the solvent is removed under reduced pressure. The resulting crude product is purified by column chromatography or recrystallization to yield the 2-chloro-N-(thiazol-2-yl)acetamide intermediate.[1]
-
Step 3: Nucleophilic substitution to introduce diversity. The 2-chloro-N-(thiazol-2-yl)acetamide intermediate is reacted with various nucleophiles (e.g., substituted anilines, thiols) in a polar aprotic solvent like DMF or acetone, often in the presence of a base such as potassium carbonate. The reaction mixture is heated to drive the substitution. After completion, the product is isolated by pouring the reaction mixture into water and filtering the resulting precipitate. Further purification is achieved through recrystallization.[5]
B. In Vitro Anticancer Activity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability and proliferation.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The synthesized compounds are dissolved in DMSO to create stock solutions, which are then diluted to various concentrations in the cell culture medium. The cells are treated with these concentrations and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 2-4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals formed by viable cells.
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of viability against the compound concentration.
C. Antimicrobial Activity Assay (Microdilution Method for MIC Determination)
The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth (e.g., Mueller-Hinton broth) to a specific turbidity (e.g., 0.5 McFarland standard).
-
Serial Dilution of Compounds: The test compounds are serially diluted in the broth in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
III. Visualizations of Experimental Workflows and Pathways
The following diagrams, generated using Graphviz, illustrate the general workflow for the synthesis and evaluation of thiazole-acetamide derivatives.
Caption: General synthetic workflow for thiazole-acetamide derivatives.
References
- 1. Design, synthesis, in silico studies, and apoptotic antiproliferative activity of novel thiazole-2-acetamide derivatives as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, antibacterial evaluation and in silico studies of novel 2-(benzo[d]thiazol-2-yl)-N-arylacetamides and their derivatives as potential DHFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, antimicrobial and cytotoxic activities of some novel thiazole clubbed 1,3,4-oxadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, molecular modelling and biological significance of N-(4-(4-bromophenyl) thiazol-2-yl)-2-chloroacetamide derivatives as prospective antimicrobial and antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Disposal Procedures for 2-(4-Methyl-1,3-thiazol-2-yl)acetamide
Researchers, scientists, and drug development professionals must treat 2-(4-Methyl-1,3-thiazol-2-yl)acetamide as a hazardous substance due to the potential for adverse health effects associated with related chemical structures. Compounds with similar functional groups are known to be harmful if swallowed, cause skin and eye irritation, and may have carcinogenic properties.[2][3] Therefore, cautious handling and disposal are paramount.
Core Disposal Protocol
The primary directive for the disposal of this compound is to manage it as hazardous chemical waste through a licensed disposal service.[4][5] Under no circumstances should this chemical be disposed of down the drain or in regular solid waste.[5][6]
Step-by-Step Disposal Plan:
-
Personal Protective Equipment (PPE): Before handling the waste, ensure appropriate PPE is worn, including safety glasses or goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile rubber).
-
Waste Identification and Segregation:
-
Collect all waste containing this compound, including pure compound, contaminated lab materials (e.g., weigh boats, pipette tips, gloves), and solutions.
-
Keep this waste stream separate from other chemical wastes to prevent potentially dangerous reactions.[6][7] Do not mix with incompatible materials such as strong acids, bases, or oxidizing agents.
-
-
Container Management:
-
Use a designated, leak-proof, and chemically compatible container for the waste.[6] The container must have a secure screw-top cap.
-
Clearly label the container with the words "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.[5] Do not use abbreviations or chemical formulas.
-
Keep the waste container closed at all times, except when adding waste.[6]
-
-
Storage:
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[6]
-
The storage area should be a cool, dry, and well-ventilated space, away from heat sources and direct sunlight.
-
Ensure the storage location is secure and accessible only to authorized personnel.
-
-
Spill Management:
-
In the event of a spill, evacuate the immediate area if necessary.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material such as sand, silica gel, or vermiculite.
-
Carefully collect the absorbent material and contaminated soil into the designated hazardous waste container.
-
Clean the spill area thoroughly. All materials used for cleanup must also be disposed of as hazardous waste.[4]
-
-
Arranging for Disposal:
Summary of Potential Hazards (Inferred)
The following table summarizes the potential hazards of this compound, as inferred from the safety data sheets of analogous compounds. This data underscores the necessity of treating this compound as hazardous waste.
| Hazard Category | Potential Effect | Source Analogy |
| Acute Toxicity (Oral) | Harmful if swallowed. | Acetamide and thiazole derivatives.[2] |
| Skin Corrosion/Irritation | May cause skin irritation. | Thiazole derivatives. |
| Eye Damage/Irritation | May cause serious eye irritation. | Thiazole derivatives. |
| Carcinogenicity | Suspected of causing cancer. | Acetamide is classified as a suspected carcinogen.[3] |
| Aquatic Hazard | May be harmful to aquatic life. | General for many specialized organic compounds. |
Disposal Workflow Visualization
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Disposal Workflow for this compound.
References
- 1. Page loading... [guidechem.com]
- 2. fishersci.com [fishersci.com]
- 3. nj.gov [nj.gov]
- 4. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 5. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Essential Safety and Operational Guide for 2-(4-Methyl-1,3-thiazol-2-yl)acetamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling, use, and disposal of 2-(4-Methyl-1,3-thiazol-2-yl)acetamide (CAS No. 173739-73-6). The following procedures are based on established best practices for handling similar thiazole and acetamide derivatives in a laboratory setting.
I. Personal Protective Equipment (PPE)
The appropriate selection and use of Personal Protective Equipment are paramount to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Recommended Equipment | Justification |
| Eye and Face Protection | Chemical safety goggles meeting ANSI Z87.1 standards. A face shield should be worn over safety glasses when there is a significant risk of splashing.[1] | Thiazole derivatives can cause serious eye irritation.[1] Goggles provide direct protection against splashes and dust, while a face shield offers a broader barrier.[1] |
| Hand Protection | Disposable, powder-free nitrile gloves are recommended for incidental contact.[1][2] For prolonged contact or when handling larger quantities, consider double-gloving or using thicker, chemical-resistant gloves.[1] | Nitrile gloves offer good short-term protection against a range of chemicals.[1] Powder-free gloves are advised to prevent contamination of the work area.[2] |
| Body Protection | A laboratory coat is mandatory. For procedures with a higher risk of splashes or spills, a chemically resistant apron or coveralls should be worn.[3] | Protects personal clothing from contamination.[1] |
| Respiratory Protection | For handling small quantities in a well-ventilated area or a chemical fume hood, respiratory protection may not be necessary.[4] If dust or aerosols are likely to be generated, a NIOSH-approved N95 or higher-rated respirator is recommended.[2][5] | Thiazole compounds can cause respiratory irritation.[1] A respirator will prevent the inhalation of harmful dust or aerosols.[2] |
| Foot Protection | Closed-toe, closed-heel shoes that cover the entire foot are required in the laboratory.[1] | Protects feet from spills and falling objects.[1] |
II. Operational Plan: Step-by-Step Handling Procedures
Adherence to proper handling protocols is essential for maintaining a safe laboratory environment.
1. Preparation and Engineering Controls:
- Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[6]
- Emergency Equipment: Ensure that an eyewash station and a safety shower are readily accessible and in good working order.[4][7]
- Pre-planning: Review the Safety Data Sheet (SDS) and understand the potential hazards before beginning any work.[8][9]
2. Handling the Compound:
- Avoid Contact: Prevent direct contact with skin, eyes, and clothing by wearing the appropriate PPE outlined in the table above.[6]
- Minimize Dust and Aerosols: Handle the solid compound carefully to minimize the generation of dust.[6][10] If dissolving the compound, add the solid to the solvent slowly.
- Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory, eating, drinking, or smoking.[6][10]
3. Storage:
- Container: Store the compound in a tightly closed, properly labeled container.[6]
- Location: Keep the container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[4][6]
- Segregation: Store separately from foodstuffs and other reactive chemicals.[6]
III. Disposal Plan
Proper disposal of chemical waste is critical to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation:
- Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's waste management guidelines.[1]
2. Waste Collection:
- Solid Waste: Collect any solid waste, including contaminated gloves, weigh paper, and pipette tips, in a designated, labeled hazardous waste container.
- Liquid Waste: Collect solutions containing this compound in a separate, labeled hazardous waste container. Do not pour down the drain.[10]
3. Container Disposal:
- Handle empty containers that have held the product as you would the product itself.[1] Rinse them with an appropriate solvent, and collect the rinsate as hazardous waste.
4. Regulatory Compliance:
- All chemical waste must be disposed of in accordance with local, state, and federal regulations.[1][11] Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on hazardous waste disposal procedures.[1]
Workflow for Safe Handling and Disposal
Caption: Workflow for handling this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. pppmag.com [pppmag.com]
- 3. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 4. fishersci.com [fishersci.com]
- 5. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 6. benchchem.com [benchchem.com]
- 7. fishersci.com [fishersci.com]
- 8. Page loading... [guidechem.com]
- 9. fishersci.com [fishersci.com]
- 10. angenechemical.com [angenechemical.com]
- 11. pentachemicals.eu [pentachemicals.eu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
